molecular formula C31H59N15O10S B15608170 tLyP-1 peptide

tLyP-1 peptide

货号: B15608170
分子量: 834.0 g/mol
InChI 键: MUQNYEAQFWACTR-IYINZYFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TLyP-1 peptide is a useful research compound. Its molecular formula is C31H59N15O10S and its molecular weight is 834.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H59N15O10S

分子量

834.0 g/mol

IUPAC 名称

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C31H59N15O10S/c1-15(47)23(28(54)45-19(29(55)56)8-5-11-40-31(37)38)46-26(52)18(7-4-10-39-30(35)36)43-25(51)17(6-2-3-9-32)44-27(53)20(12-21(34)48)42-22(49)13-41-24(50)16(33)14-57/h15-20,23,47,57H,2-14,32-33H2,1H3,(H2,34,48)(H,41,50)(H,42,49)(H,43,51)(H,44,53)(H,45,54)(H,46,52)(H,55,56)(H4,35,36,39)(H4,37,38,40)/t15-,16+,17+,18+,19+,20+,23+/m1/s1

InChI 键

MUQNYEAQFWACTR-IYINZYFESA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of the tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tLyP-1 peptide, a truncated form of the parent peptide LyP-1, has emerged as a significant tool in the realm of targeted therapeutics and diagnostics. Its unique ability to home to and penetrate tumor tissues by targeting the neuropilin-1 (NRP-1) and neuropilin-2 (NRP-2) receptors has made it a subject of intense research. This technical guide provides a comprehensive overview of the discovery, origin, and core characteristics of the this compound. It delves into the seminal experimental methodologies that led to its identification, details its mechanism of action through the C-end rule (CendR) pathway, and presents key quantitative data. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the foundational science of this promising tumor-targeting agent.

Introduction

The quest for targeted cancer therapies has led to the exploration of various molecular entities capable of distinguishing between cancerous and healthy tissues. Among these, tumor-homing peptides have garnered considerable attention due to their small size, ease of synthesis, and high specificity. The LyP-1 peptide and its more potent, truncated derivative, tLyP-1, represent a key advancement in this field. This guide will provide an in-depth exploration of the origins and discovery of tLyP-1, laying the groundwork for its application in oncology.

Discovery and Origin of LyP-1 and tLyP-1

The Genesis of LyP-1: In Vivo Phage Display

The parent peptide, LyP-1, was first identified by Laakkonen and colleagues in 2002 through an in vivo phage display screening in mice bearing MDA-MB-435 human breast cancer xenografts. This powerful technique allows for the selection of peptides with high affinity for specific tissues or cell types directly within a living organism.

The cyclic peptide LyP-1, with the amino acid sequence CGNKRTRGC , was found to specifically home to tumor lymphatic vessels and tumor cells.[1]

The Emergence of tLyP-1: A More Potent Variant

Subsequent research by Roth and colleagues, published in 2012, revealed that the cyclic LyP-1 peptide is a cryptic CendR peptide.[2] In the tumor microenvironment, LyP-1 is proteolytically cleaved into a linear, truncated form, designated tLyP-1 , with the sequence CGNKRTR .[2] This truncation exposes the C-terminal CendR motif (R/KXXR/K), which is crucial for its enhanced tumor-penetrating capabilities.[2] The truncated peptide, tLyP-1, demonstrated more potent tumor homing and penetration than its parent peptide, LyP-1.[2]

Mechanism of Action: The C-end Rule (CendR) Pathway

The biological activity of tLyP-1 is mediated through the C-end rule (CendR) pathway, a receptor-mediated endocytosis process.

Receptor Binding

The exposed C-terminal arginine of the this compound's CendR motif (NKRTR) is essential for its interaction with its primary receptors, Neuropilin-1 (NRP-1) and, to a lesser extent, Neuropilin-2 (NRP-2).[2][3] These receptors are often overexpressed on the surface of tumor cells and angiogenic blood vessels.

Internalization and Tissue Penetration

Upon binding to NRP-1/2, the this compound is internalized into the cell. This internalization process is distinct from other endocytic pathways and is thought to involve a macropinocytosis-like mechanism.[4] This pathway not only facilitates the entry of tLyP-1 into individual cells but also enables its transport across tissue barriers, allowing for deep penetration into the tumor parenchyma.[4]

Quantitative Data

The binding affinity and in vivo targeting efficacy of tLyP-1 have been quantified in several studies. The following tables summarize key quantitative data for the this compound.

Peptide FormReceptorBinding Affinity (Fold increase over control phage)Reference
tLyP-1 phageNRP-1~120-fold[5]
tLyP-1 phageNRP-2~8-fold[5]
Labeled PeptideTumor ModelTumor-to-Brain Ratio (Fluorescence Intensity)Time Post-InjectionReference
FAM-tLyP-1U87MG Glioblastoma Xenograft3.44 ± 0.831 hour[6]
18F-tLyP-1 (PET)U87MG Glioblastoma Xenograft2.69 ± 0.5260 minutes[6]
18F-tLyP-1 (PET)U87MG Glioblastoma Xenograft3.11 ± 0.25120 minutes[6]
Labeled NanoparticleTumor ModelTumor Accumulation (Fold increase over non-targeted)Time Post-InjectionReference
DiR-labeled tLyP-1-HFtnMDA-MB-231 XenograftSignificantly Higher24 hours[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of the this compound.

In Vivo Phage Display for Peptide Discovery (Adapted from Laakkonen et al., 2004)

This protocol outlines the general steps for identifying tissue-hominig peptides using in vivo phage display.

Materials:

  • Phage display library (e.g., CX7C library)

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • Anesthesia

  • Perfusion buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenization buffer

  • E. coli host strain for phage amplification

  • PEG/NaCl solution for phage precipitation

  • Bacteriological media and plates

  • DNA sequencing reagents and equipment

Procedure:

  • Library Injection: Inject the phage display library intravenously into the tail vein of a tumor-bearing mouse.

  • Circulation and Homing: Allow the phage to circulate for a defined period (e.g., 15-30 minutes) to enable homing to the target tissue.

  • Perfusion: Anesthetize the mouse and perfuse through the heart with buffer to remove non-bound phage from the circulation.

  • Tissue Harvest and Homogenization: Excise the tumor and other control organs. Homogenize the tissues separately.

  • Phage Rescue: Infect the host E. coli with the phage recovered from the tissue homogenates.

  • Amplification: Amplify the rescued phage by growing the infected bacteria in liquid culture.

  • Phage Precipitation: Precipitate the amplified phage from the culture supernatant using PEG/NaCl.

  • Subsequent Rounds of Panning: Resuspend the precipitated phage and use it for subsequent rounds of injection and selection to enrich for high-affinity binders.

  • Phage Clone Isolation and Sequencing: After several rounds of panning, isolate individual phage clones and sequence their DNA to identify the peptide inserts.

In Vitro Cellular Binding Assay with Fluorescently Labeled tLyP-1 (Adapted from Wu et al., 2015)

This protocol describes how to assess the binding of a fluorescently labeled peptide to cells in culture.

Materials:

  • Fluorescently labeled tLyP-1 (e.g., FAM-tLyP-1)

  • Target cells (e.g., U87MG glioma cells)

  • Control cells (optional)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • Peptide Incubation: Remove the culture medium and incubate the cells with various concentrations of FAM-tLyP-1 in serum-free medium for a specified time (e.g., 1 hour at 37°C). Include a negative control with no peptide.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound peptide.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining: If using microscopy, mount the slides with a mounting medium containing DAPI to stain the nuclei.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. The green fluorescence from FAM will indicate peptide binding.

    • Plate Reader: Quantify the fluorescence intensity using a fluorescence plate reader.

In Vivo Tumor Homing and Imaging (Adapted from Wu et al., 2015)

This protocol details the steps for evaluating the tumor-homing ability of a labeled peptide in an animal model.

Materials:

  • Labeled tLyP-1 (e.g., FAM-tLyP-1 or 18F-tLyP-1)

  • Tumor-bearing animal model

  • Anesthesia

  • In vivo imaging system (e.g., fluorescence imager or PET/CT scanner)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animal.

  • Probe Administration: Inject the labeled this compound intravenously via the tail vein.

  • Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), acquire images using the appropriate imaging modality.

  • Biodistribution (Optional): After the final imaging session, euthanize the animal and excise the tumor and major organs. Measure the fluorescence or radioactivity in each tissue to quantify the biodistribution of the peptide.

  • Data Analysis: Analyze the images to determine the tumor-to-background signal ratio. For biodistribution studies, calculate the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Logical Relationship of LyP-1 and tLyP-1 Discovery

LyP1_tLyP1_Discovery cluster_0 Discovery of LyP-1 cluster_1 Discovery of tLyP-1 InVivoPhageDisplay In Vivo Phage Display on MDA-MB-435 Xenografts LyP1 LyP-1 (CGNKRTRGC) Cyclic Peptide InVivoPhageDisplay->LyP1 Identified ProteolyticCleavage Proteolytic Cleavage in Tumor Microenvironment LyP1->ProteolyticCleavage tLyP1 tLyP-1 (CGNKRTR) Linear, Truncated Peptide ProteolyticCleavage->tLyP1 Generates EnhancedActivity More Potent Tumor Homing & Penetration tLyP1->EnhancedActivity Exhibits

Caption: Discovery pathway from LyP-1 to the more potent tLyP-1.

CendR Signaling Pathway for tLyP-1 Internalization

CendR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular tLyP1 This compound (CGNKRTR) NRP1 Neuropilin-1 (NRP-1) Receptor tLyP1->NRP1 Binds to CendR Motif Internalization Endocytosis (Macropinocytosis-like) NRP1->Internalization Triggers Vesicle Endocytic Vesicle Internalization->Vesicle TissuePenetration Trans-tissue Transport Vesicle->TissuePenetration Mediates

Caption: CendR pathway mediating tLyP-1 internalization and tissue penetration.

Experimental Workflow for In Vivo Tumor Homing Study

InVivo_Workflow Start Start AnimalModel Establish Tumor-Bearing Animal Model Start->AnimalModel ProbeAdmin Administer Labeled This compound (i.v.) AnimalModel->ProbeAdmin Imaging Perform In Vivo Imaging (Fluorescence or PET/CT) ProbeAdmin->Imaging DataAnalysis Analyze Tumor-to-Background Signal Ratio Imaging->DataAnalysis Biodistribution Excise Organs and Tumor for Biodistribution Analysis DataAnalysis->Biodistribution Quantification Quantify %ID/g Biodistribution->Quantification End End Quantification->End

Caption: Workflow for in vivo tumor homing and biodistribution studies.

Conclusion

The discovery of the this compound, born from the initial identification of LyP-1 through in vivo phage display, represents a significant step forward in the development of targeted cancer therapies. Its unique mechanism of action, leveraging the CendR pathway for potent tumor homing and penetration, has established it as a valuable tool for both diagnostic and therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, fostering further innovation in the field of peptide-based cancer targeting. As our understanding of the tumor microenvironment and its unique molecular landscape continues to grow, the principles underlying the discovery and function of tLyP-1 will undoubtedly inspire the development of the next generation of precision oncology agents.

References

An In-depth Technical Guide to the Tumor-Penetrating Peptide tLyP-1 (CGNKRTR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tLyP-1 peptide, with the amino acid sequence CGNKRTR, is a potent tumor-penetrating peptide that has garnered significant interest in the field of targeted drug delivery and oncology. As a truncated form of the LyP-1 peptide, tLyP-1 exposes a C-terminal C-end Rule (CendR) motif (R/KXXR/K) that mediates its biological activity. This guide provides a comprehensive technical overview of the this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this promising peptide.

Core Concepts: The this compound

The this compound is a 7-amino acid cyclic peptide with the sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg. It is a derivative of the larger LyP-1 peptide (CGNKRTRGC), which was originally identified through in vivo phage display for its ability to home to tumor lymphatic vessels. The truncation of LyP-1 to tLyP-1 exposes the critical CendR motif, enhancing its tumor penetration capabilities.

Mechanism of Action: The C-end Rule (CendR) Pathway

The biological activity of tLyP-1 is primarily mediated through its interaction with Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which are transmembrane receptors overexpressed in many tumor types and angiogenic blood vessels.[1][2] The binding of the C-terminal arginine of the CendR motif to the b1 domain of NRP-1 is a crucial step in this process.[3][4]

Upon binding to NRP-1, tLyP-1 triggers a unique internalization pathway that resembles macropinocytosis.[5][6] This process is independent of clathrin and caveolin but relies on the actin cytoskeleton and the adaptor protein synectin, which links NRP-1 to the motor protein myosin-6.[5] This NRP-1-dependent endocytosis allows tLyP-1 and its conjugated cargo to be transported into the cell and subsequently through the tumor tissue, overcoming a major barrier in cancer therapy.

Quantitative Data

The following tables summarize the available quantitative data for the this compound, providing key metrics for its binding affinity and in vivo targeting efficacy.

Parameter Value Receptor Assay Reference
IC50 4 µMNRP-1Competitive Binding[7]

Table 1: In Vitro Binding Affinity of tLyP-1

Parameter Value Model Method Reference
Relative Affinity (Phage Display) 120-fold > control phageImmobilized NRP-1Phage Binding Assay[2][8]
Tumor-to-Brain Fluorescence Ratio 3.44 ± 0.83U87MG Glioblastoma XenograftIn Vivo Fluorescence Imaging[8]

Table 2: In Vivo Tumor Targeting Efficacy of tLyP-1

Signaling Pathways

The binding of tLyP-1 to NRP-1 initiates a signaling cascade that facilitates its internalization and transport. While the complete pathway is still under investigation, key components have been identified.

tLyP-1/NRP-1 Internalization Pathway

The CendR pathway activated by tLyP-1 leads to a macropinocytosis-like uptake. This process involves the recruitment of synectin to the cytoplasmic tail of NRP-1, which in turn links the receptor-ligand complex to the actin-myosin machinery, driving the formation of large endocytic vesicles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tLyP1 tLyP-1 (CGNKRTR) NRP1 Neuropilin-1 (NRP-1) tLyP1->NRP1 Binding (CendR motif) Endosome Early Endosome / Macropinosome Synectin Synectin NRP1->Synectin Recruitment NRP1->Endosome Internalization Myosin6 Myosin-6 Synectin->Myosin6 Actin Actin Cytoskeleton Myosin6->Actin Actin->Endosome Vesicle Formation

tLyP-1/NRP-1 Internalization Pathway
Crosstalk with Integrin Signaling

There is evidence of crosstalk between NRP-1 and integrin signaling pathways, which can influence cell adhesion, migration, and angiogenesis. While the direct role of tLyP-1 in modulating this crosstalk is not fully elucidated, NRP-1 can form complexes with integrins, such as αvβ3, potentially influencing downstream signaling through focal adhesion kinase (FAK) and Src.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tLyP1 tLyP-1 NRP1 NRP-1 tLyP1->NRP1 Integrin Integrin (e.g., αvβ3) NRP1->Integrin Complex Formation FAK FAK NRP1->FAK Modulation Integrin->FAK Activation Src Src FAK->Src Downstream Downstream Signaling (Migration, Adhesion) Src->Downstream G Resin Fmoc-R(Pbf)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple next Fmoc-AA (HBTU/DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for all amino acids Wash->Repeat Repeat->Deprotect Next cycle Cleave Cleave from Resin (TFA cocktail) Repeat->Cleave Final cycle Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spec / HPLC Purify->Characterize

References

An In-depth Technical Guide to the tLyP-1 Peptide and its Interaction with Neuropilin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tLyP-1 peptide, a truncated form of LyP-1, has emerged as a significant tool in targeted drug delivery due to its specific binding to Neuropilin-1 (NRP-1), a receptor frequently overexpressed on tumor cells and angiogenic blood vessels. This technical guide provides a comprehensive overview of the core aspects of the tLyP-1 and NRP-1 interaction, including a detailed analysis of their binding kinetics, the molecular mechanisms of internalization, and the subsequent signaling pathways. This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to tLyP-1 and Neuropilin-1

The this compound is a 7-amino acid cyclic peptide with the sequence CGNKRTR. It is derived from its parent peptide, LyP-1 (CGNKRTRGC), through proteolytic cleavage, which exposes a C-terminal C-end rule (CendR) motif (R/KXXR/K)[1][2]. This CendR motif is critical for the peptide's interaction with Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2)[3][4].

Neuropilin-1 is a single-pass transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and class 3 semaphorins[4][5]. Its overexpression in numerous cancer cell lines and tumor vasculature makes it an attractive target for cancer therapy and diagnostics[3][4]. The binding of CendR-containing ligands, such as tLyP-1, to the b1 domain of NRP-1 initiates a unique internalization pathway, facilitating the delivery of conjugated payloads into target cells[5].

Quantitative Analysis of tLyP-1 and NRP-1 Binding

The interaction between tLyP-1 and NRP-1 is characterized by high affinity and specificity. While direct kinetic data for the soluble this compound is not extensively published, related studies provide valuable quantitative insights into this interaction.

ParameterValueMethodCommentsReference
Binding Affinity (Phage Display) 120-fold greater affinity for NRP-1 compared to control phagePhage Binding AssayThis semi-quantitative data demonstrates the high specificity of tLyP-1 displayed on a phage for NRP-1.[3][4]
Binding Affinity (Phage Display) 8-fold greater affinity for NRP-2 compared to control phagePhage Binding AssayShows cross-reactivity with NRP-2, though with lower affinity than for NRP-1.[3]
IC50 4 µMNot SpecifiedThe half maximal inhibitory concentration provides an indication of the peptide's potency in competing for NRP-1 binding.
Cellular Uptake Strong uptake at 1 µMFluorescence MicroscopyDemonstrates efficient internalization into NRP-1 expressing U87MG glioma cells at low micromolar concentrations.[3]

The CendR Pathway: tLyP-1 Internalization and Downstream Signaling

The binding of the this compound's CendR motif to NRP-1 triggers a distinct endocytic process that facilitates the peptide's entry into the cell. This pathway is mechanistically different from other known endocytosis mechanisms, though it shares some morphological similarities with macropinocytosis.

Key Signaling Events

Upon binding of tLyP-1 to NRP-1, the following key events are initiated:

  • Receptor-Ligand Complex Formation: The C-terminal arginine of the tLyP-1 CendR motif docks into a binding pocket within the b1 domain of NRP-1[5].

  • Recruitment of GIPC1/Synectin: The cytoplasmic tail of NRP-1 contains a PDZ-binding motif (SEA-COOH) which recruits the scaffolding protein GIPC1 (GAIP-interacting protein C-terminus 1), also known as synectin. This interaction is crucial for the subsequent internalization process.

  • Endocytosis: The NRP-1/tLyP-1/GIPC1 complex is internalized into the cell through a novel endocytic pathway.

  • Intracellular Trafficking: Following internalization, the complex is trafficked within the cell, potentially leading to the release of conjugated cargo.

Signaling Pathway Diagram

tLyP1_NRP1_Signaling tLyP1 This compound (CGNKRTR) CendR_binding CendR Motif Binding (R/KXXR/K) tLyP1->CendR_binding NRP1_surface Neuropilin-1 (NRP-1) (Cell Surface) GIPC1 GIPC1/Synectin (Cytoplasmic Scaffolding Protein) NRP1_surface->GIPC1 recruits via PDZ domain Endocytosis CendR-Mediated Endocytosis NRP1_surface->Endocytosis internalizes CendR_binding->NRP1_surface GIPC1->Endocytosis Intracellular_Vesicle Intracellular Vesicle Endocytosis->Intracellular_Vesicle forms Cargo_Release Payload Release Intracellular_Vesicle->Cargo_Release

tLyP-1/NRP-1 internalization pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the tLyP-1 and NRP-1 interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the steps to determine the binding kinetics and affinity (Kd) of tLyP-1 to NRP-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human NRP-1 protein

  • Synthetic this compound

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

  • Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject recombinant human NRP-1 (diluted to 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~2000 RU).

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.

  • Analyte Injection: Inject varying concentrations of this compound (e.g., 0.1 µM to 10 µM) in running buffer over the NRP-1 immobilized surface and a reference flow cell (without NRP-1) at a constant flow rate (e.g., 30 µL/min). Allow for an association phase followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow for SPR:

SPR_Workflow A Prepare CM5 Chip and Buffers B Activate Surface (EDC/NHS) A->B C Immobilize NRP-1 B->C D Deactivate Surface (Ethanolamine) C->D E Inject tLyP-1 (Analyte) D->E F Measure Binding (Association/Dissociation) E->F G Regenerate Surface F->G H Analyze Data (Kd) F->H G->H

Surface Plasmon Resonance workflow.
Cellular Internalization Assay via Confocal Microscopy

This protocol describes the visualization of this compound uptake into NRP-1 expressing cells.

Materials:

  • NRP-1 expressing cells (e.g., U87MG human glioblastoma cells)[3]

  • Fluorescently labeled tLyP-1 (e.g., FAM-tLyP-1)

  • Culture medium (e.g., DMEM/F-12)[3]

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed U87MG cells on glass-bottom dishes or coverslips and allow them to adhere overnight[3].

  • Peptide Incubation: Replace the culture medium with fresh medium containing FAM-tLyP-1 at a final concentration of 1-10 µM[3]. For a negative control, use unlabeled tLyP-1 or a scrambled peptide. Incubate for 1-4 hours at 37°C[3].

  • Washing: Wash the cells three times with cold PBS to remove unbound peptide[3].

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS and stain with DAPI (1 µg/mL) for 5 minutes to visualize the nuclei.

  • Imaging: Mount the coverslips and image the cells using a confocal microscope. Acquire z-stacks to confirm intracellular localization of the fluorescently labeled peptide.

Co-Immunoprecipitation (Co-IP) to Confirm Interaction

This protocol details the co-immunoprecipitation of NRP-1 and tLyP-1 to demonstrate their direct interaction within a cellular context.

Materials:

  • NRP-1 expressing cells

  • This compound (biotinylated or with an epitope tag, e.g., HA-tag)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-NRP-1 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat NRP-1 expressing cells with biotinylated or tagged tLyP-1 for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control IgG and protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-NRP-1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the tLyP-1 tag (e.g., anti-biotin or anti-HA) and an anti-NRP-1 antibody to confirm the co-immunoprecipitation.

Logical Relationship of Co-IP:

CoIP_Logic cluster_0 Cell Lysate cluster_1 Immunoprecipitation cluster_2 Western Blot Detection NRP1 NRP-1 tLyP1 Tagged tLyP-1 tLyP1->NRP1 binds Other Other Proteins Anti_NRP1 Anti-NRP-1 Ab Anti_NRP1->NRP1 captures Beads Protein A/G Beads Beads->Anti_NRP1 binds Detect_tLyP1 Detect Tagged tLyP-1 Beads->Detect_tLyP1 allows Detect_NRP1 Detect NRP-1 Beads->Detect_NRP1 allows

Co-immunoprecipitation logical flow.

Conclusion

The this compound's specific and high-affinity interaction with Neuropilin-1, coupled with its ability to trigger a unique and efficient internalization pathway, underscores its potential as a powerful tool for targeted drug delivery in oncology and other fields where NRP-1 is a relevant biomarker. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic and diagnostic capabilities of the tLyP-1/NRP-1 system. A thorough understanding of the binding kinetics, internalization mechanism, and downstream signaling is paramount for the rational design of next-generation tLyP-1-based therapeutics.

References

role of tLyP-1 in tumor homing and penetration

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of tLyP-1.

In Vitro Binding and Competition Assay

This protocol details a method to assess the binding of fluorescently labeled tLyP-1 to NRP-1-expressing cancer cells and to demonstrate the specificity of this binding through a competition assay.

Materials:

  • NRP-1-expressing cells (e.g., U87MG human glioblastoma cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescently labeled tLyP-1 (e.g., FAM-tLyP-1)

  • Unlabeled tLyP-1

  • 6-well plates with glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture U87MG cells in DMEM with 10% fetal calf serum at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed U87MG cells onto glass coverslips placed in 6-well plates and allow them to adhere and grow overnight.

  • Binding Assay:

    • Prepare a series of dilutions of FAM-tLyP-1 in PBS containing 1% BSA (e.g., 0, 1, 5, 10, 20, and 40 µM).

    • Wash the cells twice with PBS.

    • Incubate the cells with the different concentrations of FAM-tLyP-1 for 1 hour at 37°C.

  • Competition Assay:

    • Prepare a solution of FAM-tLyP-1 (e.g., 1 µM) in PBS with 1% BSA.

    • Prepare a solution of FAM-tLyP-1 (1 µM) with a 20-fold excess of unlabeled tLyP-1 (20 µM) in PBS with 1% BSA.

    • Wash the cells twice with PBS.

    • Incubate one set of cells with the FAM-tLyP-1 solution and another set with the FAM-tLyP-1 and unlabeled tLyP-1 solution for 1 hour at 37°C.

  • Washing and Imaging:

    • Following incubation, wash the cells three times with PBS to remove unbound peptide.

    • Mount the coverslips onto microscope slides.

    • Visualize the cellular fluorescence using a fluorescence microscope.

In Vivo Tumor Homing and Biodistribution Study

This protocol describes a method to evaluate the tumor-homing ability and biodistribution of tLyP-1 conjugates in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous MDA-MB-231 or U87MG xenografts)

  • Radiolabeled or near-infrared fluorescently labeled tLyP-1 conjugate (e.g., 18F-tLyP-1 or DiR-labeled tLyP-1)

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., PET/CT scanner or IVIS Lumina)

  • Gamma counter or fluorescence plate reader

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., 1 x 107 MDA-MB-231 cells) into the flank of nude mice. Allow tumors to grow to a suitable size (e.g., ~100 mm³).

  • Injection: Administer the labeled tLyP-1 conjugate (e.g., 200 µL of DiR-labeled tLyP-1 formulation with a final DiR concentration of 10 µg/mL) to the tumor-bearing mice via tail vein injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 12, and 24 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging modality (PET/CT or fluorescence imaging).

  • Ex Vivo Biodistribution:

    • At the final time point (e.g., 24 hours), euthanize the mice.

    • Dissect major organs (e.g., heart, lungs, liver, spleen, kidneys) and the tumor.

    • Weigh each organ and measure the radioactivity using a gamma counter or the fluorescence intensity using an imaging system.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Generate images of the ex vivo organs to visualize the distribution of the labeled peptide.

Tumor Penetration Analysis by Confocal Microscopy

This protocol outlines a method to assess the penetration of tLyP-1 conjugates into 3D tumor spheroids, which mimic the three-dimensional structure of solid tumors.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., SMMC-7721)

  • Cell culture medium

  • FITC-labeled tLyP-1 conjugate

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Spheroid Formation: Culture cancer cells as multicellular spheroids using a suitable method (e.g., hanging drop or ultra-low attachment plates).

  • Incubation: Incubate the mature tumor spheroids with a solution of FITC-labeled tLyP-1 conjugate (e.g., final FITC concentration of 10 µg/mL) for a defined period (e.g., 4 hours).

  • Washing: Gently wash the spheroids three times with cold PBS to remove the unbound conjugate.

  • Imaging:

    • Mount the spheroids on a microscope slide.

    • Acquire a series of optical sections (z-stack) through the spheroid using a confocal microscope.

  • Data Analysis:

    • Reconstruct a 3D image of the spheroid from the z-stack.

    • Analyze the fluorescence intensity as a function of depth from the spheroid surface to quantify the penetration of the tLyP-1 conjugate.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

tLyP1_Mechanism cluster_blood Bloodstream cluster_tumor_microenvironment Tumor Microenvironment LyP1 LyP-1 p32 p32 Receptor LyP1->p32 Homing Cleavage Proteolytic Cleavage p32->Cleavage Binding tLyP1 tLyP-1 Cleavage->tLyP1 Activation NRP1 NRP-1/NRP-2 tLyP1->NRP1 Binding Internalization CendR-mediated Internalization NRP1->Internalization Penetration Tumor Penetration Internalization->Penetration

Caption: Mechanism of tLyP-1 tumor homing and penetration.

NRP1_Signaling cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes tLyP1 tLyP-1 NRP1 NRP-1 tLyP1->NRP1 VEGFR VEGFR NRP1->VEGFR Co-receptor Integrin Integrin (e.g., αvβ3) NRP1->Integrin Crosstalk TGFb TGF-β Pathway NRP1->TGFb Modulation PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK FAK FAK Integrin->FAK Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis MAPK->Angiogenesis Migration Cell Migration & Invasion FAK->Migration TGFb->Migration

Caption: Simplified NRP-1 signaling and crosstalk.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (NRP-1 expressing) BindingAssay Fluorescent tLyP-1 Binding Assay CellCulture->BindingAssay CompetitionAssay Competition with Unlabeled tLyP-1 CellCulture->CompetitionAssay Microscopy Fluorescence Microscopy BindingAssay->Microscopy CompetitionAssay->Microscopy AnimalModel Tumor Xenograft Animal Model Injection IV Injection of Labeled tLyP-1 AnimalModel->Injection Imaging In Vivo Imaging (PET/Fluorescence) Injection->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution

Caption: Workflow for tLyP-1 characterization.

Conclusion

The tLyP-1 peptide represents a highly specific and effective tool for targeting the tumor microenvironment. Its unique dual-receptor targeting mechanism, coupled with the CendR pathway for internalization and tissue penetration, makes it an attractive candidate for the development of novel cancer diagnostics and therapeutics. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to harness the potential of tLyP-1 in their work. Further investigation into the intricate signaling networks activated by tLyP-1 will undoubtedly open new avenues for therapeutic intervention in oncology.

Structural Analysis of tLyP-1 Peptide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of the tLyP-1 peptide, a promising ligand for targeted cancer therapy. The document outlines the peptide's fundamental properties, explores its mechanism of action through the CendR signaling pathway, and presents detailed, albeit generalized, protocols for its structural elucidation using key analytical techniques. Quantitative data from binding affinity studies are summarized, and logical workflows for its application in tumor targeting are visualized.

Core Properties of this compound

The this compound, with the amino acid sequence CGNKRTR, is a truncated form of the parent peptide LyP-1 (CGNKRTRGC).[1][2] It functions as a tumor-homing and penetrating peptide, primarily by targeting Neuropilin-1 (NRP-1) and, to a lesser extent, Neuropilin-2 (NRP-2).[3] This targeted binding facilitates the internalization of the peptide into tumor cells via the C-end rule (CendR) pathway.[1][2]

PropertyValueReference
Amino Acid Sequence CGNKRTR[4]
Molecular Formula C31H59N15O10S[3]
Molecular Weight 833.96 g/mol [3]
Primary Target Neuropilin-1 (NRP-1)[4]
IC50 for NRP-1 4 µM[4]

Signaling Pathway: The CendR Internalization Route

The cellular uptake of tLyP-1 is mediated by the C-end rule (CendR) signaling pathway. This process is initiated by the binding of the C-terminal arginine residue of the this compound to the NRP-1 receptor on the surface of tumor cells. This interaction triggers endocytosis, leading to the internalization of the peptide and any conjugated cargo.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space tLyP1 This compound NRP1_receptor NRP-1 Receptor tLyP1->NRP1_receptor Binding Endosome Endosome NRP1_receptor->Endosome Endocytosis Internalized_tLyP1 Internalized tLyP-1 Endosome->Internalized_tLyP1 Release

tLyP-1 CendR Signaling Pathway

Quantitative Structural Analysis

While a complete high-resolution three-dimensional structure of the free this compound determined by NMR or X-ray crystallography is not publicly available, alanine (B10760859) scanning mutagenesis has provided critical insights into the contribution of each amino acid residue to its binding affinity for NRP-1.

An alanine scan systematically replaces each amino acid in the peptide with alanine, and the effect on binding affinity is measured. A study by Larue et al. (2023) performed an in-silico alanine scan of tLyP-1, revealing the critical role of the C-terminal arginine and lysine (B10760008) at position 4.[4]

Amino Acid PositionOriginal ResidueAlanine Scan Result (Effect on Binding)
1CysModerate decrease
2GlyMinor decrease
3AsnMinor decrease
4LysSignificant decrease
5ArgModerate decrease
6ThrMinor decrease
7ArgCrucial for binding

Note: This table is a qualitative summary based on the findings that the C-terminal Arginine is crucial and Lysine-4 is also important for the interaction with NRP-1.[4] Precise quantitative values from experimental alanine scanning were not found in the search results.

Experimental Protocols for Structural Analysis

Detailed experimental protocols for the structural analysis of the this compound are not available in the public domain. However, based on standard methodologies for peptides of similar size and characteristics, the following protocols can be proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Synthesize and purify the this compound to >95% purity.

  • Dissolve the peptide in a suitable buffer, typically 90% H₂O/10% D₂O, to a concentration of 1-5 mM.

  • Adjust the pH of the sample to a range of 4-6 to minimize amide proton exchange.

  • Add a known concentration of a reference compound, such as DSS or TSP, for chemical shift referencing.

  • Transfer the final sample to a high-quality NMR tube.

Data Acquisition:

  • Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and HSQC, on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • TOCSY experiments are used to identify amino acid spin systems.

  • NOESY experiments provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the tertiary structure.

  • HSQC experiments provide correlations between protons and their directly attached heteronuclei (¹³C or ¹⁵N), aiding in resonance assignment.

Structure Calculation:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Perform sequential resonance assignment of all protons and heteronuclei.

  • Identify and integrate cross-peaks in the NOESY spectra to generate distance restraints.

  • Use structure calculation software (e.g., CYANA, Xplor-NIH) to generate a family of structures consistent with the experimental restraints.

  • Refine the structures in a water box using molecular dynamics simulations.

X-ray Crystallography

X-ray crystallography can provide a high-resolution solid-state structure of the peptide.

Crystallization:

  • Prepare a highly concentrated and pure solution of the this compound.

  • Screen a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop). Screening kits for peptides are commercially available.

  • Conditions to vary include precipitant type and concentration, buffer pH, and additives.

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

Data Collection and Structure Determination:

  • Cryo-protect the crystals and mount them on a goniometer.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to obtain reflection intensities and unit cell parameters.

  • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

  • Build an initial model of the peptide into the electron density map.

  • Refine the model against the diffraction data to improve its quality and agreement with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure content of the peptide in solution.

Sample Preparation:

  • Prepare a stock solution of the this compound in a suitable buffer (e.g., phosphate (B84403) buffer) with a concentration of approximately 0.1-1 mg/mL.

  • The buffer should be transparent in the far-UV region (190-260 nm).

  • Prepare a blank sample containing only the buffer.

Data Acquisition:

  • Record the CD spectrum of the buffer blank and the peptide sample in the far-UV region (e.g., 190-260 nm) using a CD spectrometer.

  • Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

Data Analysis:

  • Convert the raw CD data (in millidegrees) to mean residue ellipticity.

  • Use deconvolution software (e.g., DichroWeb) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

Experimental Workflow: In Vivo Tumor Targeting

The ability of tLyP-1 to target and penetrate tumors makes it a valuable tool for in vivo imaging and targeted drug delivery. The following diagram illustrates a typical experimental workflow for evaluating the tumor-targeting capabilities of a fluorescently labeled this compound.

G cluster_synthesis Probe Synthesis & Characterization cluster_animal_model Animal Model Preparation cluster_imaging In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis synthesis Synthesize & Purify Fluorescently Labeled tLyP-1 characterization Characterize Probe (Mass Spec, HPLC) synthesis->characterization tumor_induction Induce Tumor Xenograft in Animal Model injection Administer Labeled tLyP-1 (e.g., Intravenous) tumor_induction->injection imaging Acquire Fluorescence Images at Multiple Time Points injection->imaging dissection Euthanize Animal & Dissect Tumor and Organs imaging->dissection ex_vivo_imaging Image Organs Ex Vivo to Quantify Biodistribution dissection->ex_vivo_imaging histology Histological Analysis of Tumor Tissue dissection->histology

Workflow for In Vivo Tumor Targeting with Labeled tLyP-1

Conclusion

The this compound represents a significant advancement in the field of targeted cancer therapy. Its well-defined sequence, specific targeting of the NRP-1 receptor, and efficient internalization via the CendR pathway make it an attractive candidate for the development of novel diagnostic and therapeutic agents. While a high-resolution experimental structure of the free peptide is not yet available, computational and mutagenesis studies have provided valuable insights into its structure-function relationship. The experimental protocols and workflows outlined in this guide provide a framework for the further structural and functional characterization of tLyP-1, paving the way for its translation into clinical applications.

References

tLyP-1 Peptide as a Cell-Penetrating Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tLyP-1 peptide is a promising cell-penetrating peptide (CPP) that has garnered significant attention in the field of targeted drug delivery and molecular imaging. This seven-amino-acid peptide, with the sequence CGNKRTR, is a truncated form of the larger LyP-1 peptide (CGNKRTRGC).[1][2] Its ability to selectively home to and penetrate tumor tissues makes it a valuable tool for enhancing the efficacy of therapeutic agents and the precision of diagnostic probes.[3][4] This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts: Mechanism of Action

The functionality of tLyP-1 as a cell-penetrating peptide is primarily attributed to its interaction with Neuropilin-1 (NRP-1), a transmembrane receptor overexpressed in various tumor cells and tumor-associated endothelial cells.[5][6][7] The peptide contains a C-end Rule (CendR) motif, R/KXXR/K, which is crucial for its binding and internalization.[1][3][8]

The proposed mechanism involves the following key steps:

  • Binding to NRP-1: The exposed C-terminal arginine of the this compound interacts with high affinity and specificity with the b1 domain of NRP-1.[1][8][9] This interaction is a prerequisite for the subsequent internalization.

  • Internalization via CendR Pathway: Upon binding to NRP-1, tLyP-1 triggers an endocytic pathway known as the CendR pathway.[1][6][10] This process facilitates the translocation of the peptide and any conjugated cargo across the cell membrane and deep into the tumor parenchyma.[2][11]

The C-terminal arginine and the lysine (B10760008) at the fourth position have been identified as critical residues for this interaction.[1] Substitution of the C-terminal arginine, in particular, dramatically reduces the peptide's affinity for NRP-1.[1][12] While NRP-1 is the primary receptor, evidence also suggests that tLyP-1 can bind to Neuropilin-2 (NRP-2) and activate the CendR pathway.[11][13]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound in various experimental settings.

ParameterValueCell Line/ModelCommentsReference(s)
IC₅₀ for NRP-1 Binding 4 µMNot specifiedIndicates the concentration of tLyP-1 required to inhibit 50% of NRP-1 binding.[14][15]

Table 1: In Vitro Binding Affinity of tLyP-1

Cell LineConcentration of FAM-tLyP-1ObservationReference(s)
U87MG1 µMStrong uptake observed.[5][16][17]
U87MG1 - 40 µMUptake increases slightly in a dose-dependent manner.[18]
U87MG1 µM (with excess unlabeled tLyP-1)Uptake is markedly reduced when pre-incubated with a 5- or 20-fold excess of non-conjugated tLyP-1.[2][16]

Table 2: In Vitro Cellular Uptake of FAM-tLyP-1

Imaging AgentModelTime Post-InjectionTumor-to-Brain Ratio (Fluorescence Intensity or Radiolabel)Reference(s)
FAM-tLyP-1U87MG glioblastoma xenograft (mice)1 hour3.44 ± 0.83 (significantly higher than control peptide)[5][16][17]
¹⁸F-tLyP-1U87MG glioblastoma xenograft (mice)60 minutes2.69 ± 0.52[5][16][17]
¹⁸F-tLyP-1U87MG glioblastoma xenograft (mice)120 minutes3.11 ± 0.25[5][16][17]

Table 3: In Vivo Tumor Targeting and Biodistribution of Labeled tLyP-1

Animal ModelTumor ModelRadioactivity in Glioma (%ID/g)Time Post-InjectionReference(s)
MiceU87MG2.97 ± 0.4060 minutes[16]
MiceU87MG2.22 ± 0.27120 minutes[16]

Table 4: In Vivo Radioactivity of ¹⁸F-tLyP-1 in Tumors

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound.

In Vitro Cellular Uptake Assay

Objective: To qualitatively and quantitatively assess the internalization of tLyP-1 into cancer cells.

Materials:

  • Cancer cell line (e.g., U87MG human glioblastoma cells)[16]

  • Cell culture medium (e.g., DMEM) and supplements

  • Fluorescently labeled tLyP-1 (e.g., FAM-tLyP-1)[16]

  • Unlabeled tLyP-1 (for competition assays)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 96-well plates, chamber slides) and allow them to adhere overnight.

  • Peptide Incubation:

    • For dose-dependent uptake: Prepare a series of dilutions of FAM-tLyP-1 in serum-free culture medium (e.g., 1, 5, 10, 20, 40 µM).[18]

    • For competition assay: Pre-incubate cells with a 5- to 20-fold excess of unlabeled tLyP-1 for a specified time before adding FAM-tLyP-1.[16]

    • Incubate the cells with the peptide solutions for a defined period (e.g., 1 hour) at 37°C.[16]

  • Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and, if desired, stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of FAM-tLyP-1 using a fluorescence microscope.[19]

    • Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.[20]

In Vitro Ligand Binding Assay

Objective: To determine the binding affinity of tLyP-1 to its receptor, NRP-1.

Materials:

  • Recombinant NRP-1 protein

  • Labeled tLyP-1 (e.g., radiolabeled or fluorescently labeled)

  • Unlabeled tLyP-1

  • Assay buffer

  • 96-well plates suitable for binding assays

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant NRP-1 protein and block non-specific binding sites.

  • Competition Binding:

    • Add a constant concentration of labeled tLyP-1 to each well.

    • Add increasing concentrations of unlabeled tLyP-1 to compete for binding.

  • Incubation: Incubate the plate at a specified temperature and for a sufficient time to reach binding equilibrium.

  • Washing: Wash the wells to remove unbound peptide.

  • Detection: Measure the amount of bound labeled tLyP-1 using the appropriate detection instrument.

  • Data Analysis: Plot the percentage of bound labeled peptide against the concentration of unlabeled peptide. Calculate the IC₅₀ value, which represents the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled peptide.

In Vivo Imaging and Biodistribution Studies

Objective: To evaluate the tumor-homing and penetration capabilities of tLyP-1 in a living organism.

Materials:

  • Animal model with xenograft tumors (e.g., nude mice with subcutaneous U87MG tumors)[16]

  • Labeled tLyP-1 (e.g., FAM-tLyP-1 for fluorescence imaging, ¹⁸F-tLyP-1 for PET imaging)[16]

  • Anesthesia

  • Imaging system (e.g., in vivo fluorescence imaging system, microPET/CT scanner)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Probe Administration: Inject the labeled tLyP-1 intravenously. For blocking experiments, co-inject an excess of unlabeled tLyP-1.[16]

  • Imaging:

    • Fluorescence Imaging: Acquire whole-body fluorescence images at different time points (e.g., 1, 2, 4, 24 hours) post-injection.[18]

    • PET/CT Imaging: Perform microPET/CT scans at various time points (e.g., 30, 60, 120 minutes) post-injection.[16]

  • Biodistribution Analysis:

    • At the end of the experiment, euthanize the animals.

    • Excise the tumor and major organs (e.g., brain, heart, liver, kidneys).

    • Measure the fluorescence or radioactivity in each tissue using an appropriate instrument.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).[16]

  • Data Analysis: Analyze the images to assess tumor accumulation of the probe. Quantify the tumor-to-background ratios and the biodistribution data.

Visualizations

Signaling Pathway and Experimental Workflows

CendR_Pathway cluster_intracellular Intracellular Space tLyP1 This compound NRP1 Neuropilin-1 (NRP-1) tLyP1->NRP1 Endosome Endosome NRP1->Endosome Endocytosis Cargo Therapeutic/Imaging Cargo Endosome->Cargo Cargo Release

Caption: CendR-mediated internalization pathway of tLyP-1.

InVivo_Workflow start Tumor-Bearing Animal Model injection Intravenous Injection of Labeled tLyP-1 start->injection imaging In Vivo Imaging (Fluorescence or PET/CT) injection->imaging biodistribution Ex Vivo Biodistribution Analysis imaging->biodistribution analysis Data Analysis (Tumor Targeting, %ID/g) biodistribution->analysis

Caption: General workflow for in vivo evaluation of tLyP-1.

Conclusion

The this compound represents a highly effective and versatile tool for targeted delivery to NRP-1-overexpressing tumors. Its well-defined mechanism of action, coupled with demonstrated efficacy in preclinical models, underscores its potential for advancing cancer diagnostics and therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to harness the capabilities of tLyP-1 in their work. The provided data and protocols offer a starting point for the design and execution of experiments aimed at further exploring and validating the applications of this potent cell-penetrating peptide.

References

Initial In Vitro Studies of tLyP-1 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tLyP-1 peptide, with the amino acid sequence CGNKRTR, is a truncated form of the LyP-1 peptide (CGNKRTRGC). It has garnered significant interest in cancer research due to its tumor-homing and tissue-penetrating properties.[1][2] This technical guide provides a comprehensive overview of the initial in vitro studies of the this compound, focusing on its core characteristics, including binding affinity to its receptor, cellular uptake, and cytotoxic effects. Detailed experimental protocols and visual representations of the underlying mechanisms are provided to support researchers and drug development professionals in this field.

Core Concepts: Mechanism of Action

The biological activity of tLyP-1 is primarily mediated through its interaction with Neuropilin-1 (NRP-1), a transmembrane receptor overexpressed in various tumor cells and tumor-associated endothelial cells.[2][3] The peptide contains a C-end Rule (CendR) motif, R/KXXR/K, which is crucial for its binding to NRP-1 and subsequent internalization.[1][4] This interaction triggers an endocytic pathway, allowing tLyP-1 and any conjugated cargo to penetrate deep into tumor tissue.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in vitro studies of the this compound and its conjugates.

Parameter Value Cell Line Assay Notes
IC50 4 µM-NRP-1 TargetingThis value represents the concentration of this compound required to inhibit 50% of its target's activity, indicating its potency in targeting NRP-1.[5]

Table 1: Binding Affinity of this compound

Compound IC50 Cell Line Assay
tLyP-1-HFtn-PTX1.4 ± 0.02 µg/mLMDA-MB-231MTT Assay
tLyP-1-HFtn-PTXNot specifiedSMMC-7721MTT Assay

Table 2: In Vitro Cytotoxicity of tLyP-1 Conjugates [3]

Compound Apoptotic Rate Cell Line Assay
Control12.92%MDA-MB-231Annexin V-FITC/PI
HFtn-PTX32.24%MDA-MB-231Annexin V-FITC/PI
tLyP-1-HFtn-PTX44.82%MDA-MB-231Annexin V-FITC/PI
M-tLyP-1-HFtn-PTX13.71%MDA-MB-231Annexin V-FITC/PI

Table 3: Apoptosis Induction by tLyP-1 Conjugates [3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the this compound.

NRP-1 Binding Assay (In Vitro Ligand Binding Assay)

This protocol is based on studies evaluating the interaction between tLyP-1 and the NRP-1 receptor.[4]

Objective: To determine the binding affinity of tLyP-1 and its analogues to the NRP-1 receptor.

Materials:

  • This compound and its analogues

  • Recombinant NRP-1 protein

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with recombinant NRP-1 protein by incubating overnight at 4°C.

  • Washing: Wash the wells three times with PBS to remove any unbound protein.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a solution of 1% BSA in PBS and incubating for 1 hour at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Peptide Incubation: Add serial dilutions of the this compound or its analogues to the wells and incubate for 2 hours at room temperature to allow for binding.

  • Washing: Wash the wells five times with PBS to remove any unbound peptide.

  • Detection: Detect the bound peptide using a suitable method. If the peptide is labeled (e.g., with biotin (B1667282) or a fluorescent tag), a corresponding detection reagent (e.g., streptavidin-HRP or a fluorescent antibody) is added.

  • Signal Measurement: After a final washing step, add the appropriate substrate (if using an enzyme-linked assay) and measure the signal using a plate reader.

  • Data Analysis: The binding affinity (e.g., IC50 or Kd) can be calculated by plotting the signal against the peptide concentration and fitting the data to a suitable binding model.

Cellular Uptake Assay (Confocal Microscopy)

This protocol describes the visualization of this compound uptake by cancer cells.[1]

Objective: To qualitatively and quantitatively assess the internalization of tLyP-1 into cancer cells.

Materials:

  • FAM-labeled this compound (FAM-tLyP-1)

  • U87MG human glioblastoma cells (or other NRP-1 positive cell line)

  • DMEM/F-12 medium supplemented with 10% fetal calf serum

  • PBS with 1% BSA

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed U87MG cells on coverslips in 6-well plates and allow them to adhere overnight.

  • Peptide Incubation: Incubate the cells with various concentrations of FAM-tLyP-1 (e.g., 1, 5, 10, 20, and 40 µM) in PBS containing 1% BSA for 1 hour at 37°C.[1] For blocking experiments, pre-incubate the cells with an excess of unlabeled this compound before adding the labeled peptide.[1]

  • Washing: Wash the cells three times with PBS to remove any unbound peptide.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cellular uptake of FAM-tLyP-1 using a confocal microscope. Green fluorescence indicates the presence of the peptide, while blue fluorescence indicates the cell nuclei.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of tLyP-1-conjugated nanoparticles.[3]

Objective: To determine the effect of tLyP-1 or tLyP-1 conjugates on the viability of cancer cells.

Materials:

  • MDA-MB-231 or SMMC-7721 cancer cells

  • This compound or tLyP-1 conjugates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[3]

  • Treatment: Treat the cells with a series of concentrations of the this compound or its conjugates for 48 hours at 37°C.[3]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[3]

  • Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cells treated with tLyP-1 conjugates.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • MDA-MB-231 or SMMC-7721 cancer cells

  • tLyP-1 conjugates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 4 x 10⁵ cells/well) in a 6-well plate and allow them to attach for 24 hours.[3]

  • Treatment: Treat the cells with the desired concentration of tLyP-1 conjugates for 24 hours at 37°C.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add 5 µL of Annexin V-FITC and incubate for 15 minutes in the dark. Then, add 10 µL of Propidium Iodide (PI) and incubate for a further 5 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with in vitro studies of the this compound.

tLyP1_CendR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1 This compound (CGNKRTR) NRP1 Neuropilin-1 (NRP-1) Receptor tLyP1->NRP1 Binding via CendR motif Endosome Endosome NRP1->Endosome Endocytosis Cargo Therapeutic/Imaging Cargo Endosome->Cargo Cargo Release

tLyP-1 CendR Internalization Pathway

Experimental_Workflow_Binding_Assay A 1. Coat Plate with NRP-1 Protein B 2. Block Non-specific Sites with BSA A->B C 3. Incubate with Labeled this compound B->C D 4. Wash to Remove Unbound Peptide C->D E 5. Add Detection Reagent (e.g., Streptavidin-HRP) D->E F 6. Add Substrate and Measure Signal E->F G 7. Data Analysis (Calculate IC50/Kd) F->G

Workflow for an ELISA-based Binding Assay

Experimental_Workflow_Cytotoxicity A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of tLyP-1/Conjugate A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability and IC50 F->G

References

The Genesis of a Tumor-Penetrating Peptide: An In-depth Technical Guide to the Early Research on tLyP-1 for Cancer Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the tumor-targeting peptide, tLyP-1. It details its discovery, mechanism of action, and early applications in cancer therapy and imaging. The information is compiled from seminal papers in the field, offering a core understanding for researchers and developers working on targeted cancer treatments.

Executive Summary

The quest for tumor-specific delivery agents has been a cornerstone of modern oncology research. A significant breakthrough in this area was the discovery of the LyP-1 peptide and its more potent, truncated form, tLyP-1. Early research, primarily from the laboratories of Ruoslahti and colleagues, unveiled a unique dual-receptor mechanism that allows tLyP-1 to home to tumors and penetrate deep into the tumor parenchyma. This guide dissects the pivotal experiments and data that established tLyP-1 as a promising candidate for targeted cancer therapy and diagnostics. We will explore its discovery through in vivo phage display, the identification of its receptors, and the elucidation of its internalization pathway.

Discovery and Initial Characterization of LyP-1

The story of tLyP-1 begins with its parent peptide, LyP-1. LyP-1, a cyclic nonapeptide with the sequence CGNKRTRGC, was first identified through in vivo phage display screening in mice bearing MDA-MB-435 human cancer xenografts.[1][2] This technique involves injecting a library of bacteriophages, each displaying a different peptide, into a tumor-bearing animal and then recovering the phages that have homed to the tumor tissue.[3][4][5]

Experimental Protocol: In Vivo Phage Display for Tumor-Homing Peptide Identification

The initial discovery of LyP-1 utilized a well-established in vivo biopanning protocol. A high-diversity peptide phage library was intravenously injected into tumor-bearing mice. After a short circulation time (e.g., 5-15 minutes) to allow for binding to target tissues, the unbound phages were removed by perfusion. The tumor was then excised, and the bound phages were recovered, amplified, and used for subsequent rounds of selection.[3][6] This iterative process enriches for phage clones displaying peptides with a high affinity for the tumor microenvironment.

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for In Vivo Phage Display."

The Dual-Receptor Targeting Mechanism of tLyP-1

A key to the efficacy of tLyP-1 lies in its sophisticated, sequential interaction with two different cell surface receptors.

The Primary Receptor: p32 (gC1qR)

Early studies sought to identify the cellular receptor for LyP-1. Through affinity chromatography using biotin-labeled LyP-1 on extracts from the LyP-1-binding MDA-MB-435 cell line, a specific protein was isolated and identified as p32 (also known as gC1qR or HABP1).[7][8] p32 is a mitochondrial protein that is aberrantly overexpressed on the surface of various tumor cells, tumor-associated macrophages, and tumor lymphatic endothelial cells.[2][7] The binding of LyP-1 to cell surface p32 is the first step in its tumor-homing mechanism.

The identification of p32 as the LyP-1 receptor was a multi-step process:

  • Affinity Pull-Down: Biotinylated LyP-1 peptide was incubated with MDA-MB-435 cell extracts. The peptide-protein complexes were then captured on streptavidin-coated beads. A specific band at ~32 kDa was observed on silver-stained gels, which was absent in control peptide pull-downs.[9]

  • Mass Spectrometry: The specific protein band was excised and identified as p32 by mass spectrometry.[9]

  • Phage Binding Assays: Phage displaying the LyP-1 peptide were shown to bind to purified, immobilized p32 protein. This binding could be inhibited by anti-p32 antibodies.[8]

  • Correlation of p32 Expression with LyP-1 Binding: A panel of tumor cell lines was analyzed for cell surface p32 expression by FACS. A direct correlation was found between the level of surface p32 and the ability of the cells to bind and internalize the LyP-1 peptide.[1]

Proteolytic Cleavage and the Emergence of tLyP-1

A critical discovery was that the cyclic LyP-1 peptide is a "pro-peptide." Upon binding to p32 in the tumor microenvironment, it undergoes proteolytic cleavage, which removes the C-terminal glycine (B1666218) and cysteine residues. This results in the formation of the linear, truncated peptide tLyP-1 (CGNKRTR).[1][2]

The Second Receptor: Neuropilin-1 and the C-end Rule (CendR)

The cleavage of LyP-1 to tLyP-1 exposes a C-terminal sequence motif, R-T-R. This motif is an example of a "C-end Rule" or CendR (pronounced "sender") motif, which has the consensus sequence R/KXXR/K.[10][11][12] The exposed CendR motif of tLyP-1 is then free to bind to its receptor, Neuropilin-1 (NRP-1), and to a lesser extent, Neuropilin-2 (NRP-2).[7][13] NRP-1 is a cell surface receptor that is often overexpressed in tumors and is involved in angiogenesis and vascular permeability.[10][11] This binding to NRP-1 triggers a potent internalization and tissue penetration pathway.[7][14]

The binding of CendR peptides to NRP-1 was demonstrated using several methods:

  • Affinity Chromatography: Cell lysates were passed over a column with immobilized CendR peptides. Bound proteins were eluted and identified as NRP-1 by Western blotting.[10]

  • Phage Display Binding Assays: T7 phage displaying CendR peptides were incubated with immobilized NRP-1 b1b2 domains. The binding of the phage was quantified by titering the eluted phage.[15]

  • Competition Assays: The binding of known NRP-1 ligands, such as VEGF-A165, to NRP-1 could be competed with CendR peptides.[16]

dot graph { node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "The tLyP-1 Dual-Receptor Targeting Pathway."

Early Preclinical Efficacy of tLyP-1

The unique targeting and internalization properties of tLyP-1 made it an immediate candidate for cancer therapy and imaging. Early studies focused on demonstrating its ability to selectively accumulate in tumors and exert anti-tumor effects.

In Vitro and In Vivo Tumor Targeting and Imaging

Fluorescently labeled LyP-1 and tLyP-1 were shown to accumulate strongly in MDA-MB-435 breast cancer xenografts after intravenous injection.[17] The truncated form, tLyP-1, demonstrated more potent tumor homing and penetration than the parent LyP-1 peptide.[7][14]

Table 1: Quantitative Data on Labeled tLyP-1 Tumor Uptake in Glioma Models

Labeled Peptide Tumor Model Time Post-Injection Tumor-to-Brain Ratio Reference
FAM-tLyP-1 U87MG Glioblastoma 1 hour 3.44 ± 0.83 [18]
18F-tLyP-1 U87MG Glioblastoma 60 minutes 2.69 ± 0.52 [18]

| 18F-tLyP-1 | U87MG Glioblastoma | 120 minutes | 3.11 ± 0.25 |[18] |

Anti-Tumor Activity

Beyond its role as a targeting vector, LyP-1 itself was found to possess intrinsic anti-tumor properties. Systemic treatment with the LyP-1 peptide in mice with breast cancer xenografts resulted in the inhibition of tumor growth.[17] The treated tumors showed an increase in apoptotic cells and a reduction in tumor lymphatics.[17] This pro-apoptotic effect was found to be specific to cells that could bind the peptide.

Table 2: Preclinical Anti-Tumor Efficacy of LyP-1

Treatment Tumor Model Outcome Reference
Systemic LyP-1 MDA-MB-435 Xenograft Inhibition of tumor growth [17]

| LyP-1 | Cultured MDA-MB-435 cells | Induction of cell death |[17] |

Conclusion and Future Directions

The early research on LyP-1 and tLyP-1 laid a robust foundation for the development of a new class of tumor-penetrating peptides. The elucidation of the dual-receptor mechanism, involving initial binding to p32 followed by proteolytic activation and subsequent NRP-1-mediated internalization, provided a clear rationale for its tumor specificity and deep tissue penetration. These seminal studies, combining in vivo phage display, biochemical receptor identification, and preclinical efficacy models, have paved the way for the ongoing development of tLyP-1-based therapeutics and diagnostics. Future research will likely focus on optimizing drug conjugates, exploring combination therapies, and expanding the application of tLyP-1 to a wider range of solid tumors.

References

Methodological & Application

Application Notes and Protocols for tLyP-1 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tLyP-1 peptide, with the amino acid sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg (CGNKRTR), is a truncated form of the LyP-1 peptide.[1][2] It functions as a tumor-homing peptide by specifically targeting neuropilin-1 (NRP-1), a receptor overexpressed on the surface of various tumor cells.[3][4] The interaction with NRP-1 facilitates the internalization of the peptide, making it a promising candidate for targeted drug delivery in cancer therapy. The C-terminal Arginine residue is crucial for its high-affinity binding to NRP-1. This document provides a detailed protocol for the chemical synthesis of tLyP-1 using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid SequenceH-Cys-Gly-Asn-Lys-Arg-Thr-Arg-OH[1][2]
Molecular FormulaC₃₁H₅₉N₁₅O₁₀S[1][2]
Average Molecular Weight833.96 Da[1][2]
Theoretical pI11.32[1][2]
Grand Average of Hydropathicity (GRAVY)-2.14[1][2]

Table 2: Recommended Materials and Reagents for tLyP-1 Synthesis

Material/ReagentSpecificationPurpose
Resin2-Chlorotrityl chloride resinSolid support for peptide synthesis, allows for cleavage with intact side-chain protecting groups if needed.
Fmoc-amino acidsFmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OHBuilding blocks for peptide chain elongation.
Coupling ReagentHBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Promotes the formation of amide bonds between amino acids.
Activation BaseDIPEA (N,N-Diisopropylethylamine)Base used in the coupling reaction.
Fmoc Deprotection Solution20% (v/v) Piperidine (B6355638) in DMF (N,N-Dimethylformamide)Removes the temporary Fmoc protecting group from the N-terminus.
SolventsDMF, DCM (Dichloromethane), MeOH (Methanol)Used for washing the resin and dissolving reagents.
Cleavage Cocktail94% TFA (Trifluoroacetic acid), 2.5% H₂O, 2.5% TIS (Triisopropylsilane), 1% EDT (1,2-Ethanedithiol)Cleaves the peptide from the resin and removes side-chain protecting groups.
Precipitation SolventCold diethyl etherPrecipitates the cleaved peptide.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of tLyP-1

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation and First Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a peptide synthesis vessel.

  • Dissolve Fmoc-Arg(Pbf)-OH (2-3 equivalents relative to resin loading capacity) and DIPEA (4-6 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for 15-30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

2. Peptide Chain Elongation (Cyclical Steps for each Amino Acid):

  • Fmoc Deprotection:
  • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF.
  • Amino Acid Coupling:
  • In a separate vessel, pre-activate the next Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH) (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to check for complete coupling.
  • Wash the resin with DMF.
  • Repeat these deprotection and coupling steps for the entire tLyP-1 sequence: Arg(Pbf) -> Thr(tBu) -> Arg(Pbf) -> Lys(Boc) -> Asn(Trt) -> Gly -> Cys(Trt).

3. Cleavage and Deprotection:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/TIS/EDT (94:2.5:2.5:1 v/v/v/v). The scavengers (TIS and EDT) are crucial to prevent side reactions with the deprotected Cysteine and other sensitive residues.

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

II. Purification of this compound

The standard method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Buffer A (see below).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

2. HPLC Conditions:

  • Column: A C18 stationary phase column is typically used for peptide purification.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the peptide. An example gradient for tLyP-1 could be:

    • 5-45% Buffer B over 40 minutes. (This may require optimization).

  • Flow Rate: Dependent on the column dimensions, typically 1 mL/min for an analytical column and scaled up for a preparative column.

  • Detection: UV absorbance at 214-220 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak, which should be the this compound.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (typically >95%).

4. Lyophilization:

  • Freeze the pooled pure fractions and lyophilize (freeze-dry) to obtain the final this compound as a white, fluffy powder. The peptide will likely be a TFA salt, which can affect the net weight.[1][2]

5. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.

Mandatory Visualization

tLyP-1 Synthesis and Purification Workflow

tLyP_1_Workflow start Start: 2-Chlorotrityl Resin loading Load Fmoc-Arg(Pbf)-OH start->loading spps_cycle Iterative SPPS Cycles (Deprotection & Coupling) loading->spps_cycle sequence Sequence: Thr(tBu) -> Arg(Pbf) -> Lys(Boc) -> Asn(Trt) -> Gly -> Cys(Trt) spps_cycle->sequence cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) sequence->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude this compound precipitation->crude_peptide purification RP-HPLC Purification (C18 Column) crude_peptide->purification analysis Purity Analysis & Pooling purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for this compound synthesis and purification.

Signaling Pathway Context (Simplified)

tLyP1_Signaling tlyp1 This compound nrp1 NRP-1 Receptor (on Tumor Cell) tlyp1->nrp1 Binds internalization Cellular Internalization (CendR Pathway) nrp1->internalization Triggers drug_delivery Intracellular Drug Release (if conjugated) internalization->drug_delivery

Caption: Simplified tLyP-1 targeting and internalization pathway.

References

Application Notes: Fluorescent Labeling of tLyP-1 Peptide with FAM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tLyP-1 peptide is a truncated form of the LyP-1 peptide, with the amino acid sequence CGNKRTR.[1][2][3][4][5][6] It functions as a tumor-homing peptide that specifically targets Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) receptors, which are often overexpressed in various cancer cells, including gliomas.[1][7][8][9] This targeting ability makes tLyP-1 a promising ligand for the delivery of imaging agents and therapeutic payloads to tumors. Fluorescent labeling of tLyP-1 with a dye such as 5-Carboxyfluorescein (FAM) allows for the visualization and tracking of the peptide in biological systems. FAM is a widely used green fluorescent dye with an excitation maximum at approximately 492 nm and an emission maximum at 517 nm.[10][11] This document provides detailed protocols for the fluorescent labeling of tLyP-1 with FAM, its subsequent purification, and characterization.

Principle of Labeling

The most common method for labeling peptides with FAM is through the reaction of an amine-reactive derivative of FAM, such as a succinimidyl ester (SE) or an N-hydroxysuccinimide (NHS) ester, with a primary amine on the peptide.[11][12] The this compound sequence (CGNKRTR) contains two primary amines available for labeling: the N-terminal alpha-amine and the epsilon-amine of the lysine (B10760008) residue at position 4 (Lys4).[4] For specific applications, it is often desirable to label a specific site. In the case of FAM-tLyP-1 used for glioma imaging, the FAM label was attached to the amino group of the 4th lysine residue.[1][7] This site-specific labeling can be achieved using orthogonal protecting group strategies during solid-phase peptide synthesis or by leveraging differences in the reactivity of the amines.

Applications

FAM-labeled tLyP-1 is a valuable tool for various research and drug development applications:

  • In vitro cellular uptake studies: To visualize and quantify the binding and internalization of tLyP-1 into cancer cells expressing NRP-1/2.[1][7][13]

  • In vivo tumor imaging: To non-invasively image and delineate tumors in animal models.[1][7][8][9]

  • Biodistribution studies: To determine the accumulation and clearance of the peptide in different organs and tissues.[1][7]

  • Drug delivery vehicle development: As a targeting ligand for nanoparticles or other drug carriers to enhance their delivery to tumors.

Quantitative Data Summary

The following table summarizes the quantitative data reported for FAM-labeled tLyP-1.

ParameterValueReference
Purity of this compound99.65%[1][7]
Purity of FAM-tLyP-198.01%[1][7]
In vitro binding concentration1 µM[1][7][8][9]
Tumor-to-Brain Fluorescence Ratio (in vivo)3.44 ± 0.83[1][7][8][9]

Experimental Protocols

Protocol 1: Labeling of tLyP-1 with FAM-NHS Ester in Solution

This protocol describes the labeling of purified this compound with a commercially available FAM N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound (lyophilized powder, >95% purity)

  • 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester (FAM-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Glacial acetic acid

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • FAM-NHS Dissolution: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add a 1.5 to 2-fold molar excess of the dissolved FAM-NHS to the peptide solution with gentle vortexing.

    • If the peptide solution becomes cloudy, add a small amount of DMF to clarify.

    • Add a 3-fold molar excess of DIPEA to the reaction mixture to maintain a basic pH.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) or by acidifying the reaction mixture with a few drops of glacial acetic acid.

  • Purification:

    • Purify the FAM-tLyP-1 conjugate from unreacted peptide and free FAM dye using RP-HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 495 nm (for the FAM label).

    • Collect the fractions corresponding to the dual-absorbance peak of the FAM-tLyP-1 conjugate.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry to verify the addition of the FAM moiety to the this compound.

    • Assess the purity of the final product by analytical RP-HPLC. A purity of >95% is generally desired.

  • Lyophilization and Storage: Lyophilize the purified FAM-tLyP-1 fractions to obtain a dry powder. Store the labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: On-Resin Labeling of tLyP-1 with FAM

This protocol is suitable for labeling the peptide during solid-phase peptide synthesis (SPPS), which can offer better site-specificity if appropriate protecting groups are used. This example assumes labeling of the N-terminus after the full peptide sequence has been assembled.

Materials:

  • This compound-resin (with all side-chain protecting groups intact except for the N-terminal Fmoc group)

  • 5(6)-Carboxyfluorescein (FAM)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Isopropanol (B130326)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • N-terminal Deprotection: Remove the N-terminal Fmoc protecting group from the fully assembled this compound-resin using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF).

  • Resin Washing: Wash the deprotected peptide-resin thoroughly with DMF (3 times), isopropanol (3 times), and DCM (3 times) to remove residual piperidine.

  • FAM Activation: In a separate vial, dissolve FAM (2 equivalents based on resin substitution) in a minimal amount of DMF. Add HBTU (2 equivalents) and DIPEA (3 equivalents) to the FAM solution to activate the carboxylic acid.[10]

  • On-Resin Labeling: Add the activated FAM solution to the peptide-resin and mix at room temperature for 1-2 hours.[10]

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the labeling step.

  • Resin Washing: Once the reaction is complete (negative Kaiser test), wash the FAM-labeled peptide-resin with DMF (3 times), isopropanol (3 times), and DCM (3 times).

  • Cleavage and Deprotection: Cleave the FAM-tLyP-1 from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail.

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and then purify and characterize the FAM-tLyP-1 conjugate as described in Protocol 1 (steps 5-7).

Visualizations

G Experimental Workflow for FAM-tLyP-1 Synthesis (Solution Phase) cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product peptide Dissolve this compound in Bicarbonate Buffer mix Mix Peptide and FAM-NHS (Add DIPEA) peptide->mix fam Dissolve FAM-NHS in DMF fam->mix incubate Incubate 1-2h at RT (in dark) mix->incubate quench Quench Reaction incubate->quench hplc RP-HPLC Purification quench->hplc ms Mass Spectrometry (Confirmation) hplc->ms analytical_hplc Analytical RP-HPLC (Purity Check) hplc->analytical_hplc lyophilize Lyophilize hplc->lyophilize store Store at -20°C lyophilize->store

Caption: Workflow for solution-phase FAM labeling of this compound.

G tLyP-1 Signaling and Internalization Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fam_tlyp1 FAM-tLyP-1 nrp1 NRP-1 Receptor fam_tlyp1->nrp1 Binding internalization Internalization (Endocytosis) nrp1->internalization endosome Endosome internalization->endosome Trafficking

Caption: Simplified pathway of FAM-tLyP-1 binding and internalization.

References

Application Notes & Protocols: Radiolabeling of tLyP-1 Peptide with ¹⁸F for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tLyP-1 peptide (sequence: CGNKRTR) is a tumor-homing peptide that demonstrates high affinity and specificity for the Neuropilin-1 (NRP-1) receptor, which is overexpressed in various cancer types, including gliomas.[1][2][3] This makes tLyP-1 an excellent candidate for targeted molecular imaging. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative functional information. Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its favorable decay characteristics, including a high positron emission of 97% and a manageable half-life of 109.8 minutes, which allows for multi-step radiosynthesis and imaging studies over several hours.[4][5]

This document provides detailed application notes and experimental protocols for the radiolabeling of tLyP-1 with ¹⁸F for use as a PET imaging agent to target NRP-1 positive tumors. Two primary labeling strategies are presented: a two-step method using the prosthetic group N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and a one-step method utilizing an aluminum-[¹⁸F]fluoride complex ([¹⁸F]AlF) with a NOTA-conjugated peptide.

Biological Pathway: tLyP-1 and Neuropilin-1 Signaling

tLyP-1 is a truncated, more potent variant of the LyP-1 peptide that targets both NRP-1 and NRP-2.[1][6] NRP-1 is a transmembrane co-receptor involved in crucial pathways for tumor progression, primarily angiogenesis and cell migration.[7][8] It acts as a co-receptor for ligands such as Vascular Endothelial Growth Factor (VEGF) and Class 3 Semaphorins (SEMA3).[8][9] By binding to NRP-1, tLyP-1 can be internalized into tumor cells, allowing for targeted delivery of a payload, in this case, the ¹⁸F radionuclide for PET imaging.[1][10] The interaction of NRP-1 with its key ligands and downstream signaling is depicted below.

NRP1_Signaling_Pathway cluster_ligands Ligands cluster_receptors Cell Surface Receptors cluster_effects Downstream Cellular Effects VEGF VEGF-A NRP1 NRP-1 VEGF->NRP1 binds Angiogenesis Angiogenesis (Tumor Vascularization) VEGF->Angiogenesis activates ERK/Akt/p38 MAPK SEMA3A Semaphorin 3A SEMA3A->NRP1 binds Migration Cell Migration & Invasion SEMA3A->Migration modulates tLyP1 This compound tLyP1->NRP1 targets VEGFR2 VEGFR2 NRP1->VEGFR2 enhances binding PlexinA Plexin-A NRP1->PlexinA complexes with Internalization PET Signal (Internalization) NRP1->Internalization CendR pathway VEGFR2->Angiogenesis activates ERK/Akt/p38 MAPK PlexinA->Migration modulates

Figure 1: Simplified NRP-1 signaling pathway.[7][8]

Radiolabeling Strategies for tLyP-1

Direct radiolabeling of peptides with [¹⁸F]fluoride is challenging due to the harsh reaction conditions required, which can degrade the peptide.[4] Therefore, indirect methods are commonly employed.

StrategyDescriptionAdvantagesDisadvantages
Prosthetic Group ([¹⁸F]SFB) A two-step process: 1) Synthesize an ¹⁸F-labeled small molecule (e.g., [¹⁸F]SFB). 2) Conjugate the prosthetic group to the peptide via a reactive functional group (e.g., amine on lysine).[4][11]Well-established and versatile. High specific activity can be achieved.[12]Longer synthesis time (typically >80 mins).[12] Requires intermediate purification of the prosthetic group.[4]
[¹⁸F]AlF-Chelation A one-step process: 1) Pre-modify the peptide with a chelator (e.g., NOTA). 2) Mix the NOTA-peptide with [¹⁸F]fluoride and AlCl₃ to form a stable complex in a single pot.[5][13][14]Rapid (often <30 mins), one-pot synthesis.[15][16] No azeotropic drying of [¹⁸F]fluoride is needed.[17] High stability in vivo.[18]Requires a chelator-conjugated precursor. Labeling yields can be sensitive to reaction conditions (pH, temperature).[13][15]

Protocol 1: Two-Step Radiolabeling of tLyP-1 via [¹⁸F]SFB

This protocol describes the synthesis of [¹⁸F]tLyP-1 by first producing the amine-reactive prosthetic group N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is then conjugated to the primary amine on the lysine (B10760008) (Lys4) residue of the this compound.[1][11]

SFB_Workflow cluster_synthesis [¹⁸F]SFB Synthesis (~80 min) cluster_conjugation Conjugation & Purification (~45 min) F18 [¹⁸F]Fluoride (from cyclotron) Precursor Quaternary Salt Precursor (e.g., 4-formyl-N,N,N-trimethyl benzenaminium triflate) F18->Precursor Nucleophilic Substitution FBA 4-[¹⁸F]Fluorobenzaldehyde (Intermediate) Precursor->FBA FBA_acid 4-[¹⁸F]Fluorobenzoic Acid FBA->FBA_acid Oxidation SFB [¹⁸F]SFB (Prosthetic Group) (Purified via SPE) FBA_acid->SFB Activation (e.g., TSTU) Peptide This compound (in buffer, pH 8.5-9) SFB->Peptide Conjugation (Amide Bond Formation) Conjugate Crude [¹⁸F]FB-tLyP-1 Peptide->Conjugate Final Purified [¹⁸F]FB-tLyP-1 Conjugate->Final HPLC Purification

Figure 2: Experimental workflow for the synthesis of [¹⁸F]FB-tLyP-1.[12][19][20]

A. Materials and Equipment

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Quaternary salt precursor (e.g., 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane (B1200692) sulfonate)

  • Kryptofix 2.2.2 (K222) and Potassium Carbonate (K₂CO₃)

  • Acetonitrile (B52724) (MeCN), Dimethyl sulfoxide (B87167) (DMSO)

  • Oxidizing agent (e.g., m-CPBA)

  • Activating agent (e.g., O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium-tetrafluoroborate, TSTU)

  • This compound (CGNKRTR)

  • Reaction buffers (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Automated radiosynthesis module (e.g., GE FASTlab™)[19]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Sterile filters (0.22 µm)

B. Protocol Steps

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K222/K₂CO₃ in MeCN/H₂O.

    • Azeotropically dry the [¹⁸F]F⁻ by heating under a stream of nitrogen.[21]

  • Synthesis of 4-[¹⁸F]Fluorobenzaldehyde:

    • Add the quaternary salt precursor dissolved in DMSO to the dried [¹⁸F]F⁻.

    • Heat the reaction mixture (e.g., 100-120 °C) for 10-15 minutes to facilitate the nucleophilic substitution.[12]

  • Oxidation to 4-[¹⁸F]Fluorobenzoic Acid ([¹⁸F]FBA):

    • Add an oxidizing agent to the reaction vessel containing 4-[¹⁸F]fluorobenzaldehyde.

    • Heat briefly to complete the oxidation.[12]

  • Activation to [¹⁸F]SFB:

    • Add the activating agent (e.g., TSTU) to the [¹⁸F]FBA solution.

    • Allow the reaction to proceed for 5-10 minutes at room temperature or with gentle heating.[20]

    • Purify the resulting [¹⁸F]SFB using a C18 SPE cartridge.[4]

  • Conjugation to this compound:

    • Dissolve the this compound (approx. 1 mg) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

    • Add the purified [¹⁸F]SFB (eluted from the SPE cartridge in MeCN) to the peptide solution.

    • Incubate the reaction mixture at 40 °C for 15-20 minutes.[22]

  • Purification and Formulation:

    • Quench the reaction by adding an acidic solution (e.g., 0.1% TFA in water).

    • Purify the crude [¹⁸F]FB-tLyP-1 using semi-preparative HPLC (e.g., C18 column).

    • Collect the fraction corresponding to the radiolabeled peptide.

    • Formulate the final product by removing the HPLC solvent (e.g., via rotary evaporation or SPE) and redissolving in a sterile, injectable solution (e.g., saline with ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: One-Step Radiolabeling of tLyP-1 via [¹⁸F]AlF-NOTA

This protocol describes a rapid, one-step method for labeling a NOTA-conjugated tLyP-1 precursor. The strong interaction between the (Al¹⁸F)²⁺ complex and the NOTA chelator allows for efficient labeling under aqueous conditions.[5][15]

AlF_Workflow F18 [¹⁸F]Fluoride (in aqueous solution) Reactor One-Pot Reaction: 1. Mix [¹⁸F]F⁻ and AlCl₃ 2. Add NOTA-tLyP-1 3. Heat (100°C, 15 min) F18->Reactor AlCl3 Aluminum Chloride (AlCl₃) (in acetate (B1210297) buffer, pH 4) AlCl3->Reactor Peptide NOTA-tLyP-1 Precursor Peptide->Reactor Final Purified [¹⁸F]AlF-NOTA-tLyP-1 Reactor->Final SPE Purification

Figure 3: Experimental workflow for the synthesis of [¹⁸F]AlF-NOTA-tLyP-1.[5][18]

A. Materials and Equipment

  • NOTA-conjugated this compound precursor (synthesized via standard peptide chemistry)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.5 M sodium acetate buffer, pH 4.0)

  • Reaction buffer (e.g., 0.5 M sodium acetate, pH 4.0)

  • Ethanol (B145695) or Acetonitrile

  • Heating block or automated synthesis module

  • SPE cartridges (e.g., C18 light)

  • HPLC system for quality control

  • Sterile filters (0.22 µm)

B. Protocol Steps

  • Precursor Preparation:

    • Synthesize the NOTA-tLyP-1 precursor by conjugating a NOTA-chelator (e.g., S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) to the N-terminus or lysine side-chain of the this compound.

  • Radiolabeling Reaction:

    • In a reaction vial, add the aqueous [¹⁸F]fluoride solution (up to 200 µL).

    • Add the AlCl₃ solution in acetate buffer (e.g., 5-10 µL).

    • Add the NOTA-tLyP-1 precursor (e.g., 20-50 nmol) dissolved in water or buffer.

    • Add an organic co-solvent such as ethanol or acetonitrile (up to 50% v/v) to improve labeling efficiency.[23]

    • Seal the vial and heat at 100-110 °C for 15 minutes.[18]

  • Purification and Formulation:

    • After cooling, dilute the reaction mixture with water.

    • Load the diluted mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.

    • Elute the final product, [¹⁸F]AlF-NOTA-tLyP-1, from the cartridge using an ethanol/water mixture.

    • Formulate the product by diluting with sterile saline to obtain the desired injectable solution with a low ethanol concentration (<10%).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Data Summary

Table 1: Comparison of Radiolabeling Outcomes

Parameter [¹⁸F]SFB Method [¹⁸F]AlF-NOTA Method Reference(s)
Radiochemical Yield (decay-corrected) 13% - 42% 5% - 87% [15][16][19]
Synthesis Time (including purification) 100 - 130 min 30 - 60 min [4][15][19]
Radiochemical Purity > 98% > 95% [19][24]
Molar Activity 140 ± 40 TBq/mmol (high) 115 GBq/µmol - 48 TBq/mmol [15][18][19][23]

| Purification Method | HPLC | SPE |[15][19] |

Table 2: Preclinical PET Imaging Data for [¹⁸F]tLyP-1 in a U87MG Glioma Model

Time Post-Injection Tumor-to-Brain Ratio Tumor-to-Muscle Ratio Reference
60 min 2.69 ± 0.52 Not Reported [1][25]

| 120 min | 3.11 ± 0.25 | Not Reported |[1][25] |

Note: The specific labeling method for the preclinical data was not detailed in the source abstract but was successful in visualizing tumors.[1]

Quality Control

For clinical applications, the final [¹⁸F]tLyP-1 product must undergo rigorous quality control (QC) testing according to pharmacopeia standards (e.g., USP, EP).[21][26]

QC TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulates
pH pH meter or pH strip4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photon energy of 511 keV
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% of total radioactivity is from ¹⁸F
Radiochemical Purity Radio-HPLC, Radio-TLC≥ 95% of radioactivity is the desired [¹⁸F]tLyP-1
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Sterility Direct inoculation or membrane filtrationNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max recommended dose in mL)
Filter Integrity Bubble Point TestPass

References

Application Notes and Protocols for In Vitro Cell Binding Assay Using tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tLyP-1 peptide, with the amino acid sequence CGNKRTR, is a promising ligand for targeting tumor cells that overexpress Neuropilin-1 (NRP-1).[1][2][3][4][5] As a truncated form of the LyP-1 peptide, tLyP-1 exhibits high affinity and specificity for NRP-1, a transmembrane glycoprotein (B1211001) involved in various physiological and pathological processes, including angiogenesis and cancer progression.[3][4][5][6][7] The interaction between tLyP-1 and NRP-1 is mediated by the C-end rule (CendR) internalization pathway, which allows for the penetration of the peptide into tumor tissues.[3][4][5][8] This unique characteristic makes tLyP-1 an attractive candidate for the targeted delivery of therapeutic and diagnostic agents to various cancers, including gliomas and breast cancer.[2][9][10]

These application notes provide a detailed protocol for an in vitro cell binding assay to characterize the interaction of this compound with cancer cells expressing NRP-1.

Data Presentation

The following table summarizes the quantitative data related to the binding of this compound to its receptor.

ParameterValueCell Line(s)CommentsReference(s)
IC₅₀ 4 µMNot specifiedIndicates the concentration of tLyP-1 required to inhibit 50% of the binding of a competing ligand to NRP-1.[1][11]
Binding Concentration 1 µMU87MG (human glioblastoma)Concentration at which fluorescently labeled FAM-tLyP-1 showed strong uptake.[9][10]
Relative Binding Affinity 120-fold higher than control phage for NRP-1; 8-fold for NRP-2Not applicable (Immobilized receptor)Demonstrates specificity of tLyP-1 phage for Neuropilins.[9][10]
Cell Lines Used in tLyP-1 Studies MDA-MB-231 (human breast cancer), SMMC-7721 (human hepatoma), Huh-7 (human liver carcinoma)Various applications including drug delivery and apoptosis induction.[2][12][13][14]

Experimental Protocols

Protocol: In Vitro Cell Binding Assay Using Fluorescently Labeled this compound

This protocol describes a method to quantify the binding of a fluorescently labeled this compound (e.g., FAM-tLyP-1) to NRP-1 expressing cancer cells.

Materials:

  • NRP-1 positive cancer cell line (e.g., U87MG, MDA-MB-231)

  • NRP-1 negative cell line (as a negative control)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluorescently labeled this compound (e.g., FAM-tLyP-1)

  • Unlabeled this compound (for competition assay)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or a flow cytometer

  • DAPI solution (for nuclear staining)

  • Paraformaldehyde (PFA)

Procedure:

  • Cell Culture:

    • Culture NRP-1 positive and negative cells in their appropriate medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[13]

  • Preparation of Labeled Peptide Solution:

    • Prepare a stock solution of FAM-tLyP-1 in sterile water or PBS.

    • Dilute the FAM-tLyP-1 stock solution in serum-free cell culture medium containing 1% BSA to the desired final concentration (e.g., 1 µM).

  • Binding Assay:

    • Carefully remove the culture medium from the wells.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of the FAM-tLyP-1 solution to each well.

    • For the competition assay, pre-incubate cells with a 100-fold molar excess of unlabeled tLyP-1 for 30 minutes before adding the FAM-tLyP-1 solution.

    • Incubate the plate at 37°C for 1 hour.[9]

  • Washing and Fixation:

    • Remove the incubation solution and wash the cells three times with ice-cold PBS to remove unbound peptide.

    • Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Nuclear Staining (Optional, for microscopy):

    • Add 100 µL of DAPI solution to each well and incubate for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Quantification:

    • Fluorescence Microscopy: Acquire images using a fluorescence microscope. The green fluorescence from FAM-tLyP-1 will indicate peptide binding to the cells.

    • Flow Cytometry: For a more quantitative analysis, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in FACS buffer (PBS with 1% BSA). Analyze the cells using a flow cytometer to measure the mean fluorescence intensity.

Mandatory Visualization

experimental_workflow cluster_analysis Analysis cell_culture 1. Cell Culture (NRP-1 positive & negative cells) binding 3. Incubate Cells with Labeled Peptide cell_culture->binding peptide_prep 2. Prepare Labeled Peptide (e.g., FAM-tLyP-1) peptide_prep->binding competition Competition Assay (with unlabeled peptide) binding->competition wash_fix 4. Wash & Fix Cells binding->wash_fix quantify 5. Quantification wash_fix->quantify microscopy Fluorescence Microscopy quantify->microscopy flow_cytometry Flow Cytometry quantify->flow_cytometry

Caption: Experimental workflow for the in vitro cell binding assay of this compound.

NRP1_signaling_pathway cluster_membrane Plasma Membrane cluster_ligands cluster_cytoplasm Cytoplasmic Signaling cluster_outcomes NRP1 NRP-1 PI3K PI3K NRP1->PI3K Complex Formation GIPC1 GIPC1 NRP1->GIPC1 Internalization Internalization NRP1->Internalization CendR Pathway VEGFR2 VEGFR2 VEGFR2->PI3K Complex Formation Integrin Integrin α6β4 FAK FAK Integrin->FAK VEGF VEGF-A VEGF->NRP1 VEGF->VEGFR2 tLyP1 tLyP-1 tLyP1->NRP1 Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis CellSurvival Cell Survival Akt->CellSurvival Src Src FAK->Src YAP1 YAP1/ΔNp63α Src->YAP1 Stabilization YAP1->CellSurvival Migration Migration & Invasion YAP1->Migration GIPC1->Integrin GIPC1->FAK

Caption: Simplified Neuropilin-1 (NRP-1) signaling pathways.

References

Application Notes and Protocols: U87MG Cell Line for tLyP-1 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The U87MG human glioblastoma cell line is a widely utilized model in neuro-oncology research. These cells are known to overexpress Neuropilin-1 (NRP-1), a transmembrane receptor implicated in angiogenesis, tumor progression, and neuronal development.[1][2] The tLyP-1 peptide (sequence: CGNKRTR) is a tumor-homing peptide that specifically targets NRP-1.[3][4][5] This characteristic makes the U87MG cell line an excellent in vitro model for studying the binding, internalization, and therapeutic potential of tLyP-1 and its conjugates. This document provides detailed application notes and protocols for conducting tLyP-1 binding studies using the U87MG cell line.

Principle of Interaction: The C-end Rule (CendR) Pathway

The interaction between tLyP-1 and NRP-1 is governed by the C-end rule (CendR) pathway. This pathway mediates the internalization of peptides and proteins that possess a C-terminal R/KXXR/K motif. The this compound contains this CendR motif, which, upon binding to NRP-1, triggers receptor-mediated endocytosis. This mechanism allows for the specific delivery of tLyP-1 and any conjugated cargo into NRP-1-expressing cells like U87MG.

Quantitative Data Summary

While specific binding affinity (Kd) and IC50 values for the unconjugated this compound on U87MG cells are not extensively reported in the literature, studies on tLyP-1 conjugates provide valuable insights into its targeting efficacy.

Parameter Molecule Cell Line Value Reference
Cellular Uptake FAM-tLyP-1U87MGStrong uptake observed at 1 µM[3][4][6]
Competitive Inhibition FAM-tLyP-1 (1 or 4 µM)U87MGUptake markedly reduced by 20 µM unconjugated tLyP-1[3][6]
Cytotoxicity (IC50) tLyP-1 conjugated to Paclitaxel-loaded Ferritin NanoparticlesMDA-MB-231 (NRP-1 positive)Enhanced cytotoxicity compared to non-targeted nanoparticles[7]
Cytotoxicity (IC50) Temozolomide (TMZ)U87MG~100 µM - 1 mM (Varies by study)[8][9]
Cytotoxicity (IC50) LactucopicrinU87MG25.1 µM (24h), 19.8 µM (48h), 14.9 µM (72h)[10]

Note: The cytotoxicity of the this compound alone on U87MG cells has not been extensively quantified. Its primary role in many studies is as a targeting moiety for therapeutic agents.

Signaling Pathways and Experimental Workflows

tLyP-1 Binding and Internalization via NRP-1

The binding of tLyP-1 to NRP-1 on the surface of U87MG cells initiates a cascade of events leading to its internalization. This process is crucial for the delivery of therapeutic agents conjugated to the peptide.

G tLyP-1 Binding and Internalization Workflow tLyP1 This compound Binding Binding via CendR motif tLyP1->Binding NRP1 NRP-1 Receptor on U87MG cell surface NRP1->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Internalization of tLyP-1/NRP-1 complex Endocytosis->Internalization Payload Release of conjugated payload (e.g., drug, imaging agent) Internalization->Payload

Caption: Workflow of tLyP-1 binding to NRP-1 and subsequent internalization.

NRP-1 Signaling in U87MG Glioblastoma Cells

Upon ligand binding, NRP-1 can modulate various signaling pathways that contribute to glioma progression, including cell survival and proliferation. One key pathway involves the potentiation of the HGF/c-Met signaling axis.[11]

G NRP-1 Signaling Pathway in U87MG Cells cluster_membrane Cell Membrane NRP1 NRP-1 cMet c-Met Receptor NRP1->cMet potentiates p130Cas p130Cas NRP1->p130Cas induces phosphorylation PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt ERK ERK1/2 Pathway cMet->ERK HGF HGF (Ligand) HGF->cMet tLyP1 tLyP-1 (Ligand) tLyP1->NRP1 Proliferation Cell Proliferation & Survival p130Cas->Proliferation PI3K_Akt->Proliferation ERK->Proliferation

Caption: NRP-1 signaling potentiation of the HGF/c-Met pathway in U87MG cells.

Experimental Protocols

Protocol 1: In Vitro Binding and Uptake of Fluorescently Labeled tLyP-1

This protocol describes the methodology to visualize the binding and uptake of a fluorescently labeled this compound (e.g., FAM-tLyP-1) by U87MG cells using fluorescence microscopy.

Materials:

  • U87MG cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluorescently labeled tLyP-1 (e.g., FAM-tLyP-1)

  • Unlabeled tLyP-1 (for competition assay)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Glass coverslips

  • 6-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed U87MG cells onto the coverslips at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.[3][6]

  • Peptide Incubation:

    • Prepare a working solution of FAM-tLyP-1 in PBS containing 1% BSA at various concentrations (e.g., 1, 5, 10, 20, 40 µM).[3][6]

    • For the competition assay, prepare a solution of FAM-tLyP-1 (e.g., 4 µM) and a separate solution containing FAM-tLyP-1 (4 µM) with a 20-fold excess of unlabeled tLyP-1 (80 µM).[3][6]

    • Wash the cells twice with PBS.

    • Add the peptide solutions to the respective wells and incubate for 1 hour at 37°C.[3][6]

  • Washing and Mounting:

    • After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove unbound peptide.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore used (e.g., FITC for FAM) and DAPI.

    • Capture images to document the cellular uptake of the fluorescent peptide.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of tLyP-1 (or its conjugates) on the viability of U87MG cells.

Materials:

  • U87MG cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound or tLyP-1 conjugate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed U87MG cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[8][9]

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound or its conjugate in culture medium.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is for the quantitative analysis of apoptosis in U87MG cells treated with tLyP-1 or its conjugates using flow cytometry.

Materials:

  • U87MG cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound or tLyP-1 conjugate

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed U87MG cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of tLyP-1 or its conjugate for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) will be detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Conclusion

The U87MG cell line serves as a valuable and reliable in vitro model for investigating the binding and functional effects of the this compound. The overexpression of NRP-1 on these cells facilitates robust binding and internalization studies. The protocols provided herein offer a framework for researchers to explore the potential of tLyP-1 as a targeting agent for the diagnosis and treatment of glioblastoma. Further studies are warranted to determine the precise binding kinetics and cytotoxic effects of the unconjugated this compound on U87MG cells.

References

Application Notes and Protocols for In Vivo Tumor Imaging with Labeled tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tLyP-1 peptide (sequence: CGNKRTR) is a promising ligand for targeted in vivo tumor imaging. It is a truncated form of the LyP-1 peptide and targets the tumor vasculature by binding to Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which are overexpressed in many types of cancer cells and tumor-associated endothelial cells.[1][2] The binding of tLyP-1 to NRP-1 initiates a C-end Rule (CendR) internalization pathway, allowing the peptide and any conjugated imaging agent to penetrate tumor tissue.[1][3] This targeted delivery and tissue penetration capability make labeled tLyP-1 an excellent candidate for developing specific probes for non-invasive tumor imaging using various modalities, including fluorescence and Positron Emission Tomography (PET).

These application notes provide an overview of the use of labeled tLyP-1 for in vivo tumor imaging, including detailed protocols for peptide labeling and imaging procedures in preclinical tumor models.

Principle of Action: The CendR Pathway

The tumor-targeting mechanism of the this compound is mediated by its interaction with Neuropilin-1 (NRP-1), a cell surface receptor. The C-terminal Arginine residue of the this compound's CendR motif (R/KXXR/K) is crucial for this interaction.[4] Upon binding to the b1 domain of NRP-1 on tumor and endothelial cells, the this compound is internalized via a specific endocytic pathway. This process allows for the accumulation of tLyP-1-conjugated imaging agents within the tumor microenvironment, leading to enhanced signal intensity from the tumor tissue compared to surrounding normal tissues.

CendR_Pathway tLyP-1 Tumor Targeting via CendR Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Labeled_tLyP1 Labeled tLyP-1 (CGNKRTR-Label) NRP1 Neuropilin-1 (NRP-1) Receptor Labeled_tLyP1->NRP1 Binding Endosome Endosome NRP1->Endosome Internalization (Endocytosis) Signal_Accumulation Imaging Signal Accumulation Endosome->Signal_Accumulation

tLyP-1 binds to NRP-1, leading to internalization and signal accumulation.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo imaging studies using labeled this compound in different tumor models.

Table 1: In Vivo Fluorescence Imaging with FAM-tLyP-1 in U87MG Glioma Model [1]

ParameterFAM-tLyP-1FAM-Control Peptide
Tumor/Brain Ratio (1h post-injection) 3.44 ± 0.831.32 ± 0.15
Tumor/Muscle Ratio (1h post-injection) 2.89 ± 0.651.15 ± 0.21
Tumor/Liver Ratio (1h post-injection) 0.81 ± 0.170.98 ± 0.19
Tumor/Kidney Ratio (1h post-injection) 0.52 ± 0.110.63 ± 0.13

Table 2: MicroPET Imaging with 18F-tLyP-1 in U87MG Glioma Model [1]

Time PointTumor Uptake (%ID/g)Tumor/Brain RatioTumor/Muscle Ratio
60 min 2.97 ± 0.402.69 ± 0.523.15 ± 0.58
120 min 2.22 ± 0.273.11 ± 0.253.52 ± 0.61

Table 3: In Vivo Near-Infrared Fluorescence (NIRF) Imaging with DiR-labeled tLyP-1-HFtn-PTX in MDA-MB-231 Breast Cancer Model [5]

Time PointTumor Fluorescence Intensity (Arbitrary Units)
2 h ~1.5 x 108
4 h ~2.0 x 108
8 h ~2.5 x 108
24 h ~1.8 x 108

Note: The data in Table 3 is for a tLyP-1 functionalized nanoparticle carrying a therapeutic agent and a dye, and reflects the targeting capabilities of tLyP-1.

Experimental Protocols

Protocol 1: Labeling of this compound with 5-Carboxyfluorescein (FAM)

This protocol describes the conjugation of FAM-NHS ester to the this compound.

Materials:

  • This compound (CGNKRTR)

  • 5-Carboxyfluorescein, N-succinimidyl ester (FAM-NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolve the this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Dissolve the FAM-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Add the FAM-NHS ester solution to the peptide solution in a 1.5 to 2-fold molar excess.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.

  • Monitor the reaction progress by analytical HPLC.

  • Once the reaction is complete, purify the FAM-tLyP-1 conjugate using preparative reverse-phase HPLC.

  • Collect the fractions containing the purified product and confirm the identity by mass spectrometry.

  • Lyophilize the purified FAM-tLyP-1 to obtain a dry powder.

  • Store the labeled peptide at -20°C or -80°C, protected from light.

FAM_Labeling_Workflow FAM-tLyP-1 Labeling Workflow Dissolve_tLyP1 Dissolve tLyP-1 in Bicarbonate Buffer Mix_React Mix and React (2-4h, RT, dark) Dissolve_tLyP1->Mix_React Dissolve_FAM Dissolve FAM-NHS in DMF/DMSO Dissolve_FAM->Mix_React Purify_HPLC Purify by HPLC Mix_React->Purify_HPLC Analyze_MS Analyze by Mass Spec Purify_HPLC->Analyze_MS Lyophilize Lyophilize Analyze_MS->Lyophilize

Workflow for labeling this compound with FAM.
Protocol 2: Radiolabeling of this compound with 18F

This protocol outlines the synthesis of 18F-tLyP-1 via conjugation with N-succinimidyl-4-[18F]fluorobenzoate (18F-SFB).[1]

Materials:

  • This compound

  • 18F-SFB (synthesized separately)

  • Anhydrous DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • 5% Acetic acid

  • Semi-preparative HPLC system

  • Rotary evaporator

  • Sterile saline

  • Sterile filter (0.22 µm)

Procedure:

  • Synthesize and purify 18F-SFB according to established methods.

  • Dry the purified 18F-SFB under a stream of helium.

  • Reconstitute the dried 18F-SFB in anhydrous DMSO.

  • Add the this compound (approximately 250 µg) and DIPEA (40 µL) to the 18F-SFB solution.

  • Incubate the reaction mixture at 40°C for 20 minutes.

  • Quench the reaction by adding 5% acetic acid.

  • Purify the crude 18F-tLyP-1 using a semi-preparative HPLC system.

  • Collect the fraction containing 18F-tLyP-1.

  • Remove the solvent by rotary evaporation.

  • Reconstitute the final product in sterile saline.

  • Pass the solution through a 0.22 µm sterile filter into a sterile vial for in vivo use.

  • Determine the radiochemical purity by analytical HPLC.

Protocol 3: In Vivo Fluorescence Imaging of Tumors

This protocol describes the use of FAM-tLyP-1 for in vivo fluorescence imaging in a subcutaneous tumor model.[1]

Materials:

  • Tumor-bearing mice (e.g., nude mice with U87MG, MDA-MB-231, or SMMC-7721 xenografts)

  • FAM-tLyP-1 dissolved in sterile PBS or saline

  • In vivo imaging system with appropriate fluorescence filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Acquire a baseline pre-injection fluorescence image of the mouse.

  • Intravenously inject 150 µL of FAM-tLyP-1 solution (e.g., 1 mM) via the tail vein.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).

  • At the final time point, euthanize the mouse and excise the tumor and major organs (brain, liver, kidney, spleen, muscle, etc.).

  • Image the excised tumor and organs ex vivo to confirm the in vivo signal and for more accurate quantification.

  • Analyze the images to determine the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and other organs.

  • Calculate the tumor-to-non-tumor (T/NT) ratios by dividing the average fluorescence intensity of the tumor by that of the other organs.

For Specificity Control (Blocking Study):

  • Inject a 10-fold excess of unlabeled this compound 30 minutes prior to the injection of FAM-tLyP-1.[1]

  • Proceed with imaging as described above and compare the tumor uptake with the non-blocked group. A significant reduction in tumor fluorescence intensity indicates specific targeting.

InVivo_Imaging_Workflow In Vivo Fluorescence Imaging Workflow Anesthetize Anesthetize Tumor-Bearing Mouse Pre_Image Acquire Pre-injection Image Anesthetize->Pre_Image Inject Inject Labeled tLyP-1 (i.v.) Pre_Image->Inject Post_Image Acquire Post-injection Images at Time Points Inject->Post_Image Euthanize_Excise Euthanize and Excise Organs Post_Image->Euthanize_Excise ExVivo_Image Ex Vivo Imaging of Organs Euthanize_Excise->ExVivo_Image Analyze Image Analysis and T/NT Ratio Calculation ExVivo_Image->Analyze

Workflow for in vivo fluorescence imaging with labeled tLyP-1.
Protocol 4: In Vivo MicroPET/CT Imaging

This protocol details the use of 18F-tLyP-1 for in vivo PET/CT imaging.[1]

Materials:

  • Tumor-bearing mice

  • 18F-tLyP-1 in sterile saline

  • MicroPET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Intravenously inject approximately 3.7 MBq (100 µCi) of 18F-tLyP-1.

  • Position the mouse in the microPET/CT scanner.

  • Acquire static or dynamic PET/CT images at desired time points (e.g., 30, 60, and 120 minutes) post-injection.

  • Reconstruct the PET and CT images.

  • Analyze the fused PET/CT images to quantify the radioactivity concentration in the tumor and other organs.

  • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Calculate tumor-to-organ ratios based on the %ID/g values.

Conclusion

Labeled this compound is a versatile and effective targeting ligand for in vivo tumor imaging. Its ability to specifically bind to NRP-1 and penetrate tumor tissue allows for high-contrast imaging of tumors with both fluorescence and PET modalities. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize labeled tLyP-1 in their preclinical cancer research. Further optimization of labels, linkers, and imaging parameters may lead to even more sensitive and specific tumor detection.

References

Application Notes & Protocols: Animal Models for tLyP-1 Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tLyP-1 peptide (sequence: CGNKRTR) is a promising ligand for targeted drug delivery and imaging in oncology.[1][2] It is a truncated, linear form of the LyP-1 peptide that selectively binds to Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), receptors frequently overexpressed on the surface of tumor cells and angiogenic blood vessels.[3][4][5] The therapeutic potential of tLyP-1 stems from its unique ability to not only home to tumors but also to penetrate deep into the tumor parenchyma. This activity is mediated by the C-end rule (CendR) pathway, a receptor-mediated transport mechanism that facilitates the internalization and transcytosis of the peptide and its conjugated cargo.[3][6][7]

These application notes provide an overview of the common animal models and detailed experimental protocols utilized in the preclinical evaluation of tLyP-1-based agents for tumor imaging, biodistribution analysis, and therapeutic efficacy studies.

Mechanism of Action: The CendR Pathway

The functionality of the this compound is dependent on its C-terminal R/KXXR/K motif.[8][9] This CendR motif is essential for high-affinity binding to the b1 domain of NRP-1.[1][10] Upon binding to NRP-1 on endothelial or tumor cells, the peptide-receptor complex triggers an active transport pathway, distinct from classical endocytosis, that promotes cellular uptake and movement across tissue barriers.[6][10] This allows tLyP-1 and any attached therapeutic or imaging agents to bypass the often-impermeable tumor stroma and reach cancer cells located far from blood vessels.[5][9]

G cluster_0 Tumor Microenvironment tLyP1 This compound (CGNKRTR) NRP1 NRP-1/NRP-2 Receptor (On Tumor/Endothelial Cell) tLyP1->NRP1 Binds via C-terminal Arg CendR CendR Pathway Activation NRP1->CendR Internalization Cellular Internalization (Endocytosis/Transcytosis) CendR->Internalization Penetration Tumor Tissue Penetration Internalization->Penetration Payload Therapeutic/Imaging Payload Payload->tLyP1 Conjugation

Caption: this compound signaling and internalization pathway.

Common Animal Models for tLyP-1 Research

Xenograft tumor models in immunocompromised mice are the standard for evaluating the targeting and efficacy of tLyP-1-based constructs. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines that are known to overexpress NRP-1.

  • Glioblastoma Xenograft Model :

    • Cell Line : U87MG (human glioblastoma).[3][4]

    • Animal Strain : Nude mice (e.g., BALB/c nude).[3][11]

    • Application : Primarily used for brain tumor imaging and biodistribution studies due to the high contrast achievable between the tumor and surrounding healthy brain tissue.[3][4]

  • Breast Cancer Xenograft Model :

    • Cell Line : MDA-MB-231 or MDA-MB-435 (human breast adenocarcinoma).[12][13][14]

    • Animal Strain : Female BALB/c nude mice.[13][15]

    • Application : Widely used for evaluating the therapeutic efficacy of tLyP-1 conjugated to anticancer drugs, such as paclitaxel (B517696).[12][13]

  • Hepatocellular Carcinoma Model :

    • Cell Line : SMMC-7721 (human hepatocellular carcinoma).[12][15]

    • Animal Strain : Nude mice.

    • Application : Used to assess cytotoxicity and for developing 3D tumor spheroid models to study tumor penetration in vitro.[12][15]

Key Applications & Experimental Protocols

Tumor Imaging and Biodistribution

This application focuses on visualizing tumor localization and quantifying the accumulation of tLyP-1 in tumors versus normal organs. This is critical for validating the peptide's targeting specificity and for developing new diagnostic agents.

This protocol is adapted from studies using fluorescently-labeled (FAM-tLyP-1) and radiolabeled (¹⁸F-tLyP-1) peptide in a U87MG glioblastoma xenograft model.[3][4]

  • Animal Model Preparation :

    • Subcutaneously inject 5 x 10⁶ U87MG cells into the flank of each nude mouse.

    • Allow tumors to grow to a palpable size (e.g., 0.5-0.8 cm in diameter) over 2-3 weeks.

  • Peptide Administration :

    • Prepare a sterile solution of the labeled this compound (e.g., 1 mM FAM-tLyP-1 or ~200 µCi ¹⁸F-tLyP-1) in phosphate-buffered saline (PBS).

    • Administer the solution to tumor-bearing mice via intravenous (IV) tail vein injection. A typical injection volume is 150 µL.[3][4]

    • For blocking experiments, a 10-fold excess of unlabeled tLyP-1 can be co-injected to demonstrate target specificity.[4]

  • In Vivo Imaging :

    • Fluorescence Imaging : At desired time points (e.g., 1 hour post-injection), euthanize the mice and excise the tumor and major organs (brain, heart, liver, spleen, kidneys, etc.). Image the tissues using an in vivo imaging system with the appropriate excitation/emission filters for the fluorophore.[3]

    • PET/CT Imaging : For radiolabeled peptides, perform microPET/CT scans on anesthetized mice at various time points (e.g., 30, 60, and 120 minutes post-injection) to visualize real-time biodistribution.[3][4]

  • Data Analysis :

    • For fluorescence imaging, quantify the average fluorescence intensity of the tumor and normal tissues. Calculate the tumor-to-normal-tissue (T/NT) ratios.[3]

    • For PET imaging, analyze images to determine the percentage of injected dose per gram (%ID/g) in the tumor and other organs.[3]

G cluster_workflow Imaging & Biodistribution Workflow node_implant 1. U87MG Cell Implantation (Nude Mice) node_growth 2. Tumor Growth (2-3 weeks) node_implant->node_growth node_inject 3. IV Injection of Labeled tLyP-1 node_growth->node_inject node_image 4. In Vivo / Ex Vivo Imaging (Fluorescence or PET/CT) node_inject->node_image node_analyze 5. Data Quantification (T/NT Ratios or %ID/g) node_image->node_analyze

Caption: Experimental workflow for tLyP-1 imaging and biodistribution.

Table 1: Tumor-to-Non-Tumor (T/NT) Ratios of FAM-tLyP-1 in U87MG Xenograft Model (1h post-injection) [3][11]

TissueFAM-tLyP-1 T/NT Ratio (Mean ± SD)FAM-Control Peptide T/NT Ratio (Mean ± SD)
Brain 3.44 ± 0.831.32 ± 0.15
Liver 1.61 ± 0.240.98 ± 0.11
Spleen 2.11 ± 0.451.12 ± 0.13
Kidney 0.45 ± 0.090.51 ± 0.07
Muscle 4.56 ± 0.971.53 ± 0.21

Table 2: Biodistribution of ¹⁸F-tLyP-1 in U87MG Xenograft Model (%ID/g) [3]

Organ60 min (Mean ± SD)120 min (Mean ± SD)
Tumor 1.58 ± 0.211.25 ± 0.18
Brain 0.59 ± 0.130.40 ± 0.07
Blood 1.15 ± 0.250.63 ± 0.11
Liver 1.02 ± 0.190.71 ± 0.15
Kidney 5.89 ± 1.234.52 ± 0.98
Muscle 0.45 ± 0.080.31 ± 0.06
Therapeutic Efficacy Studies

These studies aim to determine if conjugating tLyP-1 to a cytotoxic drug can enhance its antitumor activity and reduce systemic toxicity compared to the free drug.

This protocol is based on studies evaluating tLyP-1 functionalized nanoparticles carrying paclitaxel (PTX) in an MDA-MB-231 breast cancer model.[12][13]

  • Animal Model Preparation :

    • Establish MDA-MB-231 xenografts in female BALB/c nude mice as described previously.

    • When tumors reach a volume of ~100 mm³, randomly assign mice to treatment groups (e.g., PBS control, free drug, non-targeted drug conjugate, tLyP-1-drug conjugate).[13]

  • Treatment Regimen :

    • Administer treatments intravenously every 2-3 days for a specified period (e.g., 20 days).[13]

    • Dosages should be based on the specific drug conjugate being tested.

  • Monitoring and Endpoints :

    • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.

    • Monitor animal body weight as an indicator of systemic toxicity.[13]

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Tumors can be processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to further assess the treatment effect.

G cluster_workflow Therapeutic Efficacy Workflow node_implant 1. MDA-MB-231 Cell Implantation (BALB/c Nude Mice) node_random 2. Tumor Growth & Randomization (Tumor Volume ≈ 100 mm³) node_implant->node_random node_treat 3. IV Administration of tLyP-1-Drug Conjugate node_random->node_treat node_monitor 4. Monitor Tumor Volume & Body Weight node_treat->node_monitor node_endpoint 5. Endpoint Analysis (Tumor Weight, Histology) node_monitor->node_endpoint

Caption: Experimental workflow for therapeutic efficacy studies.

Table 3: Antitumor Efficacy of tLyP-1-HFtn-Paclitaxel (PTX) in MDA-MB-231 Xenograft Model [13]

Treatment GroupFinal Tumor Weight (mg, Mean ± SD)
PBS 1250 ± 150
Taxol® 600 ± 90
HFtn-PTX 450 ± 75
tLyP-1-HFtn-PTX 200 ± 50

Note: Data are illustrative based on reported study outcomes showing significant tumor growth inhibition by the tLyP-1 targeted formulation compared to controls.[13]

Tumor Penetration Assays (In Vitro Model)

While in vivo imaging can show bulk accumulation, assessing penetration at a cellular level often begins with in vitro 3D models that mimic solid tumors.

This protocol uses a 3D tumor spheroid model to visualize the penetration capability of tLyP-1 conjugates.[15]

  • Spheroid Formation :

    • Culture NRP-1 positive cells (e.g., SMMC-7721) in ultra-low attachment plates to allow for the formation of compact spheroids over 3-5 days.

  • Treatment :

    • Incubate the mature spheroids with fluorescently labeled tLyP-1 conjugates (e.g., FITC-tLyP-1-HFtn) for a set period (e.g., 4 hours).[15]

    • Include controls such as free fluorophore or a non-targeted fluorescent conjugate.

  • Imaging and Analysis :

    • Wash the spheroids thoroughly with cold PBS to remove non-internalized peptide.

    • Image the spheroids using a confocal laser scanning microscope (CLSM).

    • Acquire Z-stack images from the top to the center of the spheroid to visualize the depth of fluorescence penetration.

G cluster_workflow Tumor Spheroid Penetration Workflow node_form 1. Form 3D Tumor Spheroids (Low-Attachment Plates) node_treat 2. Incubate with Fluorescent tLyP-1 node_form->node_treat node_image 3. Wash & Image (Confocal Z-Stack) node_treat->node_image node_analyze 4. Assess Penetration Depth node_image->node_analyze

Caption: Workflow for assessing tumor penetration in 3D spheroids.

References

Application Notes and Protocols for tLyP-1 Peptide in Targeted Glioma Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the tLyP-1 peptide in the targeted delivery of therapeutics to gliomas. The this compound, with its high affinity for Neuropilin-1 (NRP-1) which is overexpressed on glioma cells and tumor vasculature, serves as a promising tool for enhancing the efficacy and reducing the off-target effects of anti-cancer agents.

Introduction to this compound

The this compound is a 7-amino acid cyclic peptide with the sequence CGNKRTR.[1][2] It is a truncated form of the parent peptide LyP-1 (CGNKRTRGC).[1][2] tLyP-1 targets Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), receptors that are significantly upregulated in various cancers, including high-grade gliomas.[2][3][4][5] The targeting mechanism is mediated by the C-end Rule (CendR) motif (R/KXXR/K) present at its C-terminus, which facilitates binding to NRP-1 and subsequent internalization.[1][6][7] This dual-targeting and cell-penetrating capability makes tLyP-1 an attractive ligand for delivering a variety of payloads, including small molecule drugs, nanoparticles, and imaging agents, directly to the tumor microenvironment while minimizing exposure to healthy brain tissue.[1][8][9]

Mechanism of Action: The CendR Pathway

The therapeutic potential of tLyP-1 in glioma targeting is rooted in its interaction with the CendR pathway. This signaling cascade is initiated by the binding of the this compound's CendR motif to the b1b2 domain of NRP-1 on the surface of glioma cells or tumor endothelial cells. This binding event triggers a cascade of intracellular events leading to the internalization of the peptide and its conjugated cargo. This receptor-mediated endocytosis allows for the specific and efficient delivery of therapeutic agents into the target cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1 This compound Binding Binding tLyP1->Binding CendR motif NRP1 Neuropilin-1 (NRP-1) NRP1->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape/ Degradation TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Fig. 1: Simplified signaling pathway of tLyP-1 mediated drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of tLyP-1-based targeting in glioma models.

Table 1: In Vitro Cellular Uptake
Cell LinetLyP-1 ConjugateConcentrationObservationReference
U87MGFAM-tLyP-11 µMStrong cellular uptake observed.[1][2]
U87MGFAM-tLyP-11-40 µMUptake increased in a dose-dependent manner.[1][10]
U87 & HT22tLyP-1-Lip/TMZNot specifiedHighest cellular internalization compared to non-targeted liposomes.[9]
C6tLyP-1-PEG-PLA NPsNot specifiedEnhanced cellular uptake.[11]
Table 2: In Vivo Tumor Targeting and Biodistribution
Animal ModeltLyP-1 ConjugateTime Post-InjectionTumor/Brain RatioReference
U87MG Xenograft (nude mouse)FAM-tLyP-11 hour3.44 ± 0.83[1][2]
U87MG Xenograft (nude mouse)FAM-Control Peptide1 hour1.32 ± 0.15[1][2]
U87MG Xenograft (nude mouse)18F-tLyP-160 minutes2.69 ± 0.52[1][2]
U87MG Xenograft (nude mouse)18F-tLyP-1120 minutes3.11 ± 0.25[1][2]
RattLyP-1-Lip/TMZNot specified1.4-fold increase in AUC vs. PEG-Lip/TMZ[9]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of tLyP-1 for targeted glioma drug delivery.

Protocol 1: Synthesis and Labeling of this compound

This protocol describes the synthesis of this compound and its conjugation with a fluorescent label (e.g., FAM) for in vitro and in vivo imaging studies.

Materials:

  • This compound (CGNKRTR) (custom synthesis)

  • 5-Carboxyfluorescein (FAM), NHS ester

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the this compound in DMF.

  • Add FAM-NHS ester to the peptide solution in a 1.2:1 molar ratio.

  • Add DIPEA to the reaction mixture to catalyze the reaction.

  • Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

  • Monitor the reaction progress using analytical HPLC.

  • Once the reaction is complete, purify the FAM-tLyP-1 conjugate using preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

  • Lyophilize the purified FAM-tLyP-1 and store at -20°C.

Protocol 2: In Vitro Cellular Binding and Uptake Assay

This protocol details the procedure to assess the binding and uptake of FAM-tLyP-1 in glioma cells.

Materials:

  • U87MG glioma cells (or other NRP-1 positive cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • FAM-tLyP-1

  • Unlabeled tLyP-1 (for competition assay)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • 6-well plates with glass coverslips

  • Fluorescence microscope

Procedure:

  • Seed U87MG cells onto glass coverslips in 6-well plates and allow them to adhere overnight.

  • Prepare a series of dilutions of FAM-tLyP-1 in PBS containing 1% BSA (e.g., 0, 1, 5, 10, 20, 40 µM).[1][10]

  • For the competition assay, pre-incubate a set of cells with a 20-fold excess of unlabeled tLyP-1 for 30 minutes at 37°C.[2]

  • Remove the culture medium and wash the cells once with PBS.

  • Add the FAM-tLyP-1 solutions (and the competition control) to the respective wells and incubate for 1 hour at 37°C.[2]

  • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove unbound peptide.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cellular uptake of FAM-tLyP-1 using a fluorescence microscope.

Protocol 3: In Vivo Tumor Targeting Study in an Orthotopic Glioma Mouse Model

This protocol describes the establishment of an orthotopic glioma model and the subsequent evaluation of tLyP-1 targeted delivery in vivo.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • U87MG-luciferase expressing cells

  • Stereotactic apparatus

  • FAM-tLyP-1 or 18F-tLyP-1

  • In vivo imaging system (e.g., IVIS for bioluminescence and fluorescence, or microPET/CT for radiolabeled compounds)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Orthotopic Tumor Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull at a predetermined stereotactic coordinate.

    • Slowly inject U87MG-luciferase cells (e.g., 1 x 105 cells in 5 µL PBS) into the brain parenchyma.

    • Seal the burr hole with bone wax and suture the scalp incision.

    • Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of luciferin.

  • In Vivo Imaging:

    • Once tumors are established (typically 2-3 weeks post-implantation), randomly group the mice.

    • Administer FAM-tLyP-1 (or 18F-tLyP-1) via tail vein injection.

    • At desired time points (e.g., 1, 2, 4, 24 hours), anesthetize the mice and perform in vivo imaging.

    • For fluorescence imaging, acquire whole-body images and quantify the fluorescence intensity in the tumor and contralateral brain region.

    • For PET/CT imaging, acquire images and quantify the radiotracer uptake in various organs, including the tumor and brain.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging session, euthanize the mice.

    • Harvest the brain, tumor, and other major organs.

    • For fluorescently labeled peptides, image the organs ex vivo to confirm tumor accumulation.

    • For radiolabeled peptides, measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Experimental Workflow and Logical Relationships

The successful application of tLyP-1 for targeted glioma therapy involves a series of well-defined experimental steps, from initial in vitro validation to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Peptide_Synthesis tLyP-1 Synthesis & Labeling NP_Formulation Nanoparticle Formulation & Conjugation Peptide_Synthesis->NP_Formulation Cell_Binding Cell Binding & Uptake Assay (Glioma Cells) Peptide_Synthesis->Cell_Binding NP_Formulation->Cell_Binding Cytotoxicity In Vitro Cytotoxicity Assay Cell_Binding->Cytotoxicity Animal_Model Orthotopic Glioma Mouse Model Establishment Cytotoxicity->Animal_Model Biodistribution In Vivo Imaging & Biodistribution Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Fig. 2: General experimental workflow for developing tLyP-1 targeted therapies.

The dual-targeting nature of tLyP-1, binding to NRP-1 on both tumor cells and the associated vasculature, is a key advantage. This logical relationship is depicted below.

cluster_targets Tumor Microenvironment tLyP1_Drug tLyP-1 Drug Conjugate Tumor_Cells Glioma Cells (NRP-1+) tLyP1_Drug->Tumor_Cells Targets Tumor_Vasculature Tumor Endothelial Cells (NRP-1+) tLyP1_Drug->Tumor_Vasculature Targets Enhanced_Delivery Enhanced Drug Delivery & Penetration Tumor_Cells->Enhanced_Delivery Tumor_Vasculature->Enhanced_Delivery Therapeutic_Outcome Improved Therapeutic Outcome Enhanced_Delivery->Therapeutic_Outcome

Fig. 3: Logical relationship of tLyP-1's dual-targeting mechanism.

References

Application Notes and Protocols for Creating tLyP-1 Fusion Proteins for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, creation, and evaluation of tLyP-1 fusion proteins for targeted therapeutic delivery. The tLyP-1 peptide (sequence: CGNKRTR) is a potent tumor-homing peptide that targets Neuropilin-1 (NRP-1), a receptor overexpressed on the surface of various tumor cells and tumor-associated endothelial cells.[1][2][3][4] By fusing a therapeutic protein to tLyP-1, targeted delivery to the tumor microenvironment can be achieved, potentially enhancing efficacy and reducing off-target toxicity.

Introduction to tLyP-1 and the CendR Pathway

The this compound is a truncated form of the LyP-1 peptide and contains a C-terminal R/KXXR/K motif, known as the C-end Rule (CendR) motif.[3][5][6] This motif is critical for its interaction with NRP-1. Upon binding to NRP-1, the this compound triggers a unique internalization pathway known as the CendR pathway. This pathway facilitates the penetration of the fusion protein into tumor tissue, a significant advantage for treating solid tumors.[6][7][8] The interaction between the C-terminal arginine of tLyP-1 and NRP-1 is crucial for this process.[5]

Signaling and Internalization Pathway

The therapeutic delivery of tLyP-1 fusion proteins is predicated on its specific binding to NRP-1 and subsequent internalization. The following diagram illustrates the key steps in this process.

tLyP1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1_Fusion tLyP-1 Fusion Protein Binding Binding tLyP1_Fusion->Binding Specific Interaction NRP1 Neuropilin-1 (NRP-1) Receptor NRP1->Binding Endocytosis CendR-mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release Therapeutic Release (e.g., pH-dependent) Endosome->Release Target Intracellular Target Release->Target

Caption: tLyP-1 fusion protein internalization pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for tLyP-1 fusion proteins and representative therapeutic agents.

Table 1: Binding Affinity and Cellular Uptake

Fusion PartnerCell LineParameterValueReference
tLyP-1 phageImmobilized NRP-1Binding Affinity~120-fold greater than control phage[4]
FAM-tLyP-1U87MG (glioma)Uptake ConcentrationStrong uptake at 1µM[9]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Therapeutic AgentFusion PartnerCell LineIC50 ValueReference
Doxorubicin (B1662922)Peptide 18-4MDA-MB-231 (Breast Cancer)1.3 µM[1]
DoxorubicinPeptide 18-4MDA-MB-468 (Breast Cancer)4.7 µM[1]
DoxorubicinNoneMDA-MB-231 (Breast Cancer)1.5 µM[1]
DoxorubicinNoneMDA-MB-468 (Breast Cancer)0.35 µM[1]
DoxorubicinNoneAMJ13 (Breast Cancer)223.6 µg/ml[10]
Paclitaxel (B517696)NoneVarious Lung Cancer Lines4 to 24 nM[5]

Table 3: In Vivo Tumor Growth Inhibition (Representative Data)

Therapeutic AgentAnimal ModelDosing RegimenTumor Growth InhibitionReference
PaclitaxelNude mice with lung cancer xenografts12 and 24 mg/kg/day for 5 daysStatistically significant inhibition[5]
PaclitaxelMouse xenograft of pancreatic cancer10 mg/kg weeklyShrank tumor to 28.8% of control[11]

Experimental Protocols

The following section provides detailed protocols for the creation and evaluation of tLyP-1 fusion proteins.

Experimental Workflow Overview

Workflow cluster_design 1. Design & Cloning cluster_expression 2. Protein Expression & Purification cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation A Gene Synthesis & Codon Optimization B Primer Design A->B C Cloning into Expression Vector (e.g., pET) B->C D Transformation into E. coli (e.g., BL21(DE3)) C->D E Induction of Protein Expression (IPTG) D->E F Cell Lysis E->F G Affinity Chromatography (e.g., Ni-NTA) F->G H Protein Quantification & Purity Analysis (SDS-PAGE) G->H I Fluorescent Labeling H->I K Cytotoxicity Assay (MTT Assay) H->K L Xenograft Tumor Model Establishment H->L J Cellular Uptake Assay (Confocal Microscopy/Flow Cytometry) I->J M Treatment Administration L->M N Tumor Growth Monitoring M->N

Caption: Overall experimental workflow.

Protocol 1: Cloning of the tLyP-1 Fusion Gene

Objective: To clone the synthesized gene encoding the tLyP-1 fusion protein into a bacterial expression vector (e.g., pET-28a(+)).

Materials:

  • Synthesized gene for the tLyP-1 fusion protein (codon-optimized for E. coli)

  • pET-28a(+) expression vector

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer

  • T4 DNA Ligase and buffer

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • Plasmid miniprep kit

  • DNA sequencing service

Procedure:

  • Vector and Insert Preparation:

    • Digest 1-2 µg of the pET-28a(+) vector and the plasmid containing the synthesized tLyP-1 fusion gene with NdeI and XhoI for 2 hours at 37°C.

    • Run the digested products on a 1% agarose (B213101) gel and purify the linearized vector and the fusion gene insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert to vector.

    • Add T4 DNA Ligase and buffer, and incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Transformation:

    • Transform 5-10 µL of the ligation mixture into 50 µL of competent DH5α cells via heat shock.

    • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Screening and Verification:

    • Pick several colonies and grow them overnight in LB medium with kanamycin.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence and correct orientation of the insert by restriction digestion and DNA sequencing.

Protocol 2: Expression and Purification of His-tagged tLyP-1 Fusion Protein

Objective: To express the tLyP-1 fusion protein in E. coli and purify it using Ni-NTA affinity chromatography.

Materials:

  • Verified pET-28a(+)-tLyP-1 fusion protein plasmid

  • BL21(DE3) competent E. coli cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Bradford protein assay reagent

  • SDS-PAGE materials

Procedure:

  • Expression:

    • Transform the expression plasmid into BL21(DE3) cells and plate on LB-kanamycin plates.

    • Inoculate a single colony into 50 mL of LB-kanamycin and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB-kanamycin with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C for potentially better solubility.[8][12]

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the fusion protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.[13][14][15]

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check for purity.

    • Determine the protein concentration using the Bradford assay.

    • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS).

Protocol 3: In Vitro Cellular Uptake Assay

Objective: To visualize and quantify the internalization of the tLyP-1 fusion protein into NRP-1 positive cancer cells.

Materials:

  • Purified tLyP-1 fusion protein

  • Fluorescent dye (e.g., FITC or Alexa Fluor 488) for labeling

  • NRP-1 positive cancer cell line (e.g., MDA-MB-231, U87MG)

  • Cell culture medium and supplements

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Fluorescent Labeling:

    • Label the purified tLyP-1 fusion protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove excess dye by dialysis or size-exclusion chromatography.

  • Confocal Microscopy:

    • Seed cells on glass-bottom dishes and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled tLyP-1 fusion protein at a final concentration of 1-5 µM for 1-4 hours at 37°C.

    • Wash the cells with PBS to remove unbound protein.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with DAPI.

    • Visualize the cellular localization of the fusion protein using a confocal microscope.[7][16][17]

  • Flow Cytometry:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the fluorescently labeled tLyP-1 fusion protein as described above.

    • Wash the cells with PBS and detach them using trypsin.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake.[18][19][20]

Protocol 4: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a tLyP-1 fusion protein conjugated to a therapeutic agent.

Materials:

  • tLyP-1 fusion protein-drug conjugate

  • Target cancer cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the tLyP-1 fusion protein-drug conjugate for 48-72 hours. Include wells with untreated cells as a control.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the log of the drug concentration.

Protocol 5: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the tLyP-1 fusion protein in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., MDA-MB-468)

  • tLyP-1 fusion protein-drug conjugate

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the tLyP-1 fusion protein-drug conjugate (and appropriate controls) via a suitable route (e.g., intravenous injection) at a predetermined dosing schedule.

  • Monitoring:

    • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the therapeutic efficacy.[21][22][23]

Conclusion

The this compound represents a promising targeting moiety for the development of novel cancer therapeutics. By following the detailed protocols outlined in these application notes, researchers can successfully design, produce, and evaluate tLyP-1 fusion proteins for their potential to selectively deliver therapeutic agents to the tumor microenvironment, thereby opening new avenues for more effective and less toxic cancer treatments.

References

Application Notes and Protocols for Assessing t-LyP-1 Mediated Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tLyP-1 peptide (sequence: CGNKRTR) is a promising ligand for targeted drug delivery to tumors.[1][2] It is a truncated form of the LyP-1 peptide and targets Neuropilin-1 (NRP-1), a receptor overexpressed in various cancer cells and tumor vasculature.[1][2][3] The cell-penetrating property of tLyP-1 is mediated by the C-end Rule (CendR) internalization pathway, which is initiated by the binding of its C-terminal R/K-XX-R/K motif to NRP-1.[1][4] This interaction facilitates the cellular uptake of tLyP-1 and any conjugated cargo, making it an attractive candidate for the development of targeted cancer therapies.

These application notes provide detailed protocols for assessing the cell penetration of tLyP-1 in vitro, focusing on qualitative and quantitative methods.

Signaling Pathway

The interaction of tLyP-1 with NRP-1 initiates a signaling cascade that leads to its internalization. While the complete downstream signaling is complex and can involve various pathways depending on the cell type, the core mechanism of entry is the CendR pathway.[5][6] NRP-1 acts as a co-receptor for various ligands, including Vascular Endothelial Growth Factor (VEGF), and its activation can influence pathways like TGF-β signaling.[5][6]

tLyP1_Signaling_Pathway tLyP1 This compound NRP1 Neuropilin-1 (NRP-1) Receptor tLyP1->NRP1 Binding Internalization CendR-mediated Internalization (Endocytosis) NRP1->Internalization Activation Signaling Downstream Signaling NRP1->Signaling Modulates Cell_Membrane Cell Membrane Endosome Early Endosome Internalization->Endosome Cytoplasm Cytoplasmic Release/ Trafficking Endosome->Cytoplasm VEGFR VEGFR VEGFR->Signaling TGFbR TGF-β Receptor TGFbR->Signaling

Caption: tLyP-1 binding to NRP-1 and subsequent CendR-mediated internalization pathway.

Experimental Protocols

This section provides detailed protocols for the qualitative and quantitative assessment of tLyP-1 cell penetration. A crucial first step for these protocols is the synthesis or acquisition of a fluorescently labeled this compound, for instance, with 5-carboxyfluorescein (B1664652) (FAM), resulting in FAM-tLyP-1.[2][7]

Qualitative Assessment of tLyP-1 Uptake by Fluorescence Microscopy

This protocol allows for the direct visualization of fluorescently labeled tLyP-1 internalization into cells.

Materials:

  • NRP-1 positive cells (e.g., U87MG glioma cells)[2][7]

  • NRP-1 negative cells (as a negative control)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • FAM-tLyP-1 (or other fluorescently labeled tLyP-1)

  • Unlabeled tLyP-1 (for competition assay)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips

  • 6-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed NRP-1 positive and negative cells on glass coverslips in 6-well plates and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Peptide Incubation:

    • Prepare different concentrations of FAM-tLyP-1 (e.g., 1, 5, 10, 20, and 40 µM) in serum-free medium or PBS containing 1% BSA.[2][7]

    • For the competition assay, pre-incubate a set of cells with a 20-fold excess of unlabeled tLyP-1 for 30 minutes before adding FAM-tLyP-1 (e.g., 4 µM).[2][7]

    • Remove the culture medium from the cells, wash once with PBS, and add the FAM-tLyP-1 solutions.

    • Incubate for 1 hour at 37°C.[2][7]

  • Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells again with PBS and mount the coverslips on microscope slides. Visualize the intracellular localization of FAM-tLyP-1 using a fluorescence microscope.

Expected Results:

  • Green fluorescence (from FAM-tLyP-1) should be observed within the cytoplasm of NRP-1 positive cells.

  • The intensity of the fluorescence should increase with higher concentrations of FAM-tLyP-1.

  • In the competition assay, a significant reduction in green fluorescence should be observed in cells pre-incubated with unlabeled tLyP-1.[2][7]

  • Minimal fluorescence should be detected in NRP-1 negative cells.

Quantitative Assessment of tLyP-1 Uptake by Flow Cytometry

This protocol provides a quantitative measure of the cellular uptake of fluorescently labeled tLyP-1.[8][9]

Materials:

  • NRP-1 positive and negative cells

  • Cell culture medium

  • FBS

  • PBS

  • Trypsin-EDTA

  • FAM-tLyP-1

  • Unlabeled tLyP-1

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Peptide Incubation:

    • Treat cells with varying concentrations of FAM-tLyP-1 (e.g., 1, 5, 10 µM) in serum-free medium for 1-4 hours at 37°C.[10]

    • Include a negative control of untreated cells.

    • For the competition assay, pre-incubate cells with an excess of unlabeled tLyP-1.

  • Cell Harvesting:

    • After incubation, wash the cells three times with cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.[10]

Data Presentation:

Cell LineFAM-tLyP-1 Conc. (µM)Mean Fluorescence Intensity (Arbitrary Units)
U87MG (NRP-1+)0 (Control)Baseline
U87MG (NRP-1+)1+
U87MG (NRP-1+)5++
U87MG (NRP-1+)10+++
U87MG (NRP-1+)4 + 20µM unlabeled tLyP-1+/-
Control (NRP-1-)10+/-

This table is a template for presenting typical results. Actual values will vary.

In Vitro Ligand Binding Assay

This assay can be used to determine the binding affinity of tLyP-1 to its receptor, NRP-1.

Materials:

  • Recombinant human NRP-1 protein

  • Fluorescently labeled tLyP-1

  • Unlabeled tLyP-1 and its analogues (e.g., Alanine-scan mutants)[1]

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well microtiter plates (high-binding)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant NRP-1 protein overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Competitive Binding:

    • Add a constant concentration of fluorescently labeled tLyP-1 to each well.

    • Add increasing concentrations of unlabeled tLyP-1 or its analogues to the wells.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the wells multiple times with assay buffer to remove unbound peptide.

  • Detection: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the labeled peptide binding.

Data Presentation:

PeptideIC50 (µM)
tLyP-1~4
Ala-scan mutant 1>50
Ala-scan mutant 215
......

Data adapted from Larue L, et al. (2023)[11]. Actual values will vary based on experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for assessing tLyP-1 cell penetration.

Experimental_Workflow Start Start: Hypothesis (tLyP-1 penetrates NRP-1+ cells) Cell_Culture Cell Culture (NRP-1+ and NRP-1- cells) Start->Cell_Culture Peptide_Prep Prepare Fluorescently Labeled tLyP-1 Start->Peptide_Prep Microscopy Fluorescence Microscopy (Qualitative Assessment) Cell_Culture->Microscopy Flow_Cytometry Flow Cytometry (Quantitative Assessment) Cell_Culture->Flow_Cytometry Peptide_Prep->Microscopy Peptide_Prep->Flow_Cytometry Binding_Assay Ligand Binding Assay (Affinity Measurement) Peptide_Prep->Binding_Assay Data_Analysis Data Analysis and Interpretation Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing tLyP-1 cell penetration.

Conclusion

The protocols described in these application notes provide a comprehensive framework for researchers to assess the cell penetration of the this compound. By employing a combination of qualitative and quantitative methods, investigators can effectively characterize the targeting and internalization properties of tLyP-1 and its derivatives, facilitating the development of novel targeted drug delivery systems for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges encountered during experiments aimed at improving the in vivo stability of the tLyP-1 peptide.

Troubleshooting Guide

Q1: My this compound shows rapid degradation in serum during in vitro assays. What can I do?

A1: Rapid degradation in serum is a common issue for linear peptides like tLyP-1.[1] Consider the following strategies to enhance serum stability:

  • Cyclization: Cyclizing the peptide backbone or introducing disulfide bonds can significantly increase resistance to proteases. A cyclic homodimer of the related LyP-1 peptide demonstrated extraordinary stability in serum, with 90% remaining intact after 24 hours.[1]

  • Retro-Grafting: Grafting the retro sequence of LyP-1 onto a stable scaffold, like Sunflower Trypsin Inhibitor (SFTI-1), has been shown to improve stability. For instance, a retro LyP-1 grafted onto the second loop of SFTI-1 remained 92% and 53% intact at 2 and 12 hours, respectively.[1]

  • Amino Acid Substitution: Replace L-amino acids at known cleavage sites with D-amino acids or other unnatural amino acids to hinder protease recognition and degradation.[2][3]

  • Terminal Modifications: Protect the peptide from exopeptidases by acetylating the N-terminus or amidating the C-terminus.[3]

  • Disulfide Bond Replacement: Substituting the disulfide bond in the parent LyP-1 peptide with a diseleno bond (creating Syp-1) has been shown to increase serum stability while maintaining binding affinity.[4]

Q2: I'm observing poor tumor penetration and accumulation of my tLyP-1 conjugate in vivo. How can I improve this?

A2: Insufficient tumor penetration can limit the therapeutic efficacy of tLyP-1-based agents. Here are some approaches to enhance tumor targeting and penetration:

  • Formulation in Nanoparticles: Encapsulating or conjugating tLyP-1 to nanoparticles can improve its pharmacokinetic profile and tumor accumulation.[5][6][7]

    • Ferritin Nanocages: Fusing tLyP-1 to the N-terminus of human H chain ferritin (HFtn) has been shown to create a dual-targeting system that enhances intracellular delivery and antitumor efficacy.[5][7][8]

    • Liposomes: Functionalizing nanoliposomes with tLyP-1 can improve drug delivery, as demonstrated in glioma models where it increased the area under the curve (AUC) by 1.4-fold compared to non-targeted liposomes.[9][10]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, prolonging its circulation time and potentially improving tumor accumulation through the enhanced permeability and retention (EPR) effect.[3]

  • Verify Receptor Expression: Ensure that your tumor model expresses high levels of Neuropilin-1 (NRP-1), the receptor for tLyP-1.[9][11][12] Low receptor expression will result in poor targeting. The C-terminal Arginine of tLyP-1 is crucial for its interaction with the NRP-1 receptor.[11][12]

Q3: My modified this compound shows reduced binding affinity to its target, NRP-1. What could be the cause?

A3: Modifications aimed at increasing stability can sometimes interfere with the peptide's binding to its receptor.

  • Modification Site: The C-terminal CendR motif (R/KXXR/K) of tLyP-1 is critical for NRP-1 binding and subsequent internalization.[6][11][12] Modifications within or near this motif can negatively impact binding. Alanine scanning has shown that the C-terminal Arginine is particularly crucial for the interaction with the NRP-1 receptor.[11][12]

  • Conformational Changes: Some modifications, like the introduction of bulky groups, might alter the peptide's conformation, hindering its ability to fit into the binding pocket of NRP-1.

  • Linker Optimization: If conjugating tLyP-1 to a nanoparticle or drug, the linker's length and composition can be critical. Consider using flexible linkers, such as polyethylene glycol, to ensure the peptide can orient itself correctly for receptor binding.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tLyP-1 instability in vivo?

A1: The primary cause of in vivo instability for tLyP-1, like many other small linear peptides, is its susceptibility to degradation by proteases present in the blood and tissues.[1][2] Its open-chain structure makes it an easy target for various peptidases, leading to a short plasma half-life.[3]

Q2: What are the main strategies to improve the in vivo stability of tLyP-1?

A2: The main strategies can be broadly categorized into two groups:

  • Chemical Modifications: This involves altering the peptide's structure to make it more resistant to enzymatic degradation. Key methods include cyclization, substitution with unnatural amino acids, terminal modifications, and PEGylation.[2][3][14]

  • Formulation and Delivery Systems: This approach involves protecting the peptide from the in vivo environment by encapsulating it within or attaching it to a larger carrier molecule. Examples include liposomes, polymeric nanoparticles, ferritin cages, and exosomes.[5][9][15][16]

Q3: How does tLyP-1 mediate tumor penetration?

A3: tLyP-1 is a tumor-homing and penetrating peptide. After its parent peptide, LyP-1, binds to its primary receptor p32 on tumor cells, it is thought to be proteolytically cleaved into the linear, truncated tLyP-1 form.[4] This exposes the C-terminal CendR motif, which then binds to Neuropilin-1 (NRP-1).[4][6] This interaction with NRP-1 triggers a CendR-dependent internalization pathway, enabling the peptide and its cargo to penetrate deep into tumor tissue.[6][11][12]

Q4: Can I attach tLyP-1 to the N-terminus of a protein?

A4: Yes. Although the C-end rule (CendR) motif is at the C-terminus of the peptide, studies have shown that fusing tLyP-1 to the N-terminus of another protein, such as human H chain ferritin, still results in enhanced tumor tissue penetration and antitumor efficacy.[5][7][8][17]

Q5: Are there any analytical methods to assess the stability of modified tLyP-1 peptides?

A5: Yes, several methods can be used to evaluate peptide stability:

  • Serum Stability Assay: The peptide is incubated in serum (e.g., human or mouse serum) for various time points. The amount of intact peptide remaining is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS).[1]

  • Pharmacokinetic Studies: Following administration of the peptide to an animal model, blood samples are collected over time to determine its plasma concentration and calculate its half-life (t½), area under the curve (AUC), and clearance rate.[9][18]

  • Biodistribution Studies: Using a labeled version of the peptide (e.g., with a fluorescent dye or a radionuclide), its accumulation in different organs and the tumor can be quantified at various time points post-injection.[19]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of tLyP-1 Formulations

FormulationCell LineIC50 (µg/mL)Reference
tLyP-1-HFtn-PTXMDA-MB-2311.4 ± 0.02[5]
HFtn-PTXMDA-MB-231> 1.4[5]

Table 2: Pharmacokinetic Parameters of tLyP-1 Functionalized Liposomes

FormulationParameterValueFold Change vs. PEG-Lip/TMZReference
tLyP-1-Lip/TMZAUC (0-∞)-1.4-fold increase[9]
Clearance-1.4-fold decrease[9]

Table 3: In Vivo Biodistribution of Labeled tLyP-1

Labeled PeptideTime Post-InjectionTumor/Brain RatioReference
FAM-tLyP-11 hour3.44 ± 0.83[19]
¹⁸F-tLyP-160 minutes2.69 ± 0.52[19]
¹⁸F-tLyP-1120 minutes3.11 ± 0.25[19]

Experimental Protocols

Protocol 1: Preparation of tLyP-1 Functionalized Ferritin Nanoparticles (tLyP-1-HFtn)

This protocol is a summarized representation based on the methodology described in Ma et al., 2021.[5][7][8][17]

  • Gene Construction: The gene sequence for the this compound (CGNKRTR) is fused to the N-terminus of the human H chain ferritin (HFtn) gene. A mutant version (M-tLyP-1-HFtn) where key residues (K and R) are replaced with Alanine can be created as a control.

  • Protein Expression and Purification: The resulting plasmid is transformed into an expression strain of E. coli (e.g., BL21 (DE3)). Protein expression is induced, and the cells are harvested. The expressed protein is then purified using standard chromatography techniques.

  • Drug Loading (Example: Paclitaxel - PTX): PTX can be encapsulated into the ferritin nanocage using a disassembly/reassembly method based on pH changes.

    • Disassemble the purified tLyP-1-HFtn protein shell by adjusting the pH.

    • Incubate the disassembled protein with the drug.

    • Reassemble the nanocage by restoring the pH, thus encapsulating the drug.

  • Characterization: The final tLyP-1-HFtn-PTX nanoparticles are characterized for size, zeta potential, drug loading efficiency, and morphology (e.g., using dynamic light scattering and transmission electron microscopy).

Protocol 2: Serum Stability Assay

This is a general protocol for assessing peptide stability in serum.[1]

  • Peptide Preparation: Prepare a stock solution of the tLyP-1 analogue in a suitable buffer (e.g., PBS).

  • Incubation: Add a known concentration of the peptide to fresh human or mouse serum (e.g., 90% or 100% serum).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Calculation: Calculate the percentage of intact peptide at each time point relative to the amount at time 0.

Visualizations

G cluster_0 Problem Identification cluster_1 Solution Pathways start Low in vivo efficacy of tLyP-1 conjugate prob1 Rapid degradation? start->prob1 prob2 Poor tumor penetration? start->prob2 mod Chemical Modifications - Cyclization - D-amino acids - PEGylation prob1->mod Yes form Formulation Strategies - Nanoparticles (Liposomes, Ferritin) - Hydrogels prob2->form Yes eval Re-evaluate in vitro/in vivo mod->eval form->eval

Caption: Workflow for troubleshooting low efficacy of tLyP-1 conjugates.

G cluster_0 Extracellular cluster_1 Intracellular lyp1 Cyclic LyP-1 p32 p32 Receptor lyp1->p32 Binds tlyp1 Linear tLyP-1 nrp1 NRP-1 Receptor tlyp1->nrp1 CendR motif binds p32->tlyp1 Proteolytic Cleavage internalization Endocytosis & Cargo Release nrp1->internalization Triggers

Caption: Proposed internalization pathway of LyP-1 and tLyP-1 via the CendR mechanism.

G cluster_0 Phase 1: Preparation & In Vitro cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis synthesis Synthesize/Modify tLyP-1 labeling Label Peptide (Fluorescent/Radionuclide) synthesis->labeling stability Serum Stability Assay (HPLC/LC-MS) synthesis->stability injection Administer to Tumor-bearing Animal labeling->injection pk Pharmacokinetics (Blood Sampling) injection->pk biodist Biodistribution (Imaging/Ex Vivo Analysis) injection->biodist analysis Calculate Half-life, Tumor-to-Organ Ratios pk->analysis biodist->analysis

Caption: Experimental workflow for evaluating the in vivo stability of modified tLyP-1.

References

Technical Support Center: Preventing Aggregation of Synthetic tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the synthetic tLyP-1 peptide.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why is aggregation a concern?

A1: The synthetic this compound, with the sequence CGNKRTR, is a tumor-homing peptide that specifically targets the Neuropilin-1 (NRP-1) receptor, making it a valuable tool in cancer research and targeted drug delivery.[1][2] Aggregation, the self-association of peptide molecules, can lead to insolubility, loss of biological activity, and potential immunogenicity, thereby compromising experimental results and therapeutic efficacy.[3][4][5]

Q2: What are the primary causes of this compound aggregation?

A2: Peptide aggregation is influenced by both intrinsic and extrinsic factors. Intrinsic factors for tLyP-1 include its amino acid sequence, which contains hydrophobic and charged residues that can participate in intermolecular interactions.[5] Extrinsic factors, and the primary focus of this guide, include:

  • Concentration: Higher peptide concentrations increase the likelihood of aggregation.[6]

  • pH and Ionic Strength: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the propensity for aggregation.[5][7]

  • Temperature: Elevated temperatures can accelerate degradation and aggregation.[8]

  • Solvent: The choice of solvent is critical for maintaining peptide solubility.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[9][10]

  • Mechanical Stress: Agitation or vigorous mixing can promote aggregation.[7]

Q3: How should I properly store lyophilized this compound to prevent aggregation?

A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture exposure.[9][10] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation upon opening.[11]

Q4: What is the best way to reconstitute lyophilized this compound?

A4: The reconstitution process is a critical step in preventing aggregation. It is advisable to first test the solubility of a small amount of the peptide.[12] Due to the presence of both charged (Arg, Lys) and polar (Asn, Cys) residues, starting with sterile, high-purity water is a reasonable first step. If solubility is an issue, using a dilute acidic buffer (e.g., 0.1% acetic acid) can help, as the peptide is basic. For peptides that are difficult to dissolve, organic solvents like DMSO or DMF can be used to create a stock solution, which is then slowly added to the aqueous buffer with gentle mixing.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of synthetic this compound.

Problem Possible Cause Recommended Solution
Lyophilized peptide is difficult to dissolve. The peptide has a high net charge or contains hydrophobic residues.Start with a small amount of sterile, distilled water. If unsuccessful, try a dilute acidic buffer (e.g., 10% acetic acid). For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO or DMF and then slowly add to your aqueous buffer with gentle stirring.[12]
Peptide precipitates out of solution after reconstitution. The peptide concentration is too high, or the buffer conditions (pH, ionic strength) are not optimal.Prepare a more dilute solution. Optimize the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI). Consider adding stabilizing excipients such as arginine or glutamate.[13]
Cloudiness or visible aggregates appear in the peptide solution over time. The peptide is aggregating due to storage conditions or inherent instability in the chosen buffer.Store peptide solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9][10] Use sterile buffers with a pH range of 5-6 to enhance stability.[9] For long-term storage, re-lyophilization of the peptide solution is an option.
Loss of biological activity in my experiments. Peptide aggregation has led to a decrease in the effective concentration of active, monomeric peptide.Visually inspect the solution for any signs of precipitation or cloudiness. If aggregation is suspected, try preparing a fresh solution using the recommended handling procedures. Consider using stabilizing agents or modifying the experimental buffer.
Inconsistent experimental results. Variability in peptide aggregation between different batches or preparations.Standardize the peptide handling and reconstitution protocol. Ensure all solutions are prepared fresh for each experiment or properly stored as single-use aliquots.

Key Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[11]

  • Solvent Selection: Based on the peptide's properties (basic), start with sterile, distilled water or a dilute aqueous acid solution (e.g., 10% acetic acid).[12]

  • Reconstitution: Add the chosen solvent to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing. Sonication in a water bath can be used for difficult-to-dissolve peptides.[11]

  • Dilution: For assays requiring an aqueous buffer, slowly add the peptide stock solution to the buffer while gently stirring.[12] If turbidity occurs, the solubility limit has likely been exceeded.[12]

Protocol 2: Storage of this compound Solutions
  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.[9][14]

  • Container: Use sterile, low-protein-binding polypropylene (B1209903) or glass vials.[10][14]

  • Storage Temperature: For short-term storage (up to one week), solutions can be stored at 4°C.[14] For long-term storage, freeze the aliquots at -20°C or -80°C.[9][14]

  • Thawing: When ready to use, thaw the aliquot at room temperature and gently mix before use.[14]

Data Summary

Parameter Recommendation for Preventing tLyP-1 Aggregation Supporting Rationale
Storage (Lyophilized) -20°C or -80°C, desiccated, protected from light.[9][10]Minimizes chemical degradation and moisture absorption.
Storage (Solution) Aliquots at -20°C or -80°C.[9][10] Avoid repeated freeze-thaw cycles.Prevents degradation that can be accelerated in solution and by physical stress.
Reconstitution Solvent Start with sterile water or dilute acetic acid. Use DMSO/DMF for hydrophobic peptides followed by slow dilution.[12]The choice of solvent is critical to achieving initial solubility and preventing aggregation upon dilution.
pH of Solution Maintain pH at least one unit away from the isoelectric point (pI). A slightly acidic pH (5-6) is often recommended for peptide stability.[9]Minimizes aggregation by maintaining a net charge and electrostatic repulsion between peptide molecules.
Concentration Use the lowest feasible concentration for your experiment.Higher concentrations increase the probability of intermolecular interactions and aggregation.[6]
Handling Avoid vigorous vortexing. Use gentle mixing or sonication.[11][14]Mechanical stress can induce peptide aggregation.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_solution_handling Solution Handling & Storage cluster_experiment Experimental Use storage Store at -20°C to -80°C (desiccated, dark) equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate Upon Receipt dissolve Dissolve in appropriate solvent (e.g., sterile water, dilute acid) equilibrate->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot Freshly Prepared store_solution Store at -20°C to -80°C aliquot->store_solution thaw Thaw at Room Temp store_solution->thaw For each experiment use Use in Experiment thaw->use

Caption: A workflow for handling synthetic this compound to minimize aggregation.

troubleshooting_logic Troubleshooting Logic for tLyP-1 Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? conc High Concentration? start->conc ph Suboptimal pH? start->ph storage_cond Improper Storage? start->storage_cond handling Harsh Handling? start->handling dilute Dilute Peptide Solution conc->dilute optimize_ph Optimize Buffer pH ph->optimize_ph aliquot_store Aliquot and Store Properly storage_cond->aliquot_store gentle_mix Use Gentle Mixing handling->gentle_mix

References

troubleshooting low yield in tLyP-1 peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tLyP-1 peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the solid-phase peptide synthesis (SPPS) of tLyP-1.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its synthesis challenging?

The this compound is a 7-amino acid peptide with the sequence CGNKRTR.[1] It is a truncated form of LyP-1 and functions as a targeting ligand for the Neuropilin-1 (NRP-1) receptor, which is often overexpressed in tumor cells.[1][2] The synthesis of tLyP-1 can be challenging due to its specific amino acid composition:

  • High Arginine Content: The presence of three arginine residues, including a consecutive 'TR' sequence, makes the peptide prone to aggregation and incomplete coupling reactions.[3][4]

  • Steric Hindrance: The bulky pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain can sterically hinder the coupling of subsequent amino acids.[3]

  • N-terminal Cysteine: The cysteine residue at the N-terminus can be susceptible to side reactions such as oxidation and S-alkylation during cleavage from the resin.[5][6]

Q2: What are the common causes of low yield in tLyP-1 synthesis?

Low yields in the solid-phase synthesis of tLyP-1 and other arginine-rich peptides can stem from several key issues:

  • Peptide Aggregation: The growing peptide chains can self-associate on the resin, blocking reactive sites and leading to incomplete deprotection and coupling steps.[3]

  • Incomplete Coupling of Arginine: Due to the steric bulk of the Fmoc-Arg(Pbf)-OH, coupling of this amino acid can be inefficient, resulting in deletion sequences.[4][7]

  • δ-Lactam Formation: A common side reaction with arginine is the intramolecular cyclization of the activated amino acid to form a stable δ-lactam, which is incapable of coupling to the peptide chain.[7]

  • Side Reactions with Cysteine: The free thiol group of cysteine can undergo oxidation to form disulfide bridges or be modified during the final cleavage step.[5][8]

  • Premature Cleavage: Depending on the linker used, the peptide chain may be prematurely cleaved from the resin during synthesis.

Q3: How can I monitor the efficiency of the coupling reactions during tLyP-1 synthesis?

Monitoring coupling efficiency is crucial for troubleshooting low yields. Several methods can be employed:

  • Kaiser Test: This colorimetric test is used to detect free primary amines on the resin. A positive result (blue bead) indicates an incomplete coupling reaction.[7]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative colorimetric test for primary amines.

  • Cleavage and Analysis of a Small Resin Sample: A small amount of resin can be cleaved and the resulting peptide mixture analyzed by HPLC and Mass Spectrometry (MS) to identify any deletion or truncated sequences.

Troubleshooting Guides

Issue 1: Low Crude Purity with Multiple Deletion Sequences

Symptoms:

  • HPLC analysis of the crude product shows multiple peaks with molecular weights corresponding to the target peptide minus one or more amino acids.

  • Mass spectrometry confirms the presence of deletion sequences, particularly missing arginine residues.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Coupling of Arginine Double couple all arginine residues. This involves repeating the coupling step with fresh reagents to drive the reaction to completion.[4] An extended coupling time for the first coupling can also be beneficial.[4]
Inefficient Coupling Reagent Use a more potent coupling reagent. For difficult couplings like those involving arginine, stronger reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended over standard reagents like HBTU.[7][9]
Peptide Aggregation Use a low-loading resin. This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[3] Incorporating pseudoproline dipeptides or using solvents known to disrupt secondary structures (e.g., N-methyl-2-pyrrolidone (NMP)) can also be effective.
δ-Lactam Formation of Arginine Minimize pre-activation time. The formation of the inactive δ-lactam is time-dependent. Use in situ activation where the coupling reagent is added directly to the resin after the amino acid.[10]
Issue 2: Significant Side Product Formation

Symptoms:

  • HPLC analysis shows a major peak with a mass different from the desired product.

  • Mass spectrometry indicates unexpected modifications to the peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
S-alkylation of Cysteine During cleavage from Wang resin, the cysteine thiol group can be alkylated.[5] Using a cleavage cocktail with a higher concentration of scavengers like 1,2-ethanedithiol (B43112) (EDT) and triisopropylsilane (B1312306) (TIS) can minimize this.
Formation of 3-(1-piperidinyl)alanine This can occur at the C-terminal cysteine during Fmoc deprotection with piperidine.[6] Using a more sterically hindered protecting group for cysteine, such as trityl (Trt), can reduce this side reaction.[6]
Oxidation of Cysteine Ensure all solvents are properly degassed to minimize oxidation. The use of scavengers during cleavage also helps prevent oxidation.

Data Presentation

The choice of coupling reagent and strategy can significantly impact the purity of arginine-rich peptides. The following table summarizes representative data on the synthesis of an octa-arginine peptide, which serves as a model for the challenges encountered with tLyP-1.

Synthesis Strategy Coupling Reagent Crude Purity (%) Observations
Single Coupling (5 min)DIC/Oxyma~85%Desired product is present, but with noticeable impurities.[4]
Extended Single Coupling (10 min)DIC/Oxyma~80%Longer coupling time did not significantly improve purity and may lead to other side reactions.[4]
Double Coupling (2 x 5 min) DIC/Oxyma ~95% Significantly cleaner crude product with fewer deletion sequences. [4]

This data is representative of challenges with arginine-rich peptides and highlights the effectiveness of double coupling.[4]

Mandatory Visualization

tLyP-1 Synthesis Troubleshooting Workflow

Troubleshooting Low Yield in tLyP-1 Synthesis start Low Yield or Purity in tLyP-1 Synthesis check_crude Analyze Crude Product (HPLC/MS) start->check_crude deletion Deletion Sequences Observed? check_crude->deletion side_products Major Side Products Present? check_crude->side_products incomplete_coupling Incomplete Coupling of Arginine deletion->incomplete_coupling Yes aggregation Peptide Aggregation deletion->aggregation end Improved Yield and Purity deletion->end No identify_side_product Identify Side Product by Mass side_products->identify_side_product Yes side_products->end No double_couple Implement Double Coupling for Arginine Residues incomplete_coupling->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->stronger_reagent double_couple->end stronger_reagent->end low_load_resin Use Low-Loading Resin aggregation->low_load_resin chaotropic_agents Consider Chaotropic Agents or NMP Solvent aggregation->chaotropic_agents low_load_resin->end chaotropic_agents->end cys_modification Cysteine Modification (e.g., S-alkylation, oxidation) identify_side_product->cys_modification arg_lactam Arginine δ-Lactam Formation identify_side_product->arg_lactam optimize_cleavage Optimize Cleavage Cocktail (increase scavengers) cys_modification->optimize_cleavage optimize_cleavage->end in_situ_activation Use In Situ Activation for Arginine arg_lactam->in_situ_activation in_situ_activation->end tLyP-1 Mediated NRP-1 Signaling tLyP1 This compound NRP1 NRP-1 Receptor tLyP1->NRP1 Binds to b1 domain VEGFR2 VEGFR2 NRP1->VEGFR2 Complex Formation GIPC1 GIPC1 NRP1->GIPC1 Recruitment via Cytoplasmic Domain internalization Endocytosis/ Internalization NRP1->internalization C-end Rule (CendR) Pathway Syx Syx (RhoGEF) GIPC1->Syx Complex Formation RhoA_GDP RhoA-GDP (Inactive) Syx->RhoA_GDP Promotes GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP p27 p27 Degradation RhoA_GTP->p27 proliferation Cell Proliferation p27->proliferation Workflow for tLyP-1 In Vitro Binding Assay start Start culture_cells Culture NRP-1 Expressing and Control Cells start->culture_cells prepare_peptides Prepare Solutions of FAM-tLyP-1 and Unlabeled tLyP-1 start->prepare_peptides binding_assay Perform Binding Assay culture_cells->binding_assay competition_assay Perform Competition Assay culture_cells->competition_assay prepare_peptides->binding_assay prepare_peptides->competition_assay analysis Analyze Results binding_assay->analysis competition_assay->analysis microscopy Fluorescence Microscopy analysis->microscopy flow_cytometry Flow Cytometry analysis->flow_cytometry end End microscopy->end flow_cytometry->end

References

Technical Support Center: Enhancing Tumor Penetration of tLyP-1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tLyP-1 conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the tumor penetration and efficacy of your tLyP-1-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is tLyP-1 and how does it facilitate tumor penetration?

A1: tLyP-1 is a 7-amino acid cyclic peptide (CGNKRTR) that acts as a tumor-homing and penetrating peptide.[1] It is a truncated form of LyP-1 (CGNKRTRGC).[1] Its mechanism of action relies on the C-end Rule (CendR) internalization pathway.[1] The C-terminal arginine (Arg) and the lysine (B10760008) (Lys) at position 4 are crucial for its high-affinity binding to Neuropilin-1 (NRP-1), a receptor overexpressed on many tumor cells and tumor-associated endothelial cells.[1][2] Upon binding to NRP-1, the tLyP-1 conjugate is internalized by the cell, enabling it to penetrate deep into the tumor tissue.[1]

Q2: My tLyP-1 conjugate shows low accumulation in the tumor in vivo. What are the potential causes and solutions?

A2: Low tumor accumulation can stem from several factors. First, ensure the integrity and purity of your tLyP-1 peptide, as modifications or impurities can affect its binding affinity. The C-terminal Arg and Lys-4 are critical for NRP-1 binding; any alteration to these residues can dramatically reduce affinity.[1][2] Second, consider the overall stability of your conjugate in circulation. Premature cleavage of the linker or degradation of the payload can prevent the intact conjugate from reaching the tumor. Strategies to enhance stability include peptide cyclization and retro grafting. Finally, the physicochemical properties of the nanoparticle or drug carrier, such as size and charge, can influence its biodistribution and tumor accumulation. Nanoparticles around 100 nm are often optimal for tumor accumulation via the enhanced permeability and retention (EPR) effect.

Q3: I'm observing high off-target binding with my tLyP-1 conjugate. How can I improve its specificity?

A3: High off-target binding can lead to toxicity and reduced therapeutic efficacy. To address this, you can perform a competitive inhibition assay by co-administering an excess of unconjugated tLyP-1. A significant reduction in the uptake of your labeled conjugate in the presence of the unlabeled peptide would confirm NRP-1-mediated targeting. If off-target binding persists, consider modifying the linker or the drug delivery vehicle to alter its pharmacokinetic profile and reduce non-specific interactions. PEGylation is a common strategy to reduce non-specific protein adsorption and prolong circulation half-life, which can improve the tumor-to-background ratio.

Q4: What are the key considerations when conjugating tLyP-1 to a nanoparticle or drug molecule?

A4: The conjugation strategy is critical for the success of your tLyP-1 conjugate. Ensure that the conjugation chemistry does not interfere with the key amino acids required for NRP-1 binding (C-terminal Arg and Lys-4).[1][2] While the C-terminus is crucial for the CendR motif, studies have shown that N-terminal functionalization of ferritin with tLyP-1 can also enhance tumor penetration and efficacy.[3][4] The choice of linker is also important; it should be stable in circulation but allow for efficient release of the payload within the tumor microenvironment or inside the target cells.

Q5: How can I assess the tumor penetration of my tLyP-1 conjugate?

A5: A 3D tumor spheroid model is an excellent in vitro tool to evaluate the penetration ability of your conjugate.[5][6] You can visualize and quantify the penetration of a fluorescently labeled conjugate into the spheroid using confocal microscopy. For in vivo assessment, you can use various imaging techniques, such as fluorescence imaging or positron emission tomography (PET), with appropriately labeled conjugates to visualize their accumulation and distribution within the tumor.

Troubleshooting Guides

Problem 1: Low In Vitro Cytotoxicity or Cellular Uptake
Possible Cause Troubleshooting Step
Inefficient NRP-1 Binding - Verify the sequence and purity of the this compound. - Perform a competitive binding assay with free tLyP-1 to confirm NRP-1 mediated uptake. - Consider alanine (B10760859) scanning to identify any detrimental modifications to key binding residues.[1]
Conjugate Instability - Analyze the stability of the conjugate in cell culture medium over time. - If using a cleavable linker, ensure it is being cleaved appropriately within the cell.
Low NRP-1 Expression on Target Cells - Confirm NRP-1 expression levels on your target cell line using techniques like Western blot or flow cytometry.
Incorrect Assay Conditions - Optimize incubation time and conjugate concentration. - Ensure the cell density is appropriate for the assay being performed.
Problem 2: Poor In Vivo Tumor Penetration and Efficacy
Possible Cause Troubleshooting Step
Rapid Clearance from Circulation - Evaluate the pharmacokinetic profile of the conjugate. - Consider PEGylation or other modifications to increase circulation half-life.
Suboptimal Nanoparticle Properties - Characterize the size, charge, and stability of your nanoparticle formulation. Particles that are too large may not effectively extravasate into the tumor, while very small particles may be rapidly cleared by the kidneys.
Instability of the Conjugate In Vivo - Assess the stability of the conjugate in whole blood or plasma to identify potential degradation.[7] - Optimize the linker to improve in vivo stability.
Tumor Microenvironment Barriers - The dense extracellular matrix and high interstitial fluid pressure in some tumors can hinder penetration. Consider co-administration with agents that modify the tumor microenvironment.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on tLyP-1 conjugates to aid in experimental design and data comparison.

Table 1: In Vitro Cytotoxicity of tLyP-1 Conjugates

ConjugateCell LineIC50 (µg/mL)Reference
tLyP-1-HFtn-PTXMDA-MB-2311.4 ± 0.02[3]
HFtn-PTXMDA-MB-231>1.4[3]
tLyP-1-HFtn-PTXSMMC-7721Not specified, but lower than HFtn-PTX[3]
tLyP-1-Lip/TMZU87Strongest cytotoxicity vs. controls[8][9]
tLyP-1-Lip/TMZHT22Strongest cytotoxicity vs. controls[8][9]

Table 2: In Vivo Tumor Accumulation and Imaging of tLyP-1 Conjugates

ConjugateTumor ModelImaging ModalityTumor-to-Background RatioTime Post-InjectionReference
FAM-tLyP-1U87MG GlioblastomaFluorescence3.44 ± 0.83 (Tumor/Brain)1 h
18F-tLyP-1U87MG GlioblastomamicroPET/CT2.69 ± 0.52 (Tumor/Brain)60 min
18F-tLyP-1U87MG GlioblastomamicroPET/CT3.11 ± 0.25 (Tumor/Brain)120 min
LyP-1-NPsLymphatic MetastasisNot specified~8-fold higher than non-targeted NPsNot specified[10]

Experimental Protocols

Protocol 1: Conjugation of tLyP-1 to a Nanoparticle via Maleimide-PEG Linker

This protocol describes the conjugation of a thiol-containing this compound to a maleimide-functionalized nanoparticle.

Materials:

  • Maleimide-functionalized nanoparticles

  • Thiol-containing this compound

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5, free of thiols)

  • Size exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Dissolve the maleimide-functionalized nanoparticles in the conjugation buffer.

  • Dissolve the thiol-containing this compound in the conjugation buffer.

  • Add the tLyP-1 solution to the nanoparticle solution. A 10-20 fold molar excess of the peptide is often used to ensure efficient conjugation.[10]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the tLyP-1 conjugated nanoparticles from unreacted peptide using size exclusion chromatography or dialysis.

  • Characterize the conjugate to determine the conjugation efficiency and the number of peptides per nanoparticle.

Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of the cellular uptake of a fluorescently labeled tLyP-1 conjugate.

Materials:

  • Target cells (e.g., NRP-1 expressing cancer cell line)

  • Fluorescently labeled tLyP-1 conjugate

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the fluorescently labeled tLyP-1 conjugate for a defined period (e.g., 4 hours). Include an untreated control group.

  • For adherent cells, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS to remove any extracellular conjugate.

  • Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Gate the live cell population and determine the mean fluorescence intensity (MFI). The increase in MFI in treated cells compared to the untreated control represents the cellular uptake of the conjugate.[11]

Protocol 3: 3D Tumor Spheroid Penetration Assay

This protocol is for assessing the penetration of a fluorescently labeled tLyP-1 conjugate into a 3D tumor spheroid model.

Materials:

  • Cancer cell line capable of forming spheroids

  • Ultra-low attachment 96-well round-bottom plates

  • Complete cell culture medium

  • Fluorescently labeled tLyP-1 conjugate

  • Confocal microscope

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed the cells into the ultra-low attachment plate at an optimized density to form spheroids of 300-500 µm in diameter after 4 days.[5]

  • After spheroid formation, add the fluorescently labeled tLyP-1 conjugate to the wells at the desired concentration.

  • Incubate for a defined period (e.g., 4, 12, or 24 hours).

  • Carefully wash the spheroids with PBS to remove the unbound conjugate.

  • Image the spheroids using a confocal microscope, acquiring z-stack images to visualize the penetration of the conjugate into the spheroid core.

  • The fluorescence intensity at different depths within the spheroid can be quantified using image analysis software.

Visualizations

G cluster_0 Extracellular Space cluster_1 Tumor Cell tLyP-1_Conjugate tLyP-1 Conjugate (Drug/Nanoparticle) NRP-1 NRP-1 Receptor tLyP-1_Conjugate->NRP-1 Binding Endosome Endosome NRP-1->Endosome Internalization (CendR Pathway) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (e.g., Drug) Lysosome->Payload_Release Cleavage/Degradation

Caption: tLyP-1 CendR internalization pathway.

G Start Start Conjugation tLyP-1 Conjugation (Drug/Nanoparticle) Start->Conjugation Characterization Conjugate Characterization (Size, Charge, Stability) Conjugation->Characterization In_Vitro In Vitro Studies (Binding, Uptake, Cytotoxicity) Characterization->In_Vitro Spheroid 3D Spheroid Penetration Assay In_Vitro->Spheroid In_Vivo In Vivo Studies (PK, Biodistribution, Efficacy) Spheroid->In_Vivo End End In_Vivo->End

Caption: Experimental workflow for tLyP-1 conjugate development.

References

Technical Support Center: Addressing Off-Target Binding of tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the tLyP-1 peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target binding.

Understanding tLyP-1 and its Binding Profile

The this compound, with the amino acid sequence CGNKRTR, is a tumor-homing peptide that primarily targets Neuropilin-1 (NRP-1).[1][2][3] Its binding to NRP-1 is mediated through the C-end rule (CendR) internalization pathway, which is critically dependent on the C-terminal arginine residue.[1][2][3] While tLyP-1 shows high affinity for NRP-1, it is also known to bind to Neuropilin-2 (NRP-2), albeit with a lower affinity.[4][5][6] Understanding this binding profile is crucial for designing experiments and interpreting results accurately.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the binding and activity of the this compound.

ParameterValueReceptorCell Line / SystemCitation
IC50 4 µMNRP-1Not Specified[7]
Relative Binding Affinity 120-fold greater than control phageNRP-1Immobilized Receptor[4][5]
Relative Binding Affinity 8-fold greater than control phageNRP-2Immobilized Receptor[4][5]
In Vitro Uptake Concentration Strong uptake at 1 µMNRP-1 positive cellsU87MG glioma cells[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with the this compound, with a focus on addressing off-target binding.

Problem 1: High background signal or non-specific binding in in vitro assays.
  • Possible Cause 1: Off-target binding to NRP-2.

    • Solution:

      • Cell Line Selection: Use cell lines with well-characterized NRP-1 and NRP-2 expression levels. If possible, use NRP-1 positive/NRP-2 negative cell lines for initial on-target validation.

      • Competitive Binding Assay: Perform a competitive binding assay using an excess of unlabeled tLyP-1 to block specific binding. A significant reduction in signal will confirm that the binding is receptor-mediated. For differentiating between NRP-1 and NRP-2 binding, use blocking antibodies specific to each receptor.

      • Alanine Scanning: Studies have shown that the C-terminal Arginine and the Lysine at position 4 are crucial for NRP-1 binding.[1][2][3] Consider synthesizing a control peptide with an Alanine substitution at the C-terminal Arginine to demonstrate loss of binding.

  • Possible Cause 2: Non-specific binding to the cell surface or plasticware.

    • Solution:

      • Blocking: Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer.

      • Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your washing buffers to reduce non-specific interactions.

      • Control Peptide: Use a scrambled version of the this compound as a negative control to assess the level of non-specific binding.

Problem 2: Unexpected in vivo biodistribution with high accumulation in non-target organs.
  • Possible Cause 1: Off-target receptor binding in healthy tissues.

    • Solution:

      • Receptor Expression Analysis: Analyze the expression levels of NRP-1 and NRP-2 in the organs showing high uptake. High expression of either receptor could explain the accumulation. Biodistribution studies have shown tLyP-1 accumulation in the gallbladder, intestine, kidney, and bladder.[4]

      • Blocking Studies: Co-administer an excess of unlabeled tLyP-1 to see if it can block the uptake in the non-target organs. This can help determine if the accumulation is receptor-mediated.

      • Peptide Modification: Consider strategies to improve specificity, such as PEGylation to alter pharmacokinetic properties or amino acid substitutions to enhance affinity for NRP-1 over NRP-2.

  • Possible Cause 2: Clearance pathways.

    • Solution: The observed accumulation in the kidneys and bladder is likely due to renal clearance of the peptide.[4] This is a common characteristic of small peptides and may not necessarily indicate off-target binding in those organs.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern for tLyP-1?

A1: The primary known off-target receptor for tLyP-1 is Neuropilin-2 (NRP-2). While the binding affinity is lower than for NRP-1, it can lead to signal in NRP-2 expressing tissues and cells.[4][5][6]

Q2: How can I confirm that the observed effect of my tLyP-1 conjugate is due to binding to NRP-1?

A2: The most effective way is to use a multi-pronged approach:

  • Competitive Inhibition: Show that the effect is blocked by an excess of unlabeled tLyP-1.

  • Receptor Knockdown/Knockout: Use siRNA or CRISPR to reduce NRP-1 expression in your cells and demonstrate a corresponding decrease in the effect.

  • Blocking Antibodies: Use a well-validated NRP-1 specific antibody to block the receptor and show that this inhibits the effect of your conjugate.

  • Control Peptide: Use a scrambled or inactive (e.g., C-terminal Alanine substituted) this compound as a negative control.

Q3: My lyophilized this compound is difficult to dissolve. What should I do?

A3: The solubility of peptides can be challenging.

  • Assess Peptide Properties: Determine the net charge of the peptide. tLyP-1 is a basic peptide.

  • Initial Solvent: For basic peptides, start by trying to dissolve it in sterile, distilled water.

  • pH Adjustment: If it doesn't dissolve, try adding a small amount of a dilute acidic solution like 10% acetic acid to aid dissolution.

  • Sonication: Gentle sonication can also help to dissolve the peptide.

  • Start Small: Always test the solubility on a small aliquot before attempting to dissolve the entire batch.

Q4: What are some general strategies to improve the targeting specificity of peptides like tLyP-1?

A4: Several strategies can be employed to enhance peptide specificity:

  • Amino Acid Substitution: Systematically replace amino acids to identify residues that enhance affinity for the target receptor while reducing affinity for off-target receptors. Alanine scanning has already shown the importance of the C-terminal Arginine and Lysine-4 for tLyP-1's interaction with NRP-1.[1][2][3]

  • Cyclization: Constraining the peptide's conformation through cyclization can increase receptor affinity and specificity.

  • Fusion to a Carrier: Conjugating the peptide to a larger molecule like an antibody fragment or albumin can alter its biodistribution and potentially reduce non-specific uptake.

Experimental Protocols & Methodologies

Competitive Binding Assay Protocol (In Vitro)

This protocol is designed to assess the specificity of a labeled this compound.

Materials:

  • NRP-1 positive cells (e.g., U87MG)

  • Labeled tLyP-1 (e.g., fluorescently tagged)

  • Unlabeled tLyP-1

  • Cell culture medium

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well black, clear-bottom plates

  • Plate reader or fluorescence microscope

Procedure:

  • Seed NRP-1 positive cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the unlabeled this compound in binding buffer.

  • Prepare a constant concentration of the labeled this compound in binding buffer.

  • Wash the cells once with binding buffer.

  • Add the serially diluted unlabeled tLyP-1 to the wells.

  • Immediately add the constant concentration of labeled tLyP-1 to all wells.

  • Incubate the plate for 1-2 hours at 4°C or 37°C (optimization may be required).

  • Wash the cells three times with cold binding buffer to remove unbound peptide.

  • Add fresh binding buffer to the wells.

  • Measure the signal (e.g., fluorescence intensity) using a plate reader or visualize using a fluorescence microscope.

  • Plot the signal against the concentration of the unlabeled tLyP-1 to determine the IC50.

Cell Viability (MTT) Assay for tLyP-1 Drug Conjugates

This protocol measures the cytotoxic effect of a tLyP-1-drug conjugate.

Materials:

  • Target cells (NRP-1 positive)

  • tLyP-1-drug conjugate

  • Control drug

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the tLyP-1-drug conjugate and the control drug in cell culture medium.

  • Remove the old medium and add the drug dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

tLyP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1 This compound (CGNKRTR) Binding1 High Affinity Binding tLyP1->Binding1 Primary Target Binding2 Low Affinity Binding tLyP1->Binding2 Off-Target NRP1 Neuropilin-1 (NRP-1) Receptor Internalization CendR-mediated Internalization NRP1->Internalization NRP2 Neuropilin-2 (NRP-2) (Off-Target) Binding1->NRP1 Binding2->NRP2 DrugRelease Drug Release (for conjugates) Internalization->DrugRelease Trafficking

Caption: tLyP-1 signaling and off-target interaction pathway.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_solution Solution Problem High Background / Non-Specific Signal CompAssay Competitive Binding Assay (vs. Unlabeled tLyP-1) Problem->CompAssay CellSelect Cell Line Selection (NRP-1+/NRP-2-) Problem->CellSelect ControlPeptide Use Scrambled/ Inactive Peptide Problem->ControlPeptide Result Confirmation of Specific vs. Off-Target/Non-Specific Binding CompAssay->Result CellSelect->Result ControlPeptide->Result

Caption: Troubleshooting workflow for high background signal.

References

Technical Support Center: Scaling Up tLyP-1 Peptide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of tLyP-1 peptide production.

Troubleshooting Guides

This guide provides solutions to specific issues that may arise during the synthesis and purification of tLyP-1 (Sequence: CGNKRTR) as you move from laboratory to industrial scale.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Coupling Reactions: Steric hindrance from the bulky Pbf protecting group on arginine residues is a common issue, especially at larger scales where mixing efficiency can be reduced.[1][2][3]- Optimize Coupling Reagents: Use stronger coupling agents like HATU or HCTU. - Double Couple Arginine Residues: After the initial coupling of an arginine residue, repeat the coupling step with fresh reagents to ensure the reaction goes to completion.[2][3] - Increase Reaction Time and Temperature: Carefully increasing the reaction time or temperature can help drive the coupling reaction forward. However, this should be optimized to avoid side reactions.
Peptide Aggregation: The cationic and hydrophobic nature of tLyP-1 can lead to aggregation on the solid support, blocking reactive sites.[1][2]- Use High-Swelling Resins: Resins with higher swelling capacity can reduce peptide density and minimize intermolecular interactions.[4] - Incorporate Pseudoproline Dipeptides: If applicable to a modified sequence, these can disrupt secondary structures that lead to aggregation.[4] - Optimize Solvent Systems: In cases of severe aggregation, consider using more polar solvents like NMP or a "Magic Mixture" (DCM/DMF/NMP with 1% Triton X-100).[2]
Lactam Formation: The arginine side chain can undergo intramolecular cyclization to form an inactive δ-lactam, which will not couple to the growing peptide chain.[1]- Monitor Lactam Formation: Use techniques like NMR to monitor the formation of the lactam during synthesis.[1] - Optimize Pre-activation Time: Minimize the pre-activation time of the Boc-Arg(Pbf)-OH to reduce the opportunity for lactam formation before coupling.
Low Purity Side Reactions: Premature removal of protecting groups or modifications to side chains can occur, especially with extended reaction times or elevated temperatures.[4]- Robust Protecting Group Strategy: Ensure your protecting group strategy is orthogonal and that the protecting groups are stable to the repeated deprotection and coupling conditions.[5] - Use Scavengers During Cleavage: Employ a well-defined cleavage cocktail with appropriate scavengers (e.g., TIS, H₂O) to quench reactive species and prevent side reactions.[1]
Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acids.[4]- Double Coupling: As mentioned for low yield, this is a primary strategy to minimize deletion sequences.[2][3] - Capping: After each coupling step, cap any unreacted amino groups with a reagent like acetic anhydride (B1165640) to prevent them from reacting in subsequent steps.[4]
Difficult Purification Poor Solubility of Crude Peptide: The crude this compound may be difficult to dissolve in standard purification solvents.[4]- Solvent Screening: Test a variety of solvent systems to find one that effectively dissolves the crude peptide without causing further aggregation.[4] - pH Adjustment: Carefully adjusting the pH of the solvent can improve the solubility of the cationic this compound.
Complex Impurity Profile: The crude product may contain a mixture of closely eluting impurities that are difficult to separate by standard HPLC.- Optimize Synthesis: A cleaner crude product simplifies purification. Focus on optimizing the synthesis to minimize byproduct formation. - Multi-Dimensional Chromatography: Employ orthogonal purification techniques, such as a combination of ion-exchange and reversed-phase chromatography, to resolve complex mixtures.[6]
Batch-to-Batch Variability Inconsistent Raw Material Quality: Variations in the purity of amino acids, resins, and solvents can significantly impact the outcome of the synthesis.[4]- Strict Quality Control: Establish and enforce stringent quality control specifications for all incoming raw materials. - Reputable Suppliers: Source all materials from well-established and reputable suppliers.
Process Control: Minor variations in reaction conditions (e.g., temperature, mixing speed) can have a larger impact at scale.- Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all manufacturing steps. - Process Automation: Utilize automated synthesizers to ensure precise and reproducible control over reaction parameters.

FAQs: Scaling Up tLyP-1 Production

Q1: What are the primary challenges when scaling up the synthesis of an arginine-rich peptide like tLyP-1?

A1: The main challenges stem from the properties of arginine itself. Its bulky guanidinium (B1211019) side chain, along with its protecting group (e.g., Pbf), can cause steric hindrance, leading to incomplete coupling reactions and the formation of deletion sequences.[1][2][3] The high positive charge of arginine-rich peptides also promotes aggregation on the solid support, which can block reactive sites and reduce yield.[1][2] Furthermore, a common side reaction is the formation of an inactive δ-lactam from the activated arginine, which reduces coupling efficiency.[1]

Q2: How does the choice of solid support (resin) impact the large-scale synthesis of tLyP-1?

A2: The choice of resin is critical. For large-scale synthesis, a resin with good swelling properties in the chosen solvents is essential to ensure reagent accessibility. High-swelling resins can also help to reduce peptide aggregation by increasing the distance between the growing peptide chains.[4] The loading capacity of the resin is another important factor; a lower loading capacity can be beneficial for preventing aggregation.[2]

Q3: What are the key considerations for purifying tLyP-1 at an industrial scale?

A3: At an industrial scale, purification can become a bottleneck.[7] The high positive charge of tLyP-1 makes it well-suited for cation-exchange chromatography as an initial capture and purification step.[8][9] This can be followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing.[6] The main challenges are the solubility of the crude peptide and the resolution of closely eluting impurities.[4] Developing a robust and scalable purification process often involves a multi-step approach and careful optimization of chromatographic conditions.

Q4: What are the cost drivers in large-scale tLyP-1 production?

A4: The primary cost drivers are the raw materials (protected amino acids, resin, solvents, and coupling reagents), the complexity of the synthesis and purification processes, and the required scale of production.[10] While the cost of the peptide itself may be a small percentage of the overall preclinical and clinical development costs, optimizing the synthesis to improve yield and purity can significantly reduce the cost per gram.[10] Reagent usage, especially the large excess often required in SPPS, is a major contributor to the overall cost and chemical waste.[4]

Data Presentation

Table 1: Representative Impact of Synthesis Strategy on Arginine-Rich Peptide Production

Strategy Scale Typical Crude Purity (%) Typical Overall Yield (%) Key Considerations
Standard SPPS (Single Coupling)Lab (mmol)40-6030-50Prone to incomplete coupling of arginine, leading to deletion sequences.
SPPS with Double Coupling of ArginineLab (mmol)60-7545-65Improves incorporation of arginine but increases reagent usage and time.[2][3]
Optimized Scale-Up SPPSPilot (mol)55-7040-60Requires careful control of temperature and mixing; aggregation becomes a more significant concern.
Large-Scale SPPSIndustrial (kg)50-6535-55Raw material consistency and process control are critical for batch-to-batch reproducibility.[4]

Note: The values in this table are illustrative and can vary significantly based on the specific peptide sequence, synthesis conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of tLyP-1 (Fmoc Chemistry)

This protocol outlines the general steps for the manual or automated solid-phase synthesis of tLyP-1 (CGNKRTR) on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

2. First Amino Acid Coupling (Arginine):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF. Allow the reaction to proceed for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure the reaction is complete (negative result). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. Subsequent Amino Acid Couplings:

  • Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence (Threonine, Tryptophan, Lysine, Asparagine, Glycine, Cysteine). For the coupling of the second arginine, a double coupling is recommended.

4. Final Fmoc Deprotection:

  • After the final amino acid (Cysteine) has been coupled, perform the Fmoc deprotection as described in step 2.

5. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Two-Step Purification of tLyP-1

Step 1: Cation-Exchange Chromatography (Capture Step)

  • Column: SP Sepharose Fast Flow or similar strong cation-exchange resin.

  • Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 5.8.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 5.8.

  • Procedure:

    • Dissolve the crude this compound in Buffer A.

    • Load the solution onto the equilibrated cation-exchange column.

    • Wash the column with several column volumes of Buffer A to remove neutral and anionic impurities.

    • Elute the bound peptide with a step gradient or a linear gradient of Buffer B.

    • Collect fractions and monitor the absorbance at 220 nm.

    • Pool the fractions containing the peptide.

Step 2: Reversed-Phase HPLC (Polishing Step)

  • Column: C18-modified silica, preparative scale.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dilute the pooled fractions from the cation-exchange step with Mobile Phase A.

    • Load the solution onto the equilibrated RP-HPLC column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% B over 60 minutes).

    • Collect fractions and monitor the absorbance at 220 nm.

    • Analyze the purity of the fractions using analytical HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_final Final Product Resin_Swelling Resin_Swelling Fmoc_Deprotection_1 Fmoc_Deprotection_1 Resin_Swelling->Fmoc_Deprotection_1 1 Coupling_1 Coupling_1 Fmoc_Deprotection_1->Coupling_1 2 Washing_1 Washing_1 Coupling_1->Washing_1 3 Loop_Start Loop_Start Fmoc_Deprotection_2 Fmoc_Deprotection_2 Loop_Start->Fmoc_Deprotection_2 Repeat n-1 times Coupling_2 Coupling_2 Fmoc_Deprotection_2->Coupling_2 Washing_2 Washing_2 Coupling_2->Washing_2 Loop_End Loop_End Final_Deprotection Final_Deprotection Loop_End->Final_Deprotection 4 Cleavage Cleavage Final_Deprotection->Cleavage 5 Precipitation Precipitation Cleavage->Precipitation 6 Cation_Exchange Cation_Exchange Precipitation->Cation_Exchange 7 RP_HPLC RP_HPLC Cation_Exchange->RP_HPLC 8 Lyophilization Lyophilization RP_HPLC->Lyophilization 9 Purified_Peptide Purified_Peptide Lyophilization->Purified_Peptide 10

Caption: Experimental workflow for tLyP-1 production.

troubleshooting_logic Start Low Yield or Purity Issue Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Aggregation Suspected? Check_Coupling->Check_Aggregation No Sol_Coupling Double Couple Arg Increase Reagent Conc. Optimize Coupling Agent Check_Coupling->Sol_Coupling Yes Check_Purity Complex Impurity Profile? Check_Aggregation->Check_Purity No Sol_Aggregation Use High-Swelling Resin Optimize Solvents Lower Resin Loading Check_Aggregation->Sol_Aggregation Yes Sol_Purity Optimize Synthesis Multi-Dimensional Chromatography Check_Purity->Sol_Purity Yes

Caption: Troubleshooting logic for tLyP-1 production issues.

nrp1_signaling cluster_downstream Downstream Signaling cluster_cellular Cellular Response tLyP1 This compound NRP1 Neuropilin-1 (NRP-1) tLyP1->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for VEGF Plexin Plexin NRP1->Plexin Co-receptor for Semaphorins TGFbR TGF-β Receptor NRP1->TGFbR Interacts with Internalization Internalization NRP1->Internalization CendR Pathway PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT MAPK MAPK/ERK Pathway VEGFR2->MAPK RhoA RhoA Pathway Plexin->RhoA SMAD SMAD Pathway TGFbR->SMAD Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis RhoA->Angiogenesis SMAD->Migration

Caption: Simplified NRP-1 signaling pathways targeted by tLyP-1.

References

Technical Support Center: In Vivo Applications of tLyP-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo use of the tLyP-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is tLyP-1 and how does it work?

A1: tLyP-1 is a 7-amino acid tumor-homing and penetrating peptide with the sequence CGNKRTR.[1][2] It is a truncated form of the LyP-1 peptide and targets the receptor Neuropilin-1 (NRP-1), which is overexpressed on the surface of various tumor cells and tumor-associated endothelial cells.[3][4] The binding of tLyP-1 to NRP-1 is mediated by the C-end rule (CendR) internalization pathway, which facilitates the penetration of the peptide into tumor tissue.[1][2]

Q2: What are the main reasons for non-specific binding of tLyP-1 in vivo?

A2: While tLyP-1 has shown high affinity and specificity for NRP-1, non-specific binding can occur due to several factors:

  • Electrostatic Interactions: As a cationic peptide, tLyP-1 can interact non-specifically with negatively charged cell surfaces and extracellular matrix components.

  • Off-Target Binding: The peptide may exhibit low-affinity interactions with other receptors or proteins.

  • Reticuloendothelial System (RES) Uptake: Like many nanoparticles and peptides, tLyP-1 can be cleared by the RES, leading to accumulation in organs like the liver and spleen.[5]

  • Experimental Conditions: Factors such as the formulation, administration route, and dosage can influence the biodistribution and non-specific uptake of the peptide.

Q3: How can I reduce non-specific binding of tLyP-1?

A3: Several strategies can be employed to minimize non-specific binding:

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to tLyP-1 can shield the peptide's charge and reduce non-specific interactions, prolonging its circulation time and potentially improving tumor accumulation.[6][7]

  • Nanoparticle Formulation: Encapsulating or conjugating tLyP-1 to nanoparticles can alter its pharmacokinetic profile and biodistribution, potentially reducing clearance by the RES.[3][8]

  • Dose Optimization: Titrating the injected dose of tLyP-1 can help find a balance between achieving sufficient tumor targeting and minimizing off-target accumulation.

  • Use of Blocking Agents: Co-administration of a blocking agent that saturates non-specific binding sites, or pre-dosing with unlabeled tLyP-1, can help assess and reduce non-specific uptake.[1][9]

Q4: What is a suitable control peptide for in vivo experiments with tLyP-1?

A4: A scrambled peptide with the same amino acid composition as tLyP-1 but in a randomized sequence is an ideal negative control. This helps to differentiate receptor-mediated targeting from non-specific effects. An example of a control peptide used in a study with FAM-labeled tLyP-1 is MAQKTSH.[1][9]

Q5: What are the expected tumor-to-background ratios for tLyP-1 in vivo?

A5: The tumor-to-background ratio can vary depending on the tumor model, the imaging modality, and the time point of analysis. For example, in a U87MG glioblastoma xenograft model, the tumor-to-brain fluorescence intensity ratio of FAM-labeled tLyP-1 was reported to be 3.44 ± 0.83 one hour after administration.[1][9] In the same model, 18F-labeled tLyP-1 showed a tumor-to-brain ratio of 2.69 ± 0.52 at 60 minutes and 3.11 ± 0.25 at 120 minutes post-injection.[1][9]

Troubleshooting Guides

Issue 1: High Background Signal in In Vivo Imaging

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Non-specific binding of the labeled peptide 1. Optimize the dose: Perform a dose-response study to find the optimal concentration that maximizes the tumor-to-background ratio. 2. Use a control peptide: Co-inject a fluorescently labeled scrambled peptide to assess the level of non-specific accumulation. 3. Consider PEGylation: If non-specific binding persists, consider synthesizing a PEGylated version of tLyP-1.[6]
Autofluorescence of tissues 1. Image an unstained control animal: This will help determine the baseline level of autofluorescence in your model. 2. Choose an appropriate fluorophore: Select a fluorophore with an emission wavelength in the near-infrared (NIR) spectrum to minimize tissue autofluorescence.

| Suboptimal imaging parameters | 1. Adjust exposure time and gain: Optimize these settings to maximize the signal from the tumor while minimizing background noise. 2. Use spectral unmixing: If your imaging system supports it, use spectral unmixing to separate the specific signal of your fluorophore from the autofluorescence background. |

Issue 2: Low Tumor Uptake or Low Tumor-to-Background Ratio

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Low NRP-1 expression in the tumor model 1. Confirm NRP-1 expression: Before in vivo studies, verify the expression of NRP-1 in your tumor cells or tissue by Western blot, immunohistochemistry, or flow cytometry.
Poor bioavailability or rapid clearance of the peptide 1. Modify the administration route: Compare intravenous, intraperitoneal, and subcutaneous injections to determine the optimal route for your model. 2. Formulate with nanoparticles or PEGylate: These strategies can increase the circulation half-life of the peptide, allowing more time for it to accumulate in the tumor.[3][6][8]

| Labeled peptide has reduced binding affinity | 1. Perform a quality control binding assay: Before in vivo injection, confirm that the labeled tLyP-1 still binds to NRP-1 with high affinity using a competitive binding assay. |

Issue 3: Unexpected Biodistribution (e.g., high uptake in non-target organs)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Clearance by the reticuloendothelial system (RES) 1. High uptake in the liver and spleen is often indicative of RES clearance.[5] 2. PEGylation or nanoparticle formulation can help reduce RES uptake.[6][7][8] 3. RES pre-blocking: Injecting a non-specific agent to temporarily saturate the RES before administering the labeled peptide may improve tumor targeting.
Renal clearance 1. High signal in the kidneys and bladder is expected for small peptides that are cleared renally. This is a normal physiological process.

| Off-target binding in specific organs | 1. Investigate NRP-1 expression in those organs: Some level of NRP-1 expression in normal tissues may lead to some off-target accumulation. 2. Use a scrambled peptide control: This will help determine if the uptake is receptor-mediated or non-specific. |

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on tLyP-1 biodistribution.

Table 1: In Vivo Tumor-to-Non-Tumor (T/NT) Ratios of FAM-tLyP-1 in a U87MG Glioblastoma Xenograft Model (1 hour post-injection) [9]

TissueT/NT Ratio (Mean ± SD)
Brain3.44 ± 0.83
Heart1.85 ± 0.45
Liver1.25 ± 0.28
Spleen1.15 ± 0.21
Lung1.68 ± 0.33
Kidney0.84 ± 0.35
Intestine0.88 ± 0.74
Muscle2.15 ± 0.52
Bone1.45 ± 0.37

Table 2: Biodistribution of 18F-tLyP-1 in a U87MG Glioblastoma Xenograft Model (%ID/g) [9]

Organ60 min (Mean ± SD)120 min (Mean ± SD)
Blood0.85 ± 0.150.42 ± 0.08
Heart0.95 ± 0.180.55 ± 0.11
Liver1.85 ± 0.321.25 ± 0.25
Spleen0.65 ± 0.120.45 ± 0.09
Lung1.25 ± 0.230.75 ± 0.14
Kidney4.55 ± 0.853.25 ± 0.65
Muscle0.55 ± 0.110.35 ± 0.07
Bone0.75 ± 0.140.55 ± 0.11
Brain0.25 ± 0.050.18 ± 0.04
Tumor2.97 ± 0.402.22 ± 0.27

Experimental Protocols

Protocol 1: Fluorescent Labeling of tLyP-1 with 5-Carboxyfluorescein (FAM)

Materials:

  • This compound (with a free amine group, e.g., on an N-terminal or lysine (B10760008) residue)

  • 5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS)

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve tLyP-1 in DMF.

  • Add DIPEA to the peptide solution to act as a base.

  • Dissolve FAM-NHS in DMF.

  • Add the FAM-NHS solution to the peptide solution in a 1:1.2 molar ratio (peptide:dye).

  • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress by HPLC.

  • Purify the FAM-labeled tLyP-1 from unreacted dye and peptide using a size-exclusion chromatography column equilibrated with PBS.

  • Confirm the purity and identity of the product by HPLC and mass spectrometry.

Protocol 2: In Vivo Biodistribution Study of Labeled tLyP-1

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Labeled tLyP-1 (fluorescent or radiolabeled)

  • Labeled control peptide (e.g., scrambled sequence)

  • Anesthesia (e.g., isoflurane)

  • Imaging system (e.g., in vivo fluorescence imaging system or PET/CT scanner)

  • Scintillation counter (for radiolabeled studies)

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer a defined dose of the labeled tLyP-1 or control peptide via the desired route (e.g., tail vein injection).

  • At predetermined time points (e.g., 1, 4, 24 hours), perform in vivo imaging.

  • After the final imaging time point, euthanize the mice.

  • Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

  • For fluorescently labeled peptides, measure the fluorescence intensity of each organ using an ex vivo imaging system.

  • For radiolabeled peptides, weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Calculate the tumor-to-non-tumor ratios.

Protocol 3: Quality Control - Competitive Binding Assay for Labeled tLyP-1

Materials:

  • Recombinant human NRP-1 protein

  • Labeled tLyP-1

  • Unlabeled tLyP-1

  • 96-well high-binding microplate

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of detecting the label (fluorescence or radioactivity)

Procedure:

  • Coat the 96-well plate with recombinant NRP-1 overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Prepare a series of dilutions of unlabeled tLyP-1 in binding buffer.

  • Add a fixed concentration of labeled tLyP-1 to each well.

  • Add the different concentrations of unlabeled tLyP-1 to the wells. Include wells with only labeled tLyP-1 (for maximum binding) and wells with buffer only (for background).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate thoroughly with wash buffer to remove unbound peptide.

  • Measure the signal in each well using the plate reader.

  • Plot the signal as a function of the unlabeled tLyP-1 concentration and determine the IC50 value. A significant increase in the IC50 value for the labeled peptide compared to the unlabeled peptide may indicate reduced binding affinity.

Visualizations

tLyP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1 This compound NRP1 Neuropilin-1 (NRP-1) tLyP1->NRP1 Binding Endosome Endosome NRP1->Endosome Internalization (CendR Pathway) Payload Therapeutic/Imaging Payload Endosome->Payload Payload Release

Caption: Signaling pathway of tLyP-1 binding to NRP-1 and subsequent internalization.

Experimental_Workflow_Biodistribution Start Tumor-bearing Animal Model Injection Inject Labeled tLyP-1 Start->Injection Imaging In Vivo Imaging (e.g., Fluorescence, PET) Injection->Imaging Euthanasia Euthanize Animal Imaging->Euthanasia Dissection Dissect Tumor & Organs Euthanasia->Dissection ExVivo Ex Vivo Analysis (Imaging or Counting) Dissection->ExVivo Analysis Data Analysis (%ID/g, T/NT ratios) ExVivo->Analysis

Caption: Experimental workflow for an in vivo biodistribution study of labeled tLyP-1.

Troubleshooting_Logic Problem High Non-specific Binding Observed Check1 Is NRP-1 expression confirmed in tumor? Problem->Check1 Action1 Confirm NRP-1 expression (IHC, WB, etc.) Check1->Action1 No Check2 Is a control peptide being used? Check1->Check2 Yes Action1->Check2 Action2 Incorporate a scrambled peptide control Check2->Action2 No Check3 Have modifications to reduce non-specific binding been considered? Check2->Check3 Yes Action2->Check3 Action3 Consider PEGylation or nanoparticle formulation Check3->Action3 No Result Improved Specificity Check3->Result Yes Action3->Result

Caption: Logical workflow for troubleshooting high non-specific binding of tLyP-1.

References

stability of tLyP-1 peptide in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tLyP-1 peptide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of tLyP-1 in various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the handling and use of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C or lower, protected from light.[1][2] Under these conditions, the peptide can be stable for several years.[3] It is crucial to prevent moisture contamination, as this can significantly decrease the long-term stability of the peptide.[1] Before opening, the vial should be allowed to warm to room temperature in a desiccator to avoid condensation.[1]

Q2: How should I reconstitute lyophilized this compound?

A2: For reconstitution, it is recommended to use a sterile buffer, ideally at a pH between 5 and 6, to prolong the shelf-life of the peptide in solution.[3] The choice of solvent can also depend on the final application. Sterile distilled water or aqueous buffers like PBS are common choices. Given that tLyP-1 is a basic peptide (theoretical pI of 11.32), dissolving it in a slightly acidic buffer can aid solubility.[1] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before adding the solvent.[4]

Q3: What is the stability of this compound in solution?

A3: The stability of tLyP-1 in solution is limited and significantly less than in its lyophilized form.[3] When in solution, it is recommended to store aliquots at -20°C or colder to minimize degradation.[3][5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[5][6] The sequence of tLyP-1 (H-Cys-Gly-Asn-Lys-Arg-Thr-Arg-OH) contains amino acids like Cysteine (prone to oxidation) and Asparagine (prone to deamidation), which can affect its stability in solution.[3]

Q4: Which buffer system is optimal for storing and using tLyP-1?

A4: The optimal buffer system depends on the specific experimental requirements. For general use and to enhance stability, a sterile buffer with a pH of 5-6 is recommended.[3] Phosphate-buffered saline (PBS) is a common choice; however, be aware that the pH of phosphate (B84403) buffers can shift significantly upon freezing, which may affect peptide stability.[6] Citrate and acetate (B1210297) buffers are often more stable to pH changes during freeze-thaw cycles. The choice of buffer can also influence peptide aggregation.[5]

Q5: My tLyP-1 solution appears cloudy or shows particulates. What should I do?

A5: Cloudiness or the presence of particulates can indicate peptide aggregation or poor solubility. This can be influenced by factors such as pH, temperature, and peptide concentration.[5] Ensure the peptide is fully dissolved by gentle vortexing or sonication. If the issue persists, you may need to adjust the pH of your buffer or use a different solvent system. For basic peptides like tLyP-1, a slightly acidic pH can improve solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Peptide Activity 1. Degradation: Improper storage (e.g., room temperature, multiple freeze-thaw cycles).2. Oxidation: The Cysteine residue in tLyP-1 is susceptible to oxidation.3. Deamidation: The Asparagine residue can undergo deamidation.1. Store lyophilized peptide at -20°C or below. Aliquot solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.2. Use degassed buffers. Consider adding a reducing agent like DTT for short-term experiments if compatible with your assay.3. Maintain a slightly acidic to neutral pH (5-7) in your buffer to minimize deamidation.
Peptide Aggregation 1. High Concentration: Peptide concentration can significantly influence aggregation.2. Buffer Composition: The type of buffer and its ionic strength can promote or inhibit aggregation.3. pH: The pH of the solution can affect the net charge of the peptide and its tendency to aggregate.1. Work with the lowest feasible concentration for your experiment. If high concentrations are necessary, perform solubility tests first.2. Empirically test different buffer systems (e.g., citrate, acetate, Tris) to find one that minimizes aggregation for your specific application.3. Adjust the pH of your buffer. Since tLyP-1 is basic, moving the pH further from its isoelectric point (pI ~11.32) can increase solubility.
Difficulty Dissolving Peptide 1. Hydrophobicity/Charge: Although tLyP-1 has charged residues, solubility can still be an issue at high concentrations.2. Incorrect Solvent: The chosen solvent may not be optimal for this specific peptide sequence.1. Try gentle warming or brief sonication. 2. For basic peptides, use a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) to dissolve the peptide first, then dilute with your experimental buffer. Ensure the final concentration of the acid is compatible with your assay.
Variability in Experimental Results 1. Inconsistent Peptide Concentration: Inaccurate pipetting or loss of peptide due to adsorption to vials.2. Peptide Degradation Over Time: Using old stock solutions or solutions that have been stored improperly.1. Use low-adsorption microcentrifuge tubes. Confirm peptide concentration using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains Trp or Tyr (tLyP-1 does not, so other methods are needed).2. Always use freshly prepared solutions or properly stored aliquots for critical experiments. Perform stability tests if the peptide solution is to be used over an extended period.

Data on tLyP-1 Stability in Different Buffers

While specific experimental data for tLyP-1 stability in a wide range of buffers is not extensively published, the following tables provide an illustrative summary based on general principles of peptide stability. These tables are intended as a guide for setting up your own stability studies.

Table 1: Estimated Percentage of Intact this compound after 4 Weeks of Storage in Different Buffers at 4°C

Buffer System (50 mM)pHEstimated Intact Peptide (%)Potential Observations
Phosphate-Buffered Saline (PBS)7.4~85%Potential for slight deamidation and oxidation.
Tris-HCl7.4~88%Generally a stable buffer for many peptides.
Tris-HCl8.0~80%Higher pH can increase the rate of deamidation and oxidation.
Sodium Citrate5.0~95%Slightly acidic pH can reduce deamidation of Asparagine.
Sodium Citrate6.0~92%Optimal pH range for minimizing degradation of many peptides.
Sodium Acetate5.0~94%Similar to citrate, provides good pH stability.

Table 2: Effect of Freeze-Thaw Cycles on tLyP-1 Stability in Different Buffers

Buffer System (50 mM, pH 7.4)Number of Freeze-Thaw CyclesEstimated Intact Peptide (%)Notes
Phosphate-Buffered Saline (PBS)1~98%pH of PBS can decrease upon freezing, potentially stressing the peptide.
3~90%
5~80%
Tris-HCl1~99%Tris buffers generally show less pH shift upon freezing compared to PBS.
3~95%
5~90%
Sodium Citrate1~99%Citrate buffers are known for their stability to pH changes during freezing.
3~97%
5~94%

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly solubilize lyophilized tLyP-1 for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, low-adsorption microcentrifuge tubes

  • Sterile pipette tips

  • Choice of reconstitution buffer (e.g., 50 mM Sodium Citrate, pH 6.0, or sterile deionized water)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of lyophilized tLyP-1 to equilibrate to room temperature in a desiccator for at least 15-20 minutes.

  • Briefly centrifuge the vial at low speed (e.g., 2000 x g for 1 minute) to ensure all the peptide powder is at the bottom of the vial.

  • Carefully open the vial and add the desired volume of your chosen reconstitution buffer to achieve the target concentration (e.g., 1 mg/mL).

  • Close the vial and gently vortex for 10-20 seconds to mix.

  • Visually inspect the solution to ensure the peptide has completely dissolved. If not, you may sonicate the vial in a water bath for a few minutes.

  • Briefly centrifuge the vial again to collect the entire solution at the bottom.

  • For storage, aliquot the peptide solution into sterile, low-adsorption microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of tLyP-1 Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantitatively assess the degradation of this compound over time in different buffer conditions.

Materials:

  • Reconstituted this compound solution

  • A set of buffers to be tested (e.g., PBS pH 7.4, Tris-HCl pH 7.4, Sodium Citrate pH 5.0)

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Quenching solution (e.g., 10% Acetic Acid)

Procedure:

  • Prepare solutions of tLyP-1 at a known concentration (e.g., 0.5 mg/mL) in each of the test buffers.

  • Immediately take a "time zero" sample from each solution. Dilute the sample with Mobile Phase A and inject it into the RP-HPLC system to obtain the initial peak area of the intact peptide.

  • Aliquot the remaining peptide solutions for each buffer condition and store them at the desired temperature.

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), remove an aliquot from each condition.

  • Quench any potential enzymatic degradation if using biological fluids (not necessary for simple buffers).

  • Analyze the samples by RP-HPLC. A typical gradient might be 5-60% Mobile Phase B over 30 minutes.

  • Integrate the peak area corresponding to the intact this compound at each time point.

  • Calculate the percentage of intact peptide remaining relative to the time-zero sample.

  • Plot the percentage of intact peptide versus time for each buffer condition to determine the stability profile.

Visualizations

Experimental_Workflow_for_tLyP_1_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Reconstitute Lyophilized This compound prep3 Create Peptide Solutions in Each Buffer prep1->prep3 prep2 Prepare Test Buffers (e.g., PBS, Tris, Citrate) prep2->prep3 inc1 Aliquot Solutions for Different Time Points prep3->inc1 inc2 Store at Desired Temperatures (4°C, 25°C, 37°C) inc1->inc2 inc3 Collect Samples at Time Zero, 24h, 1wk, etc. inc2->inc3 ana1 Analyze by RP-HPLC inc3->ana1 ana2 Integrate Peak Area of Intact Peptide ana1->ana2 ana3 Calculate % Intact Peptide vs. Time Zero ana2->ana3 ana4 Plot Degradation Kinetics ana3->ana4 Troubleshooting_Logic_for_Peptide_Aggregation start Issue: Peptide Solution is Cloudy or Has Precipitate q1 Is the peptide fully dissolved? start->q1 sol1 Action: Gentle vortexing or sonication q1->sol1 No q2 Is the concentration too high? q1->q2 Yes sol1->q1 sol2 Action: Lower the peptide concentration q2->sol2 Yes q3 Is the buffer pH optimal? q2->q3 No end_good Resolution: Clear Solution sol2->end_good sol3 Action: Adjust pH away from pI (e.g., slightly acidic for tLyP-1) q3->sol3 No sol4 Action: Test alternative buffer systems (e.g., Citrate, Acetate) q3->sol4 Yes sol3->end_good sol4->end_good end_bad Further investigation needed sol4->end_bad

References

Validation & Comparative

A Head-to-Head Comparison of tLyP-1 and LyP-1 Peptides for Enhanced Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapies, the strategic delivery of therapeutic agents to tumor sites remains a critical challenge. Among the promising strategies, tumor-homing peptides have emerged as highly specific vectors for delivering cytotoxic drugs, imaging agents, and nanoparticles directly to the tumor microenvironment. This guide provides an in-depth, data-driven comparison of two closely related yet distinct tumor-homing peptides: LyP-1 and its truncated form, tLyP-1. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these peptides for enhanced tumor targeting efficacy.

At a Glance: tLyP-1 vs. LyP-1

FeaturetLyP-1LyP-1
Structure Linear Peptide (CGNKRTR)Cyclic Peptide (CGNKRTRGC)
Primary Receptor Neuropilin-1 (NRP-1)p32 (gC1qR/HABP1)
Mechanism of Action Direct binding to NRP-1, mediating cell internalization and tissue penetration via the C-end Rule (CendR) pathway.[1]Binds to p32, followed by proteolytic cleavage into tLyP-1, which then binds to NRP-1 to trigger internalization.[1]
Tumor Penetration Enhanced penetrating properties.[1][2]Accumulates on the cell membrane with lower internalization.[2]

Unveiling the Mechanism: A Tale of Two Receptors

The tumor-targeting mechanism of LyP-1 is a sequential process that ultimately leads to the action of tLyP-1. The cyclic LyP-1 peptide first homes to tumor cells and tumor-associated macrophages by binding to the p32 protein, which is overexpressed on the surface of various cancer cells.[1] Following this initial binding, LyP-1 is believed to be proteolytically cleaved, exposing the linear tLyP-1 sequence.[1] This truncated peptide, tLyP-1, then engages with Neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors, to mediate internalization into the tumor tissue.[1][3]

This two-step mechanism suggests that tLyP-1 is the active moiety responsible for penetrating tumor tissue. Indeed, studies have consistently shown that the linear tLyP-1 peptide exhibits enhanced penetrating properties compared to its cyclic precursor, LyP-1.[1][2]

cluster_0 Tumor Microenvironment LyP1 Cyclic LyP-1 p32 p32 Receptor (on tumor cell surface) LyP1->p32 1. Initial Binding Cleavage Proteolytic Cleavage LyP1->Cleavage p32->Cleavage 2. Induces tLyP1 Linear tLyP-1 Cleavage->tLyP1 3. Generates NRP1 NRP-1 Receptor (on tumor cell surface) tLyP1->NRP1 4. Binds to Internalization Cellular Internalization NRP1->Internalization 5. Triggers cluster_workflow Biodistribution Study Workflow start Start animal_model Establish Tumor Xenograft Model (e.g., U87MG cells in nude mice) start->animal_model peptide_labeling Radiolabel Peptide (e.g., with 18F) animal_model->peptide_labeling injection Intravenous Injection of Labeled Peptide peptide_labeling->injection circulation Allow for Circulation (e.g., 30, 60, 120 min) injection->circulation euthanasia Euthanize Animals circulation->euthanasia organ_harvest Harvest Tumors and Organs euthanasia->organ_harvest measurement Measure Radioactivity (gamma counter) organ_harvest->measurement analysis Calculate %ID/g measurement->analysis end End analysis->end

References

Decoding tLyP-1: A Comparative Guide to its Binding Specificity for NRP-1 and NRP-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between targeting peptides and their receptors is paramount for the design of effective therapeutics. This guide provides a comprehensive comparison of the binding specificity of the tumor-homing peptide tLyP-1 to its receptors, Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), supported by experimental data and detailed protocols.

The tLyP-1 peptide, with the amino acid sequence CGNKRTR, is a truncated form of the LyP-1 peptide, which was originally identified through phage display for its ability to home to tumors.[1][2] The activity of tLyP-1 is primarily mediated through its C-terminal R/KXXR/K motif, known as the C-end Rule or CendR motif. This motif is critical for its interaction with neuropilins and subsequent internalization into cells.[3][4]

Binding Affinity: A Quantitative Comparison

To provide a broader context for these values, the binding affinities of other well-characterized CendR peptides are presented in the table below.

PeptideReceptorBinding Affinity (Kd/Ki/IC50)Reference
tLyP-1 NRP-1 IC50: 4 µM [5]
tLyP-1 (phage) NRP-1 120-fold > control [2][6]
tLyP-1 (phage) NRP-2 8-fold > control [2][6]
RPARPARNRP-1Kd: 130 µM[1]
GGKRPAR (P4)NRP-1Kd: 126 µM[1]
RIGRPLR (P7)NRP-1Kd: 143 µM[1]
KDKPPRNRP-1Ki: 90 nM[7]

Signaling Pathways and Internalization

The binding of tLyP-1 to NRP-1 initiates a specific internalization cascade known as the CendR pathway. This pathway is distinct from other endocytic mechanisms and is characterized by its resemblance to macropinocytosis.[1][8] A key downstream effector in this process is the GAIP-interacting protein C terminus, member 1 (GIPC1), also known as synectin. GIPC1 interacts with the cytoplasmic domain of NRP-1 and is essential for the endocytosis of CendR peptides.[2][8] The internalization process is an active transport mechanism that requires energy.[1]

Below are diagrams illustrating the CendR pathway and the experimental workflow for validating tLyP-1 binding.

CendR_Pathway tLyP-1/CendR Signaling Pathway cluster_membrane tLyP1 This compound NRP1 NRP-1 Receptor tLyP1->NRP1 Binding GIPC1 GIPC1 (Synectin) NRP1->GIPC1 Recruitment Endocytosis Macropinocytosis-like Endocytosis NRP1->Endocytosis CellMembrane Cell Membrane GIPC1->Endocytosis Initiation Vesicle Endocytic Vesicle Endocytosis->Vesicle Formation Payload Cellular Uptake of Peptide/Cargo Vesicle->Payload

Caption: tLyP-1 binding to NRP-1 initiates the CendR internalization pathway.

Experimental_Workflow Experimental Workflow for Validating tLyP-1 Binding Peptide Synthesize/Obtain This compound BindingAssay Perform In Vitro Binding Assay (e.g., ELISA, SPR) Peptide->BindingAssay Internalization Cellular Uptake Assay (Fluorescence Microscopy) Peptide->Internalization Cells Culture NRP-1/NRP-2 Expressing Cells Cells->BindingAssay Cells->Internalization DataAnalysis Analyze Binding Data (Calculate Kd/IC50) BindingAssay->DataAnalysis Visualization Visualize Internalization Internalization->Visualization

Caption: Workflow for experimental validation of tLyP-1 binding and internalization.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Binding Assay using Fluorescence Microscopy

This protocol is adapted from studies on FAM-labeled tLyP-1 binding to U87MG glioma cells, which overexpress NRPs.[9]

Materials:

  • NRP-1/NRP-2 expressing cells (e.g., U87MG)

  • Fluorescently labeled tLyP-1 (e.g., FAM-tLyP-1)

  • Unlabeled tLyP-1

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture NRP-1/NRP-2 expressing cells in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells onto glass coverslips in 6-well plates and allow them to adhere overnight.

  • Binding:

    • Prepare a series of concentrations of FAM-tLyP-1 in PBS containing 1% BSA.

    • Wash the cells with PBS.

    • Incubate the cells with the FAM-tLyP-1 solutions for 1 hour at 37°C.

  • Competition Assay (Optional): To confirm specificity, pre-incubate cells with a 20-fold excess of unlabeled tLyP-1 for 30 minutes before adding FAM-tLyP-1.

  • Washing and Staining:

    • Wash the cells three times with cold PBS to remove unbound peptide.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cellular uptake of FAM-tLyP-1 using a fluorescence microscope.

General Protocol for ELISA-based Peptide-Receptor Binding Assay

This protocol provides a general framework for quantifying the binding affinity of peptides to their receptors.

Materials:

  • Recombinant NRP-1 or NRP-2 protein

  • Biotinylated this compound

  • Unlabeled tLyP-1 and other competitor peptides

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant NRP-1 or NRP-2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare a series of dilutions of the unlabeled competitor peptide (including tLyP-1).

    • Add 50 µL of each competitor dilution to the wells.

    • Add 50 µL of a fixed concentration of biotinylated tLyP-1 to all wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction with 100 µL of stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available data indicates that tLyP-1 is a versatile peptide that targets both NRP-1 and NRP-2, with a clear preference for NRP-1. Its mechanism of action through the CendR pathway provides a robust system for cellular internalization. While further studies are needed to determine the precise dissociation constants for tLyP-1 with both receptors, the information presented in this guide offers a solid foundation for researchers working on the development of NRP-targeted therapies. The provided protocols and comparative data will aid in the design and validation of novel drug delivery systems and therapeutic agents.

References

A Comparative Guide to Competitive Binding Assays for the tLyP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of competitive binding assays for the tLyP-1 peptide, a promising ligand for targeting neuropilin-1 (NRP-1), a receptor overexpressed in various cancer cells. This document outlines experimental data, detailed protocols, and visual representations of key processes to aid in the selection and implementation of appropriate binding assays.

Quantitative Comparison of NRP-1 Binding Peptides

The this compound and its alternatives have been evaluated for their binding affinity to NRP-1 using various assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity.

PeptideSequenceBinding Affinity (IC50)Binding Affinity (Kd)Assay TypeCompetitorReference
tLyP-1 CGNKRTR4 µMNot ReportedNot SpecifiedNot Specified[1]
KDKPPR KDKPPRNot Reported0.5 µMNot SpecifiedNot Specified[2]
ATWLPPR ATWLPPR19 µMNot ReportedELISAVEGF165[3]
ATWLPPR ATWLPPR60-84 µMNot ReportedNot SpecifiedVEGF165[4]

Note: The IC50 value is dependent on the experimental conditions, including the concentration of the labeled ligand, which can explain the variability in the reported values for ATWLPPR. The dissociation constant (Kd) is an intrinsic measure of the affinity between the peptide and the receptor.

Experimental Protocols: Competitive Binding Assays

Several methodologies can be employed to assess the competitive binding of tLyP-1 to NRP-1. The choice of assay depends on factors such as available equipment, desired throughput, and the need for radiolabeled materials. Below are detailed protocols for three common types of competitive binding assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a widely used, non-radioactive method for quantifying peptide-protein interactions.

Principle: Recombinant NRP-1 is immobilized on a microplate. A known concentration of a labeled ligand that also binds to NRP-1 (e.g., biotinylated VEGF165) is added along with varying concentrations of the unlabeled competitor peptide (tLyP-1). The amount of labeled ligand that binds to the immobilized receptor is inversely proportional to the concentration and affinity of the competitor peptide.

Detailed Protocol:

  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human NRP-1 protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of varying concentrations of unlabeled this compound (serially diluted in binding buffer, e.g., 1% BSA in PBS) to the wells.

  • Labeled Ligand Addition: Immediately add 50 µL of a fixed concentration of biotinylated VEGF165 (a known NRP-1 ligand) to all wells. The final concentration of the labeled ligand should be at or below its Kd for NRP-1 to ensure assay sensitivity.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of a suitable HRP substrate (e.g., TMB) and incubate in the dark until sufficient color development.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor (tLyP-1) concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Assay

This method is a homogeneous assay that measures the change in the polarization of fluorescently labeled ligand upon binding to a larger protein.

Principle: A small, fluorescently labeled peptide (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger NRP-1 receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled tLyP-1 will compete with the tracer for binding to NRP-1, causing a decrease in polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescently labeled tLyP-1 or another suitable NRP-1 binding peptide (the tracer).

    • Prepare a stock solution of purified, soluble NRP-1 protein.

    • Prepare serial dilutions of the unlabeled competitor peptide (tLyP-1).

  • Assay Setup: In a black, low-binding 96-well or 384-well plate, add the following to each well:

    • A fixed concentration of the fluorescently labeled tracer.

    • A fixed concentration of the NRP-1 protein. The concentration should be sufficient to cause a significant shift in polarization upon tracer binding.

    • Varying concentrations of the unlabeled this compound.

  • Controls: Include wells with:

    • Tracer only (for minimum polarization value).

    • Tracer and NRP-1 (for maximum polarization value).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50 value.

Radioligand Binding Assay

This is a highly sensitive method that uses a radiolabeled ligand.

Principle: A radiolabeled ligand with high affinity for NRP-1 is incubated with a source of the receptor (e.g., cell membranes expressing NRP-1 or purified recombinant protein) in the presence of varying concentrations of the unlabeled competitor peptide (tLyP-1). The amount of bound radioactivity is measured after separating the bound from the free radioligand.

Detailed Protocol:

  • Membrane Preparation (if using cells):

    • Homogenize cells expressing NRP-1 in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:

    • A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-VEGF165).

    • The membrane preparation or purified NRP-1 protein.

    • Varying concentrations of the unlabeled this compound.

  • Controls:

    • Total binding: Radioligand and receptor source without any competitor.

    • Non-specific binding: Radioligand, receptor source, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter or a gamma counter, depending on the radioisotope used.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Visualizing Key Processes

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection NRP1 Coat Plate with NRP-1 Protein Wash1 Wash NRP1->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Competitor Add Unlabeled tLyP-1 (Competitor) Wash2->Add_Competitor Add_Labeled Add Biotinylated VEGF165 (Labeled Ligand) Add_Competitor->Add_Labeled Incubate1 Incubate Add_Labeled->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for tLyP-1 binding to NRP-1.

Signaling Pathway: tLyP-1 Internalization

The this compound utilizes the C-end rule (CendR) pathway for cellular entry, which is mediated by its interaction with NRP-1.[1][5][6][7][8]

tLyP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1 This compound (CGNKRTR) Binding Binding of tLyP-1 to NRP-1 b1 domain tLyP1->Binding NRP1 Neuropilin-1 (NRP-1) Receptor NRP1->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization CendR Pathway Activation Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Trafficking Vesicular Trafficking Endosome->Trafficking Release Payload Release (if applicable) Late_Endosome->Release

Caption: CendR-mediated internalization pathway of the this compound.

Conclusion

The selection of a competitive binding assay for the this compound should be guided by the specific research question, available resources, and desired throughput. The ELISA protocol provided offers a robust and accessible method for determining the relative binding affinity of tLyP-1 and its analogues. For more sensitive and direct measurement of binding kinetics, fluorescence polarization or radioligand binding assays are valuable alternatives. The data presented in this guide, along with the detailed protocols and visual aids, are intended to facilitate the effective evaluation of tLyP-1 and other NRP-1 targeting peptides in a research and drug development context.

References

The CendR Motif: An Indispensable Element for tLyP-1's Tumor-Targeting Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The tLyP-1 peptide (sequence: CGNKRTR) has emerged as a promising ligand for targeted drug delivery to tumors, owing to its ability to home to and penetrate cancerous tissues. This function is critically dependent on its C-end Rule (CendR) motif, a specific amino acid sequence (R/KXXR/K) at its C-terminus. This guide provides a comprehensive comparison of tLyP-1 with its CendR-deficient mutants and other tumor-targeting peptides, supported by experimental data, to underscore the necessity of the CendR motif in tLyP-1's mechanism of action.

The Critical Role of the CendR Motif in tLyP-1

The this compound targets tumors by binding to Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which are overexpressed on the surface of various cancer cells and tumor-associated endothelial cells.[1][2] This interaction is mediated by the CendR motif, which is essential for receptor binding and subsequent internalization into the tumor parenchyma.[1][3]

Experimental evidence from alanine-scanning studies, where individual amino acids in the tLyP-1 sequence are systematically replaced with alanine, has unequivocally demonstrated the CendR motif's importance. A study focusing on the interaction of tLyP-1 with NRP-1 revealed that substituting the C-terminal Arginine (Arg), a key residue of the CendR motif, dramatically reduces the peptide's binding affinity to the receptor.[3] This highlights the indispensable role of a properly configured CendR motif for tLyP-1's biological activity.

Quantitative Comparison of tLyP-1 and Alternatives

The following tables summarize the available quantitative data comparing the performance of tLyP-1 with a CendR-mutated control and other alternative tumor-targeting peptides.

PeptideTarget Receptor(s)Binding Affinity/UptakeKey Findings
tLyP-1 (CGNKRTR) NRP-1, NRP-2tLyP-1 phage binds to immobilized NRP-1 ~120-fold more than insertless control phage.[4]Efficiently homes to and penetrates tumors.[1]
tLyP-1 (CendR Mutant) NRP-1Dramatically reduced affinity for NRP-1 upon C-terminal Arginine substitution.[3]Demonstrates the necessity of the CendR motif for NRP-1 binding.
FAM-tLyP-1 NRP-1Tumor-to-brain fluorescence intensity ratio of 3.44 ± 0.83 in U87MG glioblastoma xenografts.[1]Significantly higher tumor accumulation compared to control peptide.
FAM-Control Peptide N/ATumor-to-brain fluorescence intensity ratio of 1.32 ± 0.15.[1]Serves as a baseline for non-targeted accumulation.
Alternative PeptideTarget Receptor(s)Mechanism of ActionQuantitative Data
iRGD (CRGDKGPDC) αv Integrins, NRP-1Binds to αv integrins, followed by proteolytic cleavage to expose a CendR motif that binds to NRP-1, triggering penetration.[5]Conjugated nanoparticles showed ~3-fold greater tumor content and gene knockdown compared to non-targeted nanoparticles.[6]
ATWLPPR NRP-1Binds to NRP-1, with the C-terminal LPPR sequence, particularly the final Arginine, being crucial for activity.[7]-
CREKA (Cys-Arg-Glu-Lys-Ala) Fibrin-fibronectin complexesHomes to tumor microenvironment by binding to clotted plasma proteins.[8]Conjugated nanoparticles showed a 1.94-fold higher cellular uptake in activated fibroblasts compared to unmodified nanoparticles.[9] CREKA-conjugated liposomes increased cellular uptake in 4T1 breast cancer cells by nearly fourfold compared to non-targeted liposomes.[9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

tLyP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tLyP1 This compound (with CendR motif) NRP1 Neuropilin-1 (NRP-1) Receptor tLyP1->NRP1 Binding Endosome Endosome NRP1->Endosome Internalization (Endocytosis) Payload Therapeutic/Imaging Payload Endosome->Payload Payload Release Experimental_Workflow cluster_peptides Peptide Synthesis cluster_assays Functional Assays cluster_analysis Data Analysis WT_tLyP1 Wild-Type tLyP-1 (CGNKRTR) Binding_Assay NRP-1 Binding Assay (e.g., ELISA, SPR) WT_tLyP1->Binding_Assay Uptake_Assay Cellular Uptake Assay (e.g., Flow Cytometry, Confocal Microscopy) WT_tLyP1->Uptake_Assay Homing_Assay In Vivo Tumor Homing (e.g., IVIS Imaging) WT_tLyP1->Homing_Assay Mutant_tLyP1 CendR Mutant tLyP-1 (e.g., CGNKRTA) Mutant_tLyP1->Binding_Assay Mutant_tLyP1->Uptake_Assay Mutant_tLyP1->Homing_Assay Comparison Compare Binding Affinity, Uptake Efficiency, and Tumor Accumulation Binding_Assay->Comparison Uptake_Assay->Comparison Homing_Assay->Comparison Logical_Relationship CendR Intact CendR Motif (R/KXXR/K) Binding Binding to NRP-1 Receptor CendR->Binding is necessary for Internalization Cellular Internalization & Tumor Penetration Binding->Internalization mediates Function tLyP-1 Function (Tumor Targeting) Internalization->Function enables

References

Validating tLyP-1 Targeting of Neuropilin-1: A Comparative Guide to Mutant Peptides and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tLyP-1 peptide targeting of Neuropilin-1 (NRP-1) and its validation through mutant peptide analysis. Experimental data is presented to compare its performance with alternative NRP-1 targeting peptides, supported by detailed experimental protocols.

The this compound (sequence: CGNKRTR) is a well-documented tumor-homing peptide that selectively targets Neuropilin-1 (NRP-1), a receptor overexpressed on the surface of various tumor cells and angiogenic blood vessels.[1][2] This interaction is primarily mediated by the C-end rule (CendR) motif, R/KXXR/K, present at the C-terminus of the peptide, which facilitates receptor binding and subsequent internalization.[2][3] Understanding the key residues involved in this interaction is crucial for the design of more potent and specific targeting agents. Alanine-scanning mutagenesis is a powerful technique to elucidate the contribution of individual amino acids to the binding affinity and biological activity of peptides.

Unveiling Key Interactions: The tLyP-1 Alanine (B10760859) Scan

An alanine scan of the this compound, where each amino acid is systematically replaced by alanine, has been instrumental in validating its targeting mechanism. This analysis has revealed the critical roles of specific residues in the interaction with NRP-1.

Table 1: Summary of Alanine Scan of this compound and its Effect on NRP-1 Binding

Peptide SequenceMutationEffect on NRP-1 Binding
CGNKRTR Wild-Type High Affinity
CAGKRTRC1A-
CGAKRTRN3A-
CGNARTRK4ASignificantly Reduced Affinity [2]
CGNKRART6A-
CGNKRTAR7ADramatically Reduced Affinity [2]

Data on the effect of C1A, N3A, and T6A mutations on binding affinity is not extensively reported in the reviewed literature.

The alanine scan definitively demonstrates that the C-terminal Arginine (R7) is crucial for the interaction with NRP-1.[2] Its substitution with alanine leads to a dramatic loss of binding. This finding strongly supports the CendR-dependent binding mechanism. Additionally, the Lysine at position 4 (K4) has been identified as another important residue for this interaction, with its mutation also resulting in a significant reduction in binding affinity.[2]

Beyond tLyP-1: Alternative Peptides Targeting Neuropilin-1

Several other peptides have been identified and characterized for their ability to target NRP-1, offering potential alternatives to tLyP-1 for various therapeutic and diagnostic applications.

Table 2: Comparison of tLyP-1 with Alternative NRP-1 Targeting Peptides

PeptideSequenceBinding Affinity (Kd)Reference
tLyP-1 CGNKRTR~4 µM (IC50)-
KDKPPR KDKPPR~0.5 µM[4]
RPAR RPARNot explicitly quantified[3]
[⁶⁸Ga]Ga-NOTA-PEG4-CK2 CK2 derivative25.39 ± 1.65 nM[5]

This table highlights that while tLyP-1 is an effective NRP-1 targeting peptide, other peptides, such as KDKPPR and engineered variants, exhibit comparable or even higher binding affinities. The choice of peptide will ultimately depend on the specific application, considering factors such as synthesis feasibility, stability, and desired in vivo behavior.

Visualizing the Targeting Mechanism and Experimental Validation

To further illustrate the concepts discussed, the following diagrams depict the tLyP-1 signaling pathway and the workflows for key validation experiments.

cluster_membrane Cell Membrane NRP1 NRP-1 Receptor Internalization Internalization (CendR Pathway) NRP1->Internalization tLyP1 This compound tLyP1->NRP1 Binding Drug Therapeutic/Diagnostic Cargo Internalization->Drug Intracellular Delivery Drug->tLyP1 Conjugation

Caption: this compound binding to NRP-1 and subsequent internalization via the CendR pathway.

cluster_0 Competitive Binding Assay Plate NRP-1 Coated Plate Incubation Incubation Plate->Incubation Labeled_tLyP1 Labeled tLyP-1 Labeled_tLyP1->Incubation Mutant_Peptide Mutant tLyP-1 (Competitor) Mutant_Peptide->Incubation Wash Wash Incubation->Wash Detection Signal Detection Wash->Detection Result Determine IC50 Detection->Result

Caption: Workflow for a competitive binding assay to determine the IC50 of mutant peptides.

cluster_1 Peptide Internalization Assay Cells NRP-1 Expressing Cells Incubate_Cells Incubate with Peptide Cells->Incubate_Cells Fluorescent_Peptide Fluorescently-labeled tLyP-1 Mutant Fluorescent_Peptide->Incubate_Cells Wash_Cells Wash Cells Incubate_Cells->Wash_Cells Flow_Cytometry Flow Cytometry Analysis Wash_Cells->Flow_Cytometry Uptake_Quantification Quantify Cellular Uptake Flow_Cytometry->Uptake_Quantification

Caption: Workflow for quantifying peptide internalization using flow cytometry.

Experimental Protocols

Competitive ELISA for NRP-1 Binding

This protocol details a competitive enzyme-linked immunosorbent assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) of mutant peptides against the binding of a labeled this compound to NRP-1.

Materials:

  • Recombinant human NRP-1 protein

  • Biotinylated this compound

  • Unlabeled wild-type and mutant tLyP-1 peptides

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., 0.05% Tween-20 in PBS)

  • Assay Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant NRP-1 (e.g., 1-10 µg/ml in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the unlabeled mutant peptides and wild-type tLyP-1 in Assay Buffer. Add a fixed concentration of biotinylated tLyP-1 to each dilution.

  • Incubation: Add the peptide mixtures to the NRP-1 coated plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Peptide Internalization Assay using Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled tLyP-1 and its mutants in NRP-1 expressing cells using flow cytometry.

Materials:

  • NRP-1 positive cell line (e.g., U87MG glioma cells)

  • Fluorescently labeled wild-type and mutant tLyP-1 peptides (e.g., FITC-labeled)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture NRP-1 positive cells to 70-80% confluency.

  • Cell Preparation: Harvest the cells using Trypsin-EDTA, wash with complete medium, and resuspend in PBS.

  • Incubation: Incubate the cells with various concentrations of the fluorescently labeled peptides in complete medium for a defined period (e.g., 1-4 hours) at 37°C. Include a control of untreated cells.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Signal Quenching (Optional): To distinguish between membrane-bound and internalized peptides, an extracellular fluorescence quencher like trypan blue can be added to a parallel set of samples before analysis.

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer.

  • Flow Cytometry: Analyze the cells on a flow cytometer. Use appropriate laser and emission filters for the fluorophore used.

  • Data Analysis: Gate on the live cell population using forward and side scatter profiles. Quantify the mean fluorescence intensity (MFI) of the gated population, which is proportional to the amount of internalized peptide. Compare the MFI of cells treated with mutant peptides to those treated with the wild-type peptide.

References

Unveiling the Receptor Selectivity of tLyP-1 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of targeting peptides is paramount for the development of effective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity of the tLyP-1 peptide with its known receptors, supported by available experimental data and detailed methodologies.

The this compound, with the amino acid sequence CGNKRTR, is a truncated form of the LyP-1 peptide and is recognized for its ability to home to and penetrate tumors.[1][2] Its primary targets are Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), transmembrane glycoproteins that are overexpressed in various cancer cells and tumor vasculature.[3][4] The interaction is mediated through the C-end rule (CendR) motif (R/KXXR/K) present in the peptide's sequence, which is crucial for receptor binding and subsequent internalization.[2][5]

Quantitative Analysis of tLyP-1 Binding Affinity

One study reported an IC50 value of 4 µM for the interaction between tLyP-1 and NRP-1.[6] Another study, utilizing a phage display system, demonstrated that tLyP-1 phage binds to immobilized NRP-1 with 120-fold greater affinity and to NRP-2 with 8-fold greater affinity compared to a control phage.[3] This suggests a preferential binding to NRP-1 over NRP-2.

PeptideReceptorMethodBinding AffinityReference
tLyP-1NRP-1Not SpecifiedIC50: 4 µM[6]
tLyP-1 phageNRP-1Phage Display120-fold > control[3]
tLyP-1 phageNRP-2Phage Display8-fold > control[3]

Note: The phage display data represents a relative binding affinity and not a direct dissociation constant of the peptide itself.

Currently, comprehensive studies evaluating the cross-reactivity of tLyP-1 with a broader panel of receptors beyond NRP-1 and NRP-2 are limited in publicly available literature.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies for assessing peptide-receptor interactions.

In Vitro Ligand Binding Assay (General Protocol)

This method is employed to determine the binding affinity of a ligand (tLyP-1) to its receptor (NRP-1 or NRP-2).

  • Receptor Immobilization: Purified recombinant NRP-1 or NRP-2 extracellular domain is coated onto the wells of a microtiter plate.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or other suitable blocking agent to prevent non-specific binding.

  • Ligand Incubation: A series of dilutions of labeled this compound (e.g., biotinylated or fluorescently tagged) are added to the wells and incubated to allow binding to the immobilized receptor. For competition assays, a fixed concentration of labeled tLyP-1 is co-incubated with increasing concentrations of unlabeled tLyP-1.

  • Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound peptide.

  • Detection: The amount of bound labeled peptide is quantified. For biotinylated peptides, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate. The absorbance is then measured using a plate reader. For fluorescently tagged peptides, the fluorescence intensity is measured directly.

  • Data Analysis: The data is analyzed to determine binding parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

G cluster_workflow Experimental Workflow: In Vitro Binding Assay Immobilize Receptor Immobilize Receptor Block Plate Block Plate Immobilize Receptor->Block Plate Incubate with Labeled Peptide Incubate with Labeled Peptide Block Plate->Incubate with Labeled Peptide Wash Unbound Peptide Wash Unbound Peptide Incubate with Labeled Peptide->Wash Unbound Peptide Detect Bound Peptide Detect Bound Peptide Wash Unbound Peptide->Detect Bound Peptide Analyze Data (Kd/IC50) Analyze Data (Kd/IC50) Detect Bound Peptide->Analyze Data (Kd/IC50)

In Vitro Binding Assay Workflow

Signaling Pathways

Upon binding of tLyP-1 to Neuropilins, a cascade of intracellular events is initiated. Neuropilins act as co-receptors, primarily for vascular endothelial growth factors (VEGFs) and semaphorins, and their activation can influence cell migration, angiogenesis, and tumor progression.

Neuropilin-1 Signaling

NRP-1 is a co-receptor for VEGFR2. The binding of VEGF-A, facilitated by tLyP-1's interaction with NRP-1, can enhance VEGFR2 signaling. This leads to the activation of several downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.

G cluster_pathway tLyP-1 Mediated NRP-1 Signaling tLyP-1 tLyP-1 NRP-1 NRP-1 tLyP-1->NRP-1 binds VEGFR2 VEGFR2 NRP-1->VEGFR2 co-receptor PLCg PLCg VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC activates Akt Akt PI3K->Akt activates MAPK/ERK MAPK/ERK PKC->MAPK/ERK activates Cell Proliferation & Migration Cell Proliferation & Migration Akt->Cell Proliferation & Migration promotes MAPK/ERK->Cell Proliferation & Migration promotes

NRP-1 Signaling Pathway

Neuropilin-2 Signaling

NRP-2 acts as a co-receptor for VEGFR3 and is also involved in signaling cascades initiated by ligands such as VEGF-C. This interaction is crucial for lymphangiogenesis. Similar to NRP-1, NRP-2 can modulate the activity of downstream effectors like PI3K/Akt and MAPK, thereby influencing cell survival and motility.

G cluster_pathway tLyP-1 Mediated NRP-2 Signaling tLyP-1 tLyP-1 NRP-2 NRP-2 tLyP-1->NRP-2 binds VEGFR3 VEGFR3 NRP-2->VEGFR3 co-receptor PI3K PI3K VEGFR3->PI3K activates MAPK MAPK VEGFR3->MAPK activates Akt Akt PI3K->Akt activates Lymphangiogenesis & Cell Motility Lymphangiogenesis & Cell Motility Akt->Lymphangiogenesis & Cell Motility promotes MAPK->Lymphangiogenesis & Cell Motility promotes

NRP-2 Signaling Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of tLyP-1 Peptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of laboratory waste is a cornerstone of safe and ethical scientific research. For drug development professionals and scientists working with synthetic peptides such as tLyP-1, a tumor-homing peptide, adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection. While specific disposal guidelines for tLyP-1 are not extensively documented, a comprehensive procedure can be established based on general best practices for peptide waste management. This guide provides essential, step-by-step instructions for the proper handling and disposal of tLyP-1 peptide waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although the toxicological properties of many research-grade peptides like tLyP-1 are not fully investigated, it is prudent to handle them with caution. If a specific Safety Data Sheet (SDS) is unavailable, the substance should be treated as a hazardous chemical.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.

  • Lab Coat: A buttoned lab coat is essential to prevent skin contact.

All handling of tLyP-1, especially in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its physical state (liquid or solid) and must always align with your institution's specific environmental health and safety (EHS) guidelines.

Liquid Waste Disposal

For liquid waste containing tLyP-1, such as reconstituted solutions or experimental residues, chemical inactivation is a recommended step to degrade the peptide before disposal.

Experimental Protocol for Chemical Inactivation (Hydrolysis):

  • Select an Inactivation Reagent: Choose a suitable chemical agent for peptide hydrolysis. Common options include:

    • 1 M Sodium Hydroxide (NaOH) for base hydrolysis.

    • 1 M Hydrochloric Acid (HCl) for acid hydrolysis.

    • A 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite).[1]

  • Inactivation Procedure:

    • In a designated chemical fume hood, carefully add the liquid tLyP-1 waste to the chosen inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[1]

    • Allow the mixture to stand for a recommended period to ensure complete degradation of the peptide. For acid or base hydrolysis, a minimum of 24 hours is suggested.[2] For bleach, a minimum of 20-60 minutes is recommended.[1]

  • Neutralization:

    • After the inactivation period, if a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[1][2]

    • For acidic solutions, slowly add a base like sodium bicarbonate.

    • For basic solutions, add a weak acid.

  • Final Disposal:

    • Even after inactivation and neutralization, the solution may not be suitable for drain disposal. Always consult your institution's EHS department.[1]

    • Typically, the treated liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container for pickup by your institution's certified waste management service.[3]

Solid Waste Disposal

Solid waste contaminated with tLyP-1 includes items like pipette tips, gloves, vials, and absorbent materials from spills.

  • Segregation: All solid waste contaminated with tLyP-1 must be segregated from regular laboratory trash.[1][3]

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and leak-proof hazardous waste container.[1][2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area until it is collected for disposal.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed contractor.[2][3]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration20-60 minutes[1]Effective for many peptides but can be corrosive.
Sodium Hydroxide (NaOH)1 MMinimum 24 hours[2]Effective for base hydrolysis.
Hydrochloric Acid (HCl)1 MMinimum 24 hours[2]Effective for acid hydrolysis.
Enzymatic DetergentTypically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 start Start: tLyP-1 Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid inactivate Chemical Inactivation (e.g., 1M NaOH or HCl) liquid_waste->inactivate collect_solid Segregate and Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize to pH 5.5-9.0 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store disposal Arrange for EHS Pickup and Disposal store->disposal

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of tLyP-1 Peptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific data and the safety of laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling the tLyP-1 peptide, a tumor-homing peptide that targets the Neuropilin-1 (NRP-1) receptor.[1][2] Adherence to these procedural guidelines will ensure a secure research environment and the reliable application of this potent biological material.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling synthetic peptides, which should be treated as potentially hazardous materials due to their unknown toxicological properties.[3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling the this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[5]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions.[5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[6][7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the vial for any damage.

  • Temperature Equilibration: Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[5][7][8]

  • Long-Term Storage: For long-term storage, keep the lyophilized peptide at -20°C or below in a tightly sealed, light-protective container.[9][10] Peptides containing cysteine, like tLyP-1, are prone to oxidation, so storing under an inert gas like nitrogen or argon is advisable.[10]

Handling and Reconstitution
  • Designated Area: Confine all handling of the peptide to a designated, clean laboratory area.[11]

  • Weighing: When weighing the lyophilized powder, do so in a controlled environment, minimizing the creation of dust.[6]

  • Reconstitution: Slowly add the appropriate sterile solvent (e.g., sterile distilled water, dilute acetic acid, or another recommended solvent) to the vial.[8] The this compound is often supplied as a trifluoroacetic acid (TFA) salt, which generally enhances solubility in aqueous solutions.[9] For hydrophobic peptides, the use of organic solvents like DMSO or acetonitrile (B52724) may be necessary.[8][12]

  • Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "For Research Use Only."[11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted peptide solution into single-use vials for storage at -20°C or below.[6][10]

Experimental Use
  • Always wear the appropriate PPE as detailed in the table above.

  • Use fresh, sterile equipment for each experimental step to prevent cross-contamination.[11]

  • After handling, thoroughly clean all work surfaces and equipment.[6]

Disposal Plan

All waste contaminated with this compound must be treated as chemical waste and disposed of according to federal, state, and local environmental control regulations.[11][13]

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[3][14]

  • Liquid Waste: Unused or contaminated peptide solutions should be collected in a designated chemical waste container.[7] Do not pour peptide solutions down the drain.[11]

Final Disposal
  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department.[11][14]

Operational Workflow for this compound Handling

G cluster_0 Receiving & Storage cluster_1 Preparation cluster_2 Experimental Use cluster_3 Disposal A Receive Peptide B Inspect Vial A->B C Equilibrate to Room Temp in Desiccator B->C D Store Lyophilized Peptide at <= -20°C C->D E Wear Appropriate PPE D->E F Weigh Lyophilized Powder E->F G Reconstitute with Sterile Solvent F->G H Aliquot into Single-Use Vials G->H I Store Aliquots at <= -20°C H->I J Perform Experiment I->J K Segregate Solid & Liquid Chemical Waste J->K L Label Hazardous Waste Container K->L M Arrange for EHS Waste Pickup L->M

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。